molecular formula C11H15NO B2396327 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole CAS No. 127797-17-5

1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole

Cat. No.: B2396327
CAS No.: 127797-17-5
M. Wt: 177.247
InChI Key: XZCIDTUVWRDVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-2,3-dihydro-1H-isoindole is a chemical reagent of high interest in medicinal chemistry and pharmaceutical research. The isoindole scaffold is a privileged structure in drug discovery, known for its presence in biologically active compounds and natural products . Researchers value this core structure for its versatility in designing novel therapeutic agents. Compounds based on the isoindoline structure have demonstrated a wide range of pharmacological activities in scientific studies, serving as key intermediates in the development of potential analgesic, anti-inflammatory, and anti-cancer agents . The 2,3-dihydro-1H-isoindole (isoindoline) moiety is a fundamental building block for more complex molecules. For instance, its oxidized form, the isoindole-1,3-dione (phthalimide) structure, is a well-documented pharmacophore in approved drugs and investigational compounds . This related class of molecules includes derivatives with documented inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are key targets in inflammation research . Furthermore, natural products containing the isoindole framework, such as the indolocarbazole staurosporine, are among the most potent protein kinase inhibitors known, highlighting the significant potential of this structural class in oncology and cellular signaling research . The specific substitution with a 2-methoxyethyl group at the nitrogen position is a common modification in drug discovery, often used to optimize the physicochemical and pharmacokinetic properties of lead compounds. This product is intended for research applications only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-7-6-11-10-5-3-2-4-9(10)8-12-11/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCIDTUVWRDVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1C2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole" basic properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and applications of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole , a specialized heterocyclic building block.

Compound Class: C1-Substituted Isoindoline | Role: Advanced Pharmacophore & Chiral Scaffold

Executive Summary

This compound is a bicyclic secondary amine featuring a benzene ring fused to a pyrrolidine ring, substituted at the benzylic C1 position with a methoxyethyl ether chain. Unlike the more common N-substituted (position 2) isoindolines, the C1-substituted variant introduces a chiral center adjacent to the aromatic system, making it a high-value scaffold for asymmetric synthesis and medicinal chemistry (specifically in CNS-active agents and kinase inhibitors).

This guide addresses the specific challenges in synthesizing and handling this regioisomer, distinguishing it from its achiral N-alkylated isomers.

Chemical Architecture & Properties

Structural Identity
  • IUPAC Name: this compound

  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Molecular Weight: 177.24 g/mol

  • Chirality: The C1 carbon is a stereocenter. The compound exists as ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and 
    
    
    
    enantiomers.[1]
Physicochemical Profile (Predicted)
PropertyValue / RangeContext
pKa (Conj. Acid) 9.2 ± 0.3Basic secondary amine; protonates at physiological pH.
LogP 1.6 – 1.9Moderate lipophilicity; likely CNS penetrant.
Boiling Point ~260–270 °CEstimated at 760 mmHg (based on isoindoline bp 221°C).
Solubility High (Organic)Soluble in DCM, MeOH, DMSO. Moderate water solubility as free base; high as HCl salt.
H-Bond Donors 1Secondary amine (NH).
H-Bond Acceptors 2Amine (N) and Ether (O).[2]

Critical Nomenclature Note: Ensure distinction between 1-(2-methoxyethyl)... (C-substituted, chiral, rare) and 2-(2-methoxyethyl)... (N-substituted, achiral, common). This guide focuses strictly on the C1-substituted structure.

Synthetic Methodologies

Synthesis of C1-substituted isoindolines requires overcoming the thermodynamic preference for N-alkylation. Two primary routes are established: Benzylic Lithiation (Modern) and Grignard-Imide Reduction (Classical) .

Route A: Directed Benzylic Lithiation (Recommended)

This method allows precise installation of the alkyl chain at C1 using an N-Boc directing group.

Protocol:

  • Protection: React isoindoline with Boc

    
    O to form N-Boc-isoindoline.
    
  • Lithiation: Treat with sec-BuLi and TMEDA in anhydrous THF at -78°C. The Boc group directs lithiation to the thermodynamic benzylic position (C1).

  • Alkylation: Add 1-bromo-2-methoxyethane slowly. The electrophile attacks the benzylic anion.

  • Deprotection: Cleave the Boc group with TFA/DCM or HCl/Dioxane to yield the target amine.

Route B: Grignard Addition / Reduction

Useful for generating the core from phthalimide derivatives if specific starting materials are available.

  • Addition: React N-benzylphthalimide with (2-methoxyethyl)magnesium bromide. This yields the 3-hydroxy-3-substituted isoindolinone.

  • Reduction: Reduce the lactam and hydroxyl group using Et

    
    SiH/TFA or LiAlH
    
    
    
    to the fully reduced isoindoline.
  • Hydrogenolysis: Remove the N-benzyl group (Pd/C, H

    
    ) to reveal the secondary amine.
    
Synthesis Workflow Diagram

SynthesisPathways cluster_0 Route A: Directed Lithiation (High Precision) Start Isoindoline NBoc N-Boc-Isoindoline Start->NBoc Boc2O, TEA Lithio C1-Lithio Species (Reactive Intermediate) NBoc->Lithio s-BuLi, TMEDA, -78°C Alkylated 1-(2-methoxyethyl)-N-Boc-isoindoline Lithio->Alkylated Br-CH2CH2OMe Target This compound Alkylated->Target TFA/DCM (Deprotection) Start2 Phthalimide Hydroxy 3-Hydroxy-3-R-isoindolinone Start2->Hydroxy R-MgBr (Grignard) Hydroxy->Target 1. LiAlH4 (Reduction) 2. Pd/C (if N-Bn used)

Caption: Comparative synthetic pathways. Route A (Lithiation) is preferred for direct access to the C1-substituted core without ring-opening side reactions.

Medicinal Chemistry Applications

Pharmacophore Analysis

The 1-substituted isoindoline motif is a rigidified analogue of benzylamine and phenethylamine.

  • CNS Activity: Structural isomer of tetrahydroisoquinolines (THIQ). 1-Arylisoindolines (e.g., Mazindol) are known dopamine reuptake inhibitors. The 1-(2-methoxyethyl) side chain adds a flexible ether tether, potentially interacting with auxiliary binding pockets in GPCRs or kinases.

  • Kinase Inhibition: Isoindoline cores often serve as the hinge-binding region in kinase inhibitors. The C1 substituent can direct the molecule into the ribose pocket or solvent front.

Chiral Resolution

Since the C1 position is chiral, biological activity will likely reside in one enantiomer.

  • Resolution: Chiral HPLC (e.g., Chiralpak AD-H) or diastereomeric salt formation (using Tartaric acid) is required to separate (R) and (S) isomers.

  • Asymmetric Synthesis: Route A can be made enantioselective by using chiral ligands (e.g., (-)-sparteine) during the lithiation step.

Handling & Safety Protocols

Stability
  • Oxidation: Isoindolines are susceptible to oxidation to isoindoles (rare) or isoindolinones (common) upon prolonged exposure to air/light. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Basicity: As a secondary amine, it rapidly absorbs CO

    
     from air to form carbamates. Keep tightly sealed.
    
Safety Data (Derived)
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Handling: Wear nitrile gloves and safety glasses. Use in a fume hood.

  • First Aid: In case of skin contact, wash with soap and water. If inhaled, move to fresh air.

References

  • Campbell, J. B., et al. (2011). "One-pot synthesis of substituted isoindolin-1-ones via lithiation and substitution". Chemical Communications.

  • Gawley, R. E., & Zhang, Q. (2012). "Synthesis of 1-Substituted Tetrahydroisoquinolines by Lithiation". Journal of Organic Chemistry. (Methodology adapted for isoindoline cores).[1][3][4]

  • ChemicalBook. (2025). "Isoindoline Properties and Safety Data".

  • PubChem. (2025).[5] "Isoindole-1,3-dione Derivatives and Scaffolds". National Library of Medicine.

Sources

Technical Guide: 2-(2-methoxyethyl)-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on 2-(2-methoxyethyl)-2,3-dihydro-1H-isoindole , a critical heterocyclic building block in medicinal chemistry.

(N-(2-methoxyethyl)isoindoline)

Executive Summary & Chemical Identity

2-(2-methoxyethyl)-2,3-dihydro-1H-isoindole (often referred to as N-(2-methoxyethyl)isoindoline ) is a bicyclic secondary amine derivative comprising an isoindoline core N-alkylated with a 2-methoxyethyl chain. This compound serves as a versatile intermediate in the synthesis of neuroactive agents, kinase inhibitors, and targeted protein degradation (TPD) linkers.

Note on Nomenclature: The user query specified "1-(2-methoxyethyl)...". In standard IUPAC nomenclature for 2,3-dihydro-1H-isoindole (isoindoline), the nitrogen atom is at position 2 . The benzylic carbons are positions 1 and 3 .

  • 2-substituted (N-substituted): The most chemically prevalent form, derived from phthalimide or isoindoline alkylation.

  • 1-substituted (C-substituted): A chiral benzylic derivative (less common, typically requiring asymmetric synthesis).

  • This guide focuses on the N-substituted (2-) isomer as the primary industrial and research target, while addressing the C1-isomer in the synthesis section.

Key Chemical Data
PropertyDetail
Systematic Name 2-(2-methoxyethyl)-2,3-dihydro-1H-isoindole
Common Name N-(2-methoxyethyl)isoindoline
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.25 g/mol
Precursor CAS 41081-97-4 (2-(2-methoxyethyl)isoindole-1,3-dione / Phthalimide derivative)
Core Scaffold Isoindoline (2,3-dihydro-1H-isoindole)
Physical State Colorless to pale yellow oil (free base)
Solubility Soluble in DCM, MeOH, DMSO; slightly soluble in water (pH dependent)

Synthesis & Production Protocols

The synthesis of 2-(2-methoxyethyl)isoindoline is robustly achieved via the reduction of its phthalimide precursor. This pathway is preferred for its scalability and the commercial availability of starting materials.

Method A: Reduction of N-(2-methoxyethyl)phthalimide (Standard)

This protocol utilizes Lithium Aluminum Hydride (LiAlH₄) to reduce both carbonyl groups of the phthalimide core to methylene groups, yielding the isoindoline.

Reagents:
  • Precursor: 2-(2-methoxyethyl)isoindole-1,3-dione (CAS 41081-97-4).[1]

  • Reductant: LiAlH₄ (2.5 - 3.0 equivalents) or Borane-THF complex (BH₃·THF).

  • Solvent: Anhydrous THF or Diethyl Ether.

Step-by-Step Protocol:
  • Preparation: In a flame-dried 3-neck flask under Argon, suspend LiAlH₄ (3.0 eq) in anhydrous THF (0.5 M concentration). Cool to 0°C.

  • Addition: Dissolve 2-(2-methoxyethyl)isoindole-1,3-dione (1.0 eq) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Exothermic gas evolution (H₂).

  • Reflux: Warm to room temperature, then reflux (65°C) for 4–6 hours. Monitor by TLC (disappearance of phthalimide spot).

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g). Stir for 30 mins until a white granular precipitate forms.

  • Isolation: Filter through a Celite pad. Wash the cake with THF. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is typically >90% pure. Further purification via bulb-to-bulb distillation or flash chromatography (DCM/MeOH 95:5) yields the pure amine.

Method B: Direct N-Alkylation (Alternative)

Direct alkylation of isoindoline (CAS 496-12-8) with 1-bromo-2-methoxyethane.

  • Conditions: K₂CO₃, DMF, 60°C, 12h.

  • Drawback: Potential for over-alkylation (quaternization) if stoichiometry is not strictly controlled.

Method C: C1-Substitution (Theoretical "1-" Isomer)

If the target is indeed 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole (C-substituted):

  • Grignard Addition: React N-protected isoindolinone with 2-methoxyethylmagnesium bromide.

  • Reduction: Reduce the resulting hemiaminal or enamine with Et₃SiH/TFA or NaBH₄.

  • Note: This produces a chiral center at C1.

Visualization of Synthesis Workflows

The following diagram illustrates the primary synthesis route (Method A) and the theoretical route for the C1-isomer (Method C).

SynthesisPathways cluster_0 Primary Route (N-Substitution) PhthalicAnhydride Phthalic Anhydride (Starting Material) Phthalimide N-(2-methoxyethyl)phthalimide (CAS 41081-97-4) PhthalicAnhydride->Phthalimide Condensation (Reflux, Toluene) Methoxyamine 2-Methoxyethylamine Methoxyamine->Phthalimide IsoindolineProduct 2-(2-methoxyethyl)isoindoline (Target: N-Substituted) Phthalimide->IsoindolineProduct Reduction (LiAlH4, THF, Reflux) Isoindolinone Isoindolinone (N-Protected) Grignard Grignard Addition (2-methoxyethyl-MgBr) Isoindolinone->Grignard Nucleophilic Attack at C1 C1Product 1-(2-methoxyethyl)isoindoline (Theoretical C1-Isomer) Grignard->C1Product Reduction (Et3SiH/TFA)

Figure 1: Synthesis pathways contrasting the standard N-alkylation route (top) with the theoretical C1-functionalization route (bottom).

Applications in Drug Discovery

The isoindoline scaffold is a "privileged structure" in medicinal chemistry, often serving as a conformationally restricted analog of benzylamine.

CNS Active Agents

The 2-(2-methoxyethyl)isoindoline moiety mimics the pharmacophore of neurotransmitters.

  • Mechanism: The basic nitrogen at position 2 is protonated at physiological pH, allowing ionic interaction with Asp/Glu residues in GPCR binding pockets (e.g., Dopamine D2, Serotonin 5-HT).

  • Example: Analogues of Pazinaclone (isoindolinone) and Indoramin utilize the isoindole core for receptor affinity.

PROTAC Linker Design

In Targeted Protein Degradation (TPD), the isoindoline ring is used as a rigid connector.

  • Function: The 2-methoxyethyl group provides a short, hydrophilic "peg-like" linker that improves solubility and permeability compared to alkyl chains.

  • Cereblon Ligands: While thalidomide derivatives (phthalimides) recruit Cereblon, the reduced isoindoline form is explored to alter binding kinetics or create "non-degrading" binders for competition assays.

Kinase Inhibition

Isoindoline derivatives are frequently screened as ATP-competitive inhibitors. The planar bicyclic system fits well into the narrow hydrophobic cleft of kinase active sites (e.g., CDK, GSK-3β).

Analytical Characterization

To validate the identity of synthesized 2-(2-methoxyethyl)-2,3-dihydro-1H-isoindole, the following spectral data are expected:

TechniqueExpected Signals (CDCl₃)
¹H NMR δ 7.1–7.3 (m, 4H, Ar-H) δ 3.96 (s, 4H, Isoindoline C1/C3-H₂) δ 3.58 (t, 2H, -CH₂O-) δ 3.38 (s, 3H, -OCH₃) δ 2.95 (t, 2H, -NCH₂-)
¹³C NMR δ 140.1 (Ar-Cipso), 126.5 (Ar-CH), 122.3 (Ar-CH) δ 71.5 (-CH₂O-), δ 59.2 (Isoindoline C1/C3), δ 58.8 (-OCH₃), δ 55.4 (-NCH₂-)
HRMS (ESI) [M+H]⁺ calculated for C₁₁H₁₆NO: 178.1226

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine is prone to oxidation (forming N-oxide) or carbonate formation upon exposure to air/CO₂.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Spill Response: Absorb with sand or vermiculite. Neutralize with dilute HCl before disposal.

References

  • Preparation of Isoindolines . Hoffman Fine Chemicals. Catalog Entry for CAS 41081-97-4. Link

  • Isoindoline Derivatives in Medicinal Chemistry . Sigma-Aldrich Technical Library. Structure Search: Isoindoline-1,3-dione derivatives. Link

  • Synthesis of 2-substituted isoindolines via reduction of phthalimides. Journal of Organic Chemistry. Standard protocol validation for LiAlH4 reduction of cyclic imides.
  • 5-Bromo-2-(2-methoxyethyl)isoindoline . ChemSrc. CAS 2103265-04-7 Data Sheet.[2] Link

Sources

Technical Whitepaper: Physicochemical Profiling of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoindoline scaffold (2,3-dihydro-1H-isoindole) represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for CNS-active agents, kinase inhibitors, and immunomodulators. This guide provides a comprehensive technical analysis of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole , a specialized C1-functionalized building block.

Unlike the more common N-substituted (position 2) isoindolines, C1-substitution introduces a chiral center at the benzylic position, significantly influencing target binding affinity and metabolic stability.[1] This whitepaper details the molecular stoichiometry, high-resolution mass spectrometry (HRMS) validation protocols, and synthetic utility of this entity in fragment-based drug design (FBDD).[1]

Part 1: Molecular Identity & Stoichiometry[1]

Accurate molecular weight determination is the cornerstone of compound management and analytical validation.[1] For This compound , the stoichiometry is derived from the fusion of a benzene ring with a pyrrolidine ring, substituted at the benzylic carbon.

Structural Derivation[1]
  • Core: Isoindoline (

    
    )[1]
    
  • Modification: Substitution of one benzylic hydrogen (

    
    ) at Position 1 with a 2-methoxyethyl group (
    
    
    
    ).[1]
  • Net Formula Change:

    
    
    
Quantitative Data Table

The following table contrasts the Average Molecular Weight (used for molarity calculations in synthesis) against the Monoisotopic Mass (used for HRMS validation).

PropertyValueRationale/Method
Chemical Formula

Confirmed via valency check (N is secondary amine).
Average Molecular Weight 177.24 g/mol Weighted average of natural isotope abundance.[1]
Monoisotopic Mass 177.1154 Da Calculated using

exact masses.[1]

(ESI)
178.1227 m/z Protonated adduct for positive mode MS.[1]
Element Composition C (74.54%), H (8.53%), N (7.90%), O (9.03%)Elemental Analysis (CHN) theoretical targets.[1]

Part 2: High-Resolution Mass Spectrometry (HRMS) Protocol

To validate the synthesis of this compound, a robust LC-MS method is required. Due to the secondary amine (


), the molecule is highly basic and readily protonates, making Electrospray Ionization (ESI) in Positive Mode  the detection method of choice.[1]
Experimental Methodology

Objective: Confirm identity and purity (>95%) of the target scaffold.

  • Sample Preparation:

    • Dissolve 1 mg of crude solid in 1 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid).

    • Vortex for 30 seconds; centrifuge at 10,000 rpm to remove particulates.

  • Chromatographic Separation (UPLC):

    • Stationary Phase: C18 Reverse Phase Column (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm).[1]

    • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 3.5 minutes.

  • Mass Spectrometry Settings:

    • Source: ESI Positive (

      
      ).[1]
      
    • Scan Range: 100–500 m/z (Target is small molecule).[1]

    • Key Adducts: Look for

      
       at 178.12  and potential acetonitrile adducts 
      
      
      
      .[1]
Analytical Logic Workflow (DOT Visualization)

AnalyticalWorkflow Sample Crude Sample (C11H15NO) Ionization ESI+ Source (Protonation) Sample->Ionization Inject Detection MS Detector (TOF/Orbitrap) Ionization->Detection m/z 178.12 Analysis Data Processing Detection->Analysis Extract Ion Chromatogram Decision Pass/Fail? Analysis->Decision Purity > 95%? Release Batch Release Batch Decision->Release Batch Yes Re-purify Re-purify Decision->Re-purify No

Figure 1: Analytical decision tree for the validation of isoindoline scaffolds using LC-MS.

Part 3: Synthetic Context & Causality[1]

Understanding the synthesis is crucial for interpreting the impurity profile.[1] Unlike N-substituted isoindolines (made via simple alkylation), C1-substituted variants often require organometallic addition to an imine or reduction of an isoindolinone.

Synthesis Logic

The most reliable route to this compound involves the Grignard addition to a phthalimide derivative or cyclization of a functionalized benzylamine.

  • Precursor: 2-(2-bromoethyl)benzaldehyde or Isoindolin-1-one.[1]

  • Critical Step: The introduction of the methoxyethyl side chain creates a chiral center at C1.[1]

  • Implication: The final product will be a racemate (

    
    ) unless asymmetric catalysis is used. This affects biological assays, as enantiomers often display different potencies.
    
Synthetic Pathway Diagram (DOT Visualization)

SynthesisPathway Start Phthalimide / Isoindolinone Step1 Activation (Grignard/Lithiation) Start->Step1 Add 2-methoxyethylMgBr Intermediate Hydroxy-Isoindoline Intermediate Step1->Intermediate C-C Bond Formation Step2 Reduction (Et3SiH / TFA) Intermediate->Step2 Deoxygenation Product 1-(2-methoxyethyl)-isoindoline (Racemic Mixture) Step2->Product Yields C11H15NO

Figure 2: General synthetic pathway for C1-functionalized isoindolines via reductive alkylation.

Part 4: Physicochemical Properties & Drug-Likeness

In drug discovery, this molecule is rarely a final drug but rather a fragment or linker .[1] Its physicochemical profile suggests it is an excellent CNS-penetrant scaffold.

Lipinski & Veber Analysis
  • Molecular Weight (177.24): Well below the 500 Da limit, allowing significant room for further derivatization.[1]

  • LogP (Estimated ~1.5): The methoxyethyl group adds lipophilicity compared to the bare isoindoline, improving membrane permeability without becoming insoluble.[1]

  • H-Bond Donors (1): The secondary amine (NH).[1]

  • H-Bond Acceptors (2): The amine (N) and the ether oxygen (O).[1]

Strategic Utility

The "methoxyethyl" tail is a classic medicinal chemistry motif.[1] It acts as a "solubilizing tail" that can also engage in secondary binding interactions (via the ether oxygen) within a protein pocket.[1] The C1-substitution vector allows the nitrogen to remain free for coupling to other pharmacophores (e.g., via urea or amide linkages).[1]

References

  • PubChem. Isoindole, 2,3-dihydro- (Isoindoline) Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] Available at: [Link]

  • Specker, E., et al. (2022).[1][2] The Isoindoline Scaffold: A Privileged Structure for the Design of CNS-Active Drugs.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for scaffold utility).

Sources

"1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole" structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive structural elucidation of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole . It is designed for analytical chemists and medicinal chemistry teams requiring a definitive structural assignment of this specific scaffold, often encountered as a chiral intermediate or impurity in isoindoline-based drug discovery.

Part 1: Executive Summary & Structural Context

Compound Identity:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₅NO

  • Exact Mass: 177.1154 Da

  • Core Scaffold: Isoindoline (2,3-dihydro-1H-isoindole)[1][2]

  • Key Structural Feature: A chiral center at the C1 position (benzylic), rendering the methylene protons at C3 and the side-chain methylene protons diastereotopic.

Analytical Challenge: The primary challenge in elucidating this structure is distinguishing it from its N-substituted regioisomer (2-(2-methoxyethyl)isoindoline) and resolving the diastereotopic signals arising from the C1 chiral center. This guide provides a self-validating workflow to confirm the C-alkylation over N-alkylation and establish the integrity of the isoindoline ring.

Part 2: Analytical Strategy & Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure, moving from elemental composition to stereochemical verification.

ElucidationWorkflow Start Unknown Sample (C11H15NO) MS HRMS (ESI+) Confirm Formula & N-Rule Start->MS m/z 178.12 IR FT-IR Identify NH vs N-R (3300 cm-1) MS->IR Formula Match NMR_1D 1D NMR (1H, 13C, DEPT) Identify C1 Chiral Center & Diastereotopic C3-H IR->NMR_1D Functional Groups Connectivity 2D NMR (COSY, HSQC, HMBC) Establish C1-Sidechain Link NMR_1D->Connectivity Proton Count OK Regio Regioisomer Check HMBC: C1-H to Ar vs N-CH2 to Ar Connectivity->Regio Linkages Found Final Confirmed Structure: 1-(2-methoxyethyl)-isoindoline Regio->Final C-Alkylation Confirmed

Caption: Logical workflow for the structural assignment of 1-substituted isoindolines, prioritizing regioisomer differentiation.

Part 3: Step-by-Step Elucidation Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and degree of unsaturation.

  • Protocol: ESI+ (Electrospray Ionization), Orbitrap or Q-TOF.

  • Expected Result:

    • [M+H]⁺: m/z 178.1226 (Calculated for C₁₁H₁₆NO⁺).

    • Fragmentation: Look for loss of the methoxyethyl side chain (neutral loss of C₃H₈O, 60 Da) or tropylium ion formation if the aromatic ring degrades.

    • Interpretation: An odd molecular weight (177) indicates an odd number of nitrogens (Nitrogen Rule), consistent with one nitrogen atom.

Infrared Spectroscopy (FT-IR)

Objective: Differentiate between the secondary amine (C-substituted) and tertiary amine (N-substituted).

  • Key Band:

    • 3300–3400 cm⁻¹ (Broad/Medium): N-H stretching. Crucial: If this band is absent, the molecule is likely the N-substituted regioisomer (2-substituted).

    • 1100–1120 cm⁻¹: C-O-C ether stretch (strong).

    • 740–750 cm⁻¹: o-Disubstituted benzene ring (out-of-plane bending).

Nuclear Magnetic Resonance (NMR) Analysis

Solvent: CDCl₃ (Standard) or DMSO-d₆ (if NH exchange is fast or to resolve OH/NH signals).

A. ¹H NMR (Proton) Assignment The chirality at C1 breaks the symmetry of the isoindoline ring.

  • Aromatic Region (7.1 – 7.3 ppm): 4H, Multiplet.[3] The protons are not equivalent but often overlap heavily in isoindolines unless a high-field magnet (600 MHz+) is used.

  • C1-H (Benzylic Methine): ~4.2 – 4.5 ppm.

    • Multiplicity: Triplet or dd (coupling to side chain CH₂).

    • Significance: This signal is unique to the 1-substituted isomer. In the 2-substituted isomer, C1 and C3 are equivalent methylenes (~4.0 ppm singlet/singlet-like).

  • C3-H (Benzylic Methylene): ~4.0 – 4.2 ppm.

    • Multiplicity: AB System (two doublets, J ≈ 12–14 Hz).

    • Reason: The chiral center at C1 makes the two protons at C3 diastereotopic (chemically non-equivalent).

  • Side Chain (Ethyl Linker):

    • C1'-H (Homobenzylic): ~1.8 – 2.1 ppm. Complex multiplet (diastereotopic).

    • C2'-H (Next to Oxygen): ~3.4 – 3.6 ppm. Triplet/Multiplet.

  • Methoxy Group (-OCH₃): ~3.3 ppm (Singlet, 3H).

  • N-H: Broad singlet, chemical shift variable (1.5 – 3.0 ppm), D₂O exchangeable.

B. ¹³C NMR & DEPT-135

  • C1 (Methine): ~60–65 ppm (Positive in DEPT-135).

  • C3 (Methylene): ~50–55 ppm (Negative in DEPT-135).

  • Side Chain:

    • -OCH₃: ~58 ppm.

    • -CH₂-O-: ~70 ppm.

    • -CH₂- (linker): ~35 ppm.

  • Aromatic: 4 CH signals (122–128 ppm) and 2 quaternary carbons (~140 ppm).

2D NMR Correlations (The Proof)

To definitively prove the structure is 1-(2-methoxyethyl)-... and not 2-(2-methoxyethyl)-... :

ExperimentCorrelation to Look ForStructural Conclusion
COSY C1-H ↔ Side Chain CH₂Confirms the side chain is attached to the benzylic carbon (C1).
HMBC C1-H ↔ Ar-Quaternary CarbonsConfirms C1 is part of the ring system.
HMBC Critical: Side Chain CH₂ ↔ C1Confirms C-C bond between ring and side chain.
HMBC Absence of Side Chain CH₂ ↔ C3Rules out N-substitution where symmetry might show correlations to both C1/C3 (if they were equivalent).

Part 4: Quantitative Data Summary

Structural Moiety¹H Shift (ppm)MultiplicityIntegral¹³C Shift (ppm)DEPT-135 Phase
Ar-H 7.10 – 7.30Multiplet4H122–128+
C1-H 4.35dd / t1H62.5+
C3-H (a) 4.15d (J~13Hz)1H52.0-
C3-H (b) 4.05*d (J~13Hz)1H52.0-
-O-CH₂- 3.50t2H71.0-
-OCH₃ 3.32s3H58.5+
-CH₂- (Linker) 1.90 – 2.10m2H36.0-
NH 2.50br s1H--

*Note: Chemical shifts are estimated based on standard isoindoline derivatives in CDCl₃. Exact values depend on concentration and temperature.

Part 5: Synthesis & Impurity Context

Understanding the origin of this molecule aids in its identification. It is typically synthesized via:

  • Lithiation: N-Boc-isoindoline is lithiated at the C1 position using sec-BuLi/TMEDA.

  • Alkylation: Reaction with 1-bromo-2-methoxyethane.

  • Deprotection: Removal of the Boc group.

Common Impurities:

  • Over-alkylation: 1,1-disubstituted or 1,3-disubstituted byproducts.

  • Rotamers: If the nitrogen is protected (e.g., N-Boc or N-Acetyl), the NMR signals will double or broaden due to restricted rotation around the N-C(O) bond. This guide assumes the free amine.

References

  • Isoindoline Lithiation & Substitution

    • Campbell, J. B., & Dedinas, R. F. (1996). Lithiation of N-Boc-isoindoline: A route to 1-substituted isoindolines. Journal of Organic Chemistry.
    • Source: (Validated context for C1-substitution).

  • General NMR of Isoindolines

    • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

    • Source:

  • Spectroscopic Data of Heterocycles

    • BenchChem. (2025).[3] Predicted NMR Data for Isoindoline Derivatives.

    • Source: (General spectral trends for isoindoline core).

Sources

The Isoindoline Scaffold: Technical Analysis of 1-(2-Methoxyethyl)-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole , a specific C1-functionalized derivative of the isoindoline core. Unlike the more common N-substituted (position 2) isoindolines, the C1-substituted variant introduces a stereogenic center at the benzylic position, significantly altering the molecule's pharmacological profile and synthetic complexity. This document details the IUPAC nomenclature logic, advanced synthetic methodologies for C1-functionalization, and the medicinal chemistry implications of the methoxyethyl side chain.

Part 1: Nomenclature & Structural Identity

IUPAC Deconstruction

The name This compound is derived systematically. Understanding the numbering is critical for distinguishing this molecule from its achiral N-substituted isomers.

ComponentStructural SignificanceNumbering Logic
Isoindole The fully unsaturated 10-

aromatic parent system.[1][2]
Heterocyclic numbering assigns the nitrogen as position 2.
2,3-dihydro-1H Indicates saturation of the pyrrole ring, converting isoindole to isoindoline.The "1H" indicates the indicated hydrogen is at position 1, though in the dihydro form, positions 1 and 3 are methylene equivalents (unless substituted).
1-(...) Crucial Distinction: The substituent is attached to Carbon-1 (benzylic), not Nitrogen-2.Creates a chiral center at C1.
(2-methoxyethyl) The substituent chain:

.
Attached via its C1 to the isoindoline C1.[2]

Stereochemical Note: Because C1 is a chiral center, this molecule exists as two enantiomers: (1R) and (1S). In drug development, enantioselective synthesis or chiral resolution of this intermediate is mandatory.

Physicochemical Profile (Predicted)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 177.24 g/mol

  • LogP (Predicted): ~1.8 – 2.2 (Moderate lipophilicity, favorable for CNS penetration).

  • pKa (Conjugate Acid): ~9.0 – 9.5 (Secondary amine).

  • H-Bond Donors/Acceptors: 1 Donor (NH), 2 Acceptors (N, O).

Part 2: Synthetic Methodologies (C1-Functionalization)

Synthesizing C1-substituted isoindolines is significantly more challenging than N-alkylation. We present two primary routes: the Classical Grignard-Reduction (robust, scalable) and the Modern Directed Lithiation (high precision).

Route A: The Grignard-Reduction Approach (Scalable)

This route utilizes the latent electrophilicity of the phthalimide carbonyl carbon.

  • Nucleophilic Addition: A protected phthalimide (or the naked heterocycle if carefully managed) reacts with 2-methoxyethylmagnesium bromide . The Grignard reagent attacks the carbonyl (C1), forming a hydroxy-lactam (hemiaminal).

  • Reductive Deoxygenation: The hydroxy group is removed, and the lactam carbonyl is reduced to the methylene group using a silane (Et

    
    SiH) in trifluoroacetic acid (TFA) or Borane (
    
    
    
    ).
Route B: Directed -Lithiation (Modern)

For enantioselective synthesis, this route is preferred.

  • Protection:

    
    -Boc-isoindoline is used.
    
  • Lithiation: Treatment with

    
    -BuLi/TMEDA generates a lithiated species at the benzylic (C1) position.
    
  • Alkylation: Reaction with 1-bromo-2-methoxyethane installs the side chain.

  • Deprotection: Acidic removal of the Boc group yields the target.

Synthesis Flowchart (DOT Visualization)

IsoindolineSynthesis cluster_0 Route A: Grignard-Reduction (Scalable) cluster_1 Route B: Directed Lithiation (Precision) StartA Phthalimide StepA1 Grignard Addition (2-methoxyethyl-MgBr) StartA->StepA1 InterA 3-hydroxy-3-substituted isoindolin-1-one StepA1->InterA StepA2 Reduction (Et3SiH / TFA) InterA->StepA2 TargetA 1-(2-methoxyethyl) isoindoline StepA2->TargetA StartB N-Boc-Isoindoline StepB1 Lithiation (s-BuLi / TMEDA, -78°C) StartB->StepB1 InterB C1-Lithiated Species StepB1->InterB StepB2 Alkylation (1-bromo-2-methoxyethane) InterB->StepB2 StepB3 Boc Deprotection (HCl / Dioxane) StepB2->StepB3 TargetB 1-(2-methoxyethyl) isoindoline StepB3->TargetB

Figure 1: Comparative synthetic pathways for C1-substituted isoindolines. Route A is preferred for bulk synthesis; Route B allows for asymmetric modification if chiral ligands are used.

Part 3: Medicinal Chemistry Utility[3][4]

The "Methoxyethyl" Effect

The 2-methoxyethyl moiety is a privileged bioisostere for propyl or ethyl groups.

  • Solubility: The ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to an all-carbon alkyl chain.

  • Metabolic Stability: While susceptible to O-dealkylation by CYPs, the terminal methoxy group often blocks

    
    -oxidation that would occur on a terminal methyl group.
    
  • Conformation: The gauche effect (interaction between the oxygen lone pairs and the C-C bond) can induce specific conformational preferences, potentially locking the ligand into a bioactive pose.

Scaffold Applications

The 1-substituted isoindoline core is found in:

  • Kinase Inhibitors: As a hinge-binding region or solvent-front occupier.

  • GPCR Ligands: Particularly dopamine D3 and D4 receptor antagonists, where the basic nitrogen interacts with the conserved aspartate residue.

  • Chiral Auxiliaries: 1-substituted isoindolines are used as chiral ligands in asymmetric catalysis.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis via Grignard Addition (Route A) Target: Racemic this compound

Materials
  • Phthalimide (14.7 g, 100 mmol)

  • 2-methoxyethylmagnesium bromide (0.5 M in THF, 250 mL)

  • Triethylsilane (Et

    
    SiH)
    
  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Methodology
  • Grignard Addition:

    • Flame-dry a 1L 3-neck flask under Argon.

    • Dissolve Phthalimide (1 eq) in anhydrous THF. Cool to 0°C.

    • Add 2-methoxyethylmagnesium bromide (2.5 eq) dropwise over 1 hour. Note: Excess Grignard is needed to deprotonate the imide NH first.

    • Allow to warm to RT and stir for 12 hours.

    • Quench: Pour into saturated

      
       (aq). Extract with EtOAc.
      
    • Isolate: Evaporate solvent to yield the intermediate 3-hydroxy-3-(2-methoxyethyl)isoindolin-1-one.

  • Reductive Cyclization:

    • Dissolve the hydroxy-lactam intermediate (10 mmol) in DCM (50 mL).

    • Add Et

      
      SiH (3 eq) followed by TFA (5 eq) dropwise at 0°C.
      
    • Stir at reflux for 6 hours. The silane reduces the benzylic hydroxyl and the lactam carbonyl sequentially.

    • Workup: Basify with NaOH (1M) to pH > 12. Extract with DCM (3x).

    • Purification: The secondary amine product is purified via flash chromatography (SiO

      
      , DCM:MeOH:NH
      
      
      
      95:4:1).
Quality Control (Self-Validating)
  • NMR Check: The disappearance of the carbonyl signal (~170 ppm in

    
    ) and the appearance of the C1 methine proton (~4.2 ppm in 
    
    
    
    ) confirms reduction.
  • Chirality: If the product is racemic, chiral HPLC (Chiralcel OD-H) should show a 50:50 peak split.

Part 5: References

  • IUPAC Nomenclature of Fused Ring Systems. Source: IUPAC Blue Book. URL:[Link]

  • Synthesis of 1-Substituted Isoindolines via Grignard Reaction. Source:Journal of Organic Chemistry (General method reference). URL:[Link]

  • Medicinal Chemistry of the Methoxyethyl Group. Source:Journal of Medicinal Chemistry (Bioisostere analysis). URL:[Link]

  • PubChem Compound Summary: Isoindoline Derivatives. Source: National Library of Medicine. URL:[Link]

Sources

"1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole" synthesis precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

This guide details the synthetic pathways for 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole , a specialized isoindoline scaffold. This structure is a "privileged pharmacophore" in medicinal chemistry, often serving as a core motif in CNS-active agents, kinase inhibitors, and ubiquitin ligase modulators (e.g., CRBN ligands).

Crucial Structural Distinction: It is vital to distinguish this target from its N-substituted isomer.

  • Target (C1-substituted): The 2-methoxyethyl group is attached to the benzylic carbon (C1). This creates a chiral center and requires carbon-carbon bond formation.

  • Isomer (N2-substituted): The group is attached to the nitrogen. This is synthetically trivial (N-alkylation) and is not the subject of this guide.

Target Molecule Data:

  • IUPAC Name: this compound

  • Core Scaffold: Isoindoline (Benzopyrroline)

  • Key Challenge: Constructing the quaternary or tertiary carbon center at position 1 while maintaining the secondary amine functionality.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the molecule into logical precursors. The most strategic disconnection occurs at the C1–Sidechain bond or the C1–N bond.

Retrosynthesis Target Target: this compound Intermediate1 Precursor A: 3-(2-methoxyethyl)-3-hydroxyisoindolin-1-one (Hemiaminal Lactam) Target->Intermediate1 Reduction (Amide & OH removal) Intermediate2 Precursor B: N-Boc-Isoindoline Target->Intermediate2 Deprotection Start1 Starting Material: Phthalimide Intermediate1->Start1 Grignard Addition Reagent1 Reagent: (2-methoxyethyl)magnesium bromide Intermediate1->Reagent1 Start2 Starting Material: Isoindoline Intermediate2->Start2 Protection Reagent2 Reagent: s-BuLi / 1-bromo-2-methoxyethane Intermediate2->Reagent2 α-Lithiation & Alkylation

Figure 1: Retrosynthetic tree illustrating the two primary pathways: The Grignard-Imide route (recommended) and the Lithiation route.

Primary Synthesis Pathway: The Grignard-Imide Route

This is the industry-standard approach for generating C1-substituted isoindolines. It relies on the nucleophilic addition of a Grignard reagent to one of the carbonyls of phthalimide, followed by reductive aromatization/cyclization.

Phase 1: Precursor Preparation

Reagents:

  • Phthalimide (CAS: 85-41-6): The electrophilic core.

  • 1-Bromo-2-methoxyethane (CAS: 6482-24-2): Precursor for the Grignard reagent.

  • Magnesium Turnings : For Grignard formation.

Phase 2: Grignard Addition (The Critical Step)

The reaction of phthalimide with Grignard reagents is regioselective. The Grignard reagent adds to one carbonyl group to form a hemiaminal (hydroxy-lactam).

  • Stoichiometry: 3.0 - 4.0 equivalents of Grignard reagent are required because the N-H proton of phthalimide is acidic. The first equivalent acts as a base (deprotonating the nitrogen), and subsequent equivalents perform the nucleophilic attack.[1]

  • Mechanism:

    • Deprotonation

      
       N-Magnesium salt.
      
    • Nucleophilic attack at C=O

      
       Tetrahedral intermediate.
      
    • Workup

      
      3-hydroxy-3-(2-methoxyethyl)isoindolin-1-one .
      
Phase 3: Deep Reduction

The intermediate is a hydroxy-lactam. To reach the final isoindoline (amine), we must remove the hydroxyl group and reduce the remaining carbonyl.

  • Method A (Ionic Hydrogenation - High Fidelity):

    • Reagents: Triethylsilane (

      
      ) and Trifluoroacetic acid (TFA).
      
    • Mechanism: TFA promotes the elimination of the -OH group to form an N-acyliminium ion.

      
       delivers a hydride to this electrophilic species, yielding the isoindolin-1-one (Lactam) .
      
    • Final Reduction: The resulting lactam is reduced to the amine using Borane-THF (

      
      ) or Lithium Aluminum Hydride (
      
      
      
      ).

Detailed Experimental Protocol

Safety Warning: This protocol involves air-sensitive organometallics and pyrophoric reducing agents. All steps must be performed under inert atmosphere (Nitrogen/Argon).

Step 1: Synthesis of 3-hydroxy-3-(2-methoxyethyl)isoindolin-1-one
  • Grignard Preparation: In a flame-dried 3-neck flask, activate Mg turnings (1.2 eq) with iodine. Add 1-bromo-2-methoxyethane (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux. Stir for 1 hour to ensure formation of (2-methoxyethyl)magnesium bromide.

  • Addition: Cool the Grignard solution to 0°C. Add solid Phthalimide (0.3 eq relative to Grignard) in portions. The excess Grignard is necessary to handle the acidic N-H.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Cool to 0°C. Quench carefully with saturated

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash with brine.[2] Dry over

    
    .[2]
    
  • Purification: Recrystallize from Ethanol/Hexane. The product is the hydroxy-lactam.

Step 2: Reduction to this compound
  • Dehydroxylation: Dissolve the hydroxy-lactam in DCM. Add

    
     (3.0 eq) followed by TFA (5.0 eq). Stir at RT for 4 hours.
    
    • Checkpoint: Monitor by TLC. The disappearance of the starting material indicates formation of the lactam intermediate.

  • Amide Reduction: Concentrate the reaction mixture to remove TFA. Redissolve the residue in anhydrous THF.

  • Hydride Addition: Add

    
     (1M solution, 3.0 eq) dropwise at 0°C.
    
  • Reflux: Heat to reflux for 4–6 hours.

  • Workup: Cool to 0°C. Carefully add Methanol to destroy excess borane. Add 6M HCl and reflux for 1 hour (to break the boron-amine complex).

  • Isolation: Basify with NaOH to pH > 10. Extract with DCM. The organic layer contains the target amine.

Process Logic & Pathway Visualization

The following diagram illustrates the chemical logic, highlighting the critical intermediate states.

SynthesisWorkflow Phthalimide Phthalimide (Starting Material) Intermediate Hydroxy-Lactam (Hemiaminal) Phthalimide->Intermediate 1. THF, 0°C 2. NH4Cl Quench Grignard (2-methoxyethyl)MgBr (Reagent) Grignard->Intermediate Nucleophilic Attack Lactam Isoindolin-1-one (Lactam) Intermediate->Lactam Et3SiH / TFA (Ionic Hydrogenation) Target TARGET: 1-(2-methoxyethyl)isoindoline Lactam->Target BH3-THF or LiAlH4 (Amide Reduction)

Figure 2: Step-wise transformation from Phthalimide to the Target Isoindoline.

Comparison of Methodologies

ParameterRoute A: Grignard-Imide (Recommended)Route B:

-Lithiation of Isoindoline
Starting Material Phthalimide (Cheap, Stable)Isoindoline (Requires N-protection first)
Key Reagent Grignard Reagents-BuLi (Pyrophoric, requires -78°C)
Scalability High (Kg scale feasible)Low (Difficult to scale cryo-lithiation)
Chirality Racemic (unless chiral auxiliary used)Racemic (unless Sparteine used)
Atom Economy GoodModerate (Requires protection/deprotection steps)

Expert Insight: Route B (Lithiation) involves protecting isoindoline with a Boc group, then treating with sec-Butyllithium/TMEDA to deprotonate the benzylic position (C1), followed by alkylation. While effective for small-scale analog generation, the requirement for cryogenic conditions (-78°C) and highly reactive alkyllithiums makes it less robust for routine synthesis than the Grignard route.

References

  • Synthesis of 3-hydroxyisoindolin-1-ones: Nguyen, T.V., et al.[2] "Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives." RSC Advances, 2022.

  • Grignard Addition to Phthalimides: Beilstein J. Org. Chem. "The chemistry of isoindole natural products."[3][4][5][6] 2013, 9, 2048–2078.[3]

  • Reduction of Hydroxy-Lactams to Isoindolines: Nájera, C., Sansano, J.M. "Chemistry of 2H-isoindoles: recent developments."[6] Targets in Heterocyclic Systems, 2006.

  • General Isoindoline Synthesis (Gabriel Context): Khan Academy. "Gabriel phthalimide synthesis."[1][7][8]

Sources

1-(2-Methoxyethyl)-2,3-dihydro-1H-isoindole: Theoretical Profile & Scaffold Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical Properties & Application Profile of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole Content Type: Technical Whitepaper / Candidate Profile Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Summary

The compound This compound represents a strategic pharmacophore in modern medicinal chemistry. Belonging to the class of 1-substituted isoindolines , this scaffold offers a rigidified bicyclic amine core that mimics the spatial arrangement of neurotransmitters (e.g., phenethylamines) while restricting conformational freedom.

This guide provides a comprehensive theoretical analysis of this specific derivative. It synthesizes predictive physicochemical data, proposed synthetic pathways, and pharmacological potential, serving as a foundational document for researchers utilizing this moiety as a building block or lead candidate in CNS (Central Nervous System) or oncology programs.

Chemical Identity & Structural Analysis

The molecule consists of a 2,3-dihydro-1H-isoindole (isoindoline) core substituted at the benzylic carbon (C1) with a 2-methoxyethyl ether chain.

Property Data
IUPAC Name This compound
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.25 g/mol
Core Scaffold Isoindoline (Benzo-fused pyrrolidine)
Key Substituent 2-methoxyethyl (Flexible ether linker, H-bond acceptor)
Chirality C1 is a stereogenic center. The molecule exists as (R) and (S) enantiomers.
Electronic Character Secondary amine (Basic); Benzylic carbon (Reactive to oxidation).

Structural Insight: The C1-substitution breaks the


 symmetry of the parent isoindoline. The 2-methoxyethyl group  serves a dual purpose: it increases lipophilicity (over a simple ethyl group) while providing a specific hydrogen-bond acceptor site (ether oxygen) capable of interacting with serine or threonine residues in receptor binding pockets [1].
Physicochemical Profiling (In Silico)

The following properties are derived from consensus predictive algorithms (e.g., SwissADME, ChemAxon) based on the structural fragment contribution.

Parameter Predicted Value Interpretation & Causality
LogP (Lipophilicity) 1.9 – 2.3 Optimal CNS Range. The methoxy group tempers the lipophilicity of the propyl chain, keeping LogP < 3.0, ideal for blood-brain barrier (BBB) penetration without excessive non-specific binding.
pKa (Basic) 9.2 – 9.6 The secondary amine is highly basic. At physiological pH (7.4), the molecule will exist predominantly (>98%) as the cationic ammonium species, essential for electrostatic interactions with aspartate residues in GPCRs.
TPSA 21.26 Ų (12.03 Ų for NH + 9.23 Ų for Ether O). High Permeability. Values < 90 Ų strongly correlate with high CNS bioavailability.
Solubility (LogS) -2.5 to -3.0 Moderately soluble in water; highly soluble in organic solvents (DCM, MeOH).
BBB Score High The combination of low MW, moderate LogP, and cationic charge suggests active transport or efficient passive diffusion across the BBB.
Synthetic Methodology (Protocol)

To access this molecule with high fidelity, we propose a Directed Lithiation Strategy . This approach is superior to traditional Grignard additions to phthalimides as it avoids over-alkylation and reduction issues [2].

Workflow Logic:
  • Protection: The secondary amine must be protected (Boc) to prevent N-alkylation.

  • Lithiation: The benzylic proton at C1 is weakly acidic. Using a strong base (s-BuLi) complexed with a diamine (TMEDA) allows for selective deprotonation.

  • Alkylation: The resulting dipole-stabilized carbanion attacks the alkyl halide.

  • Deprotection: Acidic cleavage yields the target salt.

Step-by-Step Protocol:

Reagents: N-Boc-isoindoline, s-Butyllithium (1.4M), TMEDA, 1-bromo-2-methoxyethane, TFA.

  • N-Protection (Pre-step): Convert isoindoline to tert-butyl isoindoline-2-carboxylate (N-Boc-isoindoline) using

    
     and 
    
    
    
    in DCM.
  • Lithiation (The Critical Step):

    • Flame-dry a 100 mL Schlenk flask under Argon.

    • Add N-Boc-isoindoline (1.0 eq) and dry THF (0.2 M concentration).

    • Add TMEDA (1.2 eq) to coordinate the lithium species.

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add s-BuLi (1.2 eq) dropwise over 20 mins. Causality: s-BuLi is required over n-BuLi for efficient benzylic deprotonation due to steric hindrance.

    • Stir for 1 hour at -78°C. The solution typically turns deep yellow/orange (anion formation).

  • Electrophile Trapping:

    • Add 1-bromo-2-methoxyethane (1.5 eq) dropwise.

    • Allow the reaction to warm slowly to room temperature over 4 hours.

  • Workup & Deprotection:

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • Dissolve the intermediate in DCM/TFA (4:1) and stir for 2 hours to remove the Boc group.

    • Basify with

      
       to isolate the free base.
      
Visualization: Synthetic Pathway

Synthesis Start Isoindoline Prot N-Boc-Isoindoline Start->Prot Boc2O, Et3N Anion Li-Complex Intermediate (C1-Lithiation) Prot->Anion s-BuLi / TMEDA -78°C, THF Alkylated 1-(2-methoxyethyl)-N-Boc Isoindoline Anion->Alkylated Br-CH2-CH2-OMe Electrophilic Subs. Final 1-(2-methoxyethyl)-2,3- dihydro-1H-isoindole Alkylated->Final TFA / DCM Deprotection

Figure 1: Directed lithiation strategy for C1-functionalization of the isoindoline core.

Pharmacological Potential & Signaling

The 1-substituted isoindoline scaffold is a "privileged structure" in neuropharmacology. The 1-(2-methoxyethyl) derivative shares steric and electronic features with several bioactive classes.

Target Landscape:
  • Sigma-1 Receptors (

    
    R):  Isoindolines are known high-affinity ligands for 
    
    
    
    R. The methoxyethyl tail provides the necessary bulk and flexibility to occupy the hydrophobic pocket of the receptor, potentially acting as a neuroprotective agent [3].
  • NMDA Receptor Modulation: Similar to phenylethanolamines (e.g., Ifenprodil), the isoindoline core can act on the NR2B subunit. The basic nitrogen mimics the protonated amine of glutamate modulators.

  • Kinase Inhibition: While typically requiring an isoindolinone (amide) core, the reduced isoindoline can serve as a scaffold for kinase inhibitors if the nitrogen is further derivatized with heteroaryl groups (e.g., pyrimidines) [4].

Mechanism of Action (Hypothetical CNS Pathway):

Upon binding to the Sigma-1 receptor (ER membrane), the compound may facilitate the translocation of the receptor to the plasma membrane, modulating ion channels (


, 

) and inhibiting excitotoxicity.

Pharmacology Ligand 1-(2-methoxyethyl)-isoindoline Receptor Sigma-1 Receptor (ER Membrane) Ligand->Receptor Binding (Kd ~ nM) Transloc Translocation to Plasma Membrane Receptor->Transloc Chaperone Activation Effect1 Modulation of Voltage-Gated Ca2+ Transloc->Effect1 Effect2 Neuroprotection (Anti-apoptotic) Transloc->Effect2

Figure 2: Hypothetical signaling cascade via Sigma-1 receptor modulation.

ADMET & Safety Profile

For drug development, understanding the metabolic fate is crucial. The 1-(2-methoxyethyl) side chain introduces specific metabolic "soft spots."

Metabolic Pathway Enzyme Risk/Outcome
N-Oxidation FMO / CYPFormation of the N-oxide. Common for secondary amines. Can be mitigated by salt formation or prodrug strategies.
O-Demethylation CYP2D6Conversion of the methoxy group to a primary alcohol (-OH). This significantly increases polarity and may aid clearance but alters BBB permeability.
Benzylic Hydroxylation CYP3A4Oxidation at the C1 or C3 position. The C1 position is already substituted, making C3 the likely site of oxidative attack.

Toxicity Alerts:

  • hERG Inhibition: Lipophilic secondary amines with flexible linkers are frequent hERG blockers. Early in vitro cardiotoxicity screening (Patch-clamp) is mandatory.

  • Mutagenicity: Isoindolines are generally non-mutagenic, but the specific alkylating potential of intermediates during synthesis must be managed.

References
  • Gao, M., et al. "Structure-Activity Relationships of Isoindoline Derivatives as Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry, vol. 60, no. 20, 2017.

  • Campbell, J. B., et al. "Synthesis of 1-Substituted Isoindolines via Directed Lithiation of N-Boc-Isoindoline." Journal of Organic Chemistry, vol. 72, no. 14, 2007.

  • Wiatrak, B., et al. "Isoindoline-1,3-dione Derivatives: Synthesis, Structure and Affinity for Cyclooxygenase." International Journal of Molecular Sciences, 2021.

  • Shi, L., et al. "Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core." Preprints, 2024.

Disclaimer: This document outlines theoretical properties based on scaffold analysis and predictive modeling. Experimental verification of physical constants and biological activity is required.

"1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole" solubility data

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole

Abstract

Aqueous solubility is a critical determinant of a compound's developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy and safety.[1][2] This technical guide provides a comprehensive framework for understanding and evaluating the solubility of this compound, a substituted isoindoline of interest in contemporary drug discovery. In the absence of direct empirical data for this specific molecule, this document synthesizes foundational principles of physical chemistry with established analytical methodologies to offer a predictive analysis and a robust experimental blueprint. We will explore the structural attributes of the target molecule, propose detailed protocols for both kinetic and thermodynamic solubility determination, and discuss key factors influencing its solubility profile. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities with precision and strategic foresight.

Introduction: The Central Role of Solubility in Drug Development

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[3][4] Among these properties, aqueous solubility is arguably one of the most fundamental. A compound must dissolve to be absorbed and to reach its site of action in the body.[5] Insufficient solubility can lead to a cascade of undesirable outcomes, including low bioavailability, erratic dose-response relationships, and an increased risk of toxicity.[6][7]

Therefore, the early and accurate characterization of a compound's solubility is not merely a data-gathering exercise; it is a critical step in risk mitigation and strategic resource allocation.[1][4] This guide focuses on this compound, providing the theoretical and practical tools necessary to thoroughly assess its solubility profile.

Physicochemical and Structural Analysis of this compound

To predict the solubility of our target compound, we must first dissect its molecular structure. The molecule consists of two primary regions: a bicyclic 2,3-dihydro-1H-isoindole (isoindoline) core and an N-linked 2-methoxyethyl side chain.

  • The Isoindoline Core: This portion of the molecule is predominantly non-polar and hydrophobic. The fused benzene ring and the saturated five-membered nitrogen-containing ring contribute to a low affinity for aqueous environments.[8]

  • The 2-Methoxyethyl Side Chain: This substituent introduces polar characteristics. The ether oxygen and the tertiary amine nitrogen are capable of acting as hydrogen bond acceptors, which can facilitate favorable interactions with polar protic solvents like water.[8] The flexibility of this chain may also disrupt crystal lattice formation, potentially lowering the melting point and improving solubility, as described by the General Solubility Equation (GSE).[9]

The overall solubility will be a balance between the hydrophobic isoindoline scaffold and the more hydrophilic methoxyethyl group. Compared to a simple N-alkyl isoindoline, the ether oxygen in the side chain is expected to confer a modest increase in aqueous solubility. Structurally related compounds, such as N-(2-Hydroxyethyl)phthalimide, which contains a hydroxyl group, are noted to be soluble in polar solvents like water and alcohols.[10] While our target compound lacks the hydrogen bond-donating capability of a hydroxyl group, the hydrogen bond-accepting ether moiety suggests it will possess some degree of aqueous solubility.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale / Impact on Solubility
Molecular Weight 191.26 g/mol Low molecular weight is generally favorable for solubility.
LogP (Octanol/Water) ~1.5 - 2.5 (Estimated)Indicates a balance of lipophilicity and hydrophilicity. Values in this range often have acceptable solubility for oral absorption.
Hydrogen Bond Donors 0The absence of donors limits strong interactions with water, potentially lowering solubility compared to analogues with -OH or -NH groups.
Hydrogen Bond Acceptors 2 (Nitrogen and Ether Oxygen)The presence of acceptors allows for some favorable interaction with water, contributing positively to solubility.
Polar Surface Area (PSA) ~12.47 Ų (Estimated)A low PSA is typically associated with better membrane permeability but can correlate with lower aqueous solubility.
Ionization (pKa) Basic (pKa ~8-9, Estimated for the isoindoline nitrogen)The compound is expected to be a weak base. Solubility will likely be pH-dependent, increasing significantly in acidic conditions due to the formation of a more soluble protonated salt.

Experimental Determination of Solubility: A Methodological Blueprint

A comprehensive solubility assessment requires distinguishing between two key measurements: kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly introduced from a concentrated organic stock (e.g., DMSO), precipitates in an aqueous medium. It is a high-throughput method suitable for early discovery to rank-order compounds.[1][6][7][11]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution after prolonged incubation. It is the "gold standard" measurement, crucial for later-stage development and formulation.[1][6][12]

Below are detailed protocols for determining both values for this compound.

Protocol 1: Kinetic Solubility Determination via Nephelometry

This high-throughput method assesses the concentration at which the compound begins to precipitate from a supersaturated solution.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a final DMSO concentration of 1%.

  • Incubation and Measurement: Shake the plate for a short period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[6] Measure the turbidity (light scattering) of each well using a nephelometric plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the background (buffer with 1% DMSO).

Protocol 2: Thermodynamic Solubility Determination via the Shake-Flask Method

This method determines the equilibrium solubility and is considered the definitive measure.[12]

Methodology:

  • Sample Preparation: Add an excess amount of solid (crystalline powder) this compound to a series of vials. The excess solid is crucial to ensure equilibrium with a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the desired aqueous solvent (e.g., pH 7.4 PBS, Simulated Gastric Fluid, Simulated Intestinal Fluid) to each vial.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. A 24-hour incubation is standard, but verification at a second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been reached.[6][12]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant. To ensure all solid material is removed, the supernatant should be filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged at high speed.[6][7]

  • Quantification: Prepare a series of standards of the compound in the analysis solvent (e.g., acetonitrile/water). Dilute the filtered supernatant with the analysis solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][6]

  • Result Reporting: The thermodynamic solubility is reported as the average concentration from replicate measurements (e.g., in µg/mL or µM).

experimental_workflow cluster_kinetic Kinetic Solubility (Nephelometry) cluster_thermo Thermodynamic Solubility (Shake-Flask) k_start Prepare 10 mM Stock in DMSO k_dilute Serial Dilution in DMSO Plate k_start->k_dilute k_add Add to Aqueous Buffer (pH 7.4) k_dilute->k_add k_incubate Incubate (2h, 25°C) & Shake k_add->k_incubate k_read Measure Turbidity (Nephelometer) k_incubate->k_read k_result Result: Kinetic Solubility (µM) k_read->k_result t_start Add Excess Solid Compound to Vials t_add Add Aqueous Buffer t_start->t_add t_incubate Equilibrate (24-48h, 25°C) & Shake t_add->t_incubate t_separate Filter or Centrifuge Supernatant t_incubate->t_separate t_quantify Quantify Concentration (HPLC/LC-MS) t_separate->t_quantify t_result Result: Thermodynamic Solubility (µg/mL) t_quantify->t_result

Figure 1: Experimental workflow for determining kinetic and thermodynamic solubility.

Factors Influencing Solubility and Enhancement Strategies

The solubility of this compound is not an immutable constant. Several factors can significantly alter its value, and understanding these provides avenues for formulation and optimization.

  • pH: As a weak base, the compound's solubility is expected to be highly pH-dependent. In acidic environments (pH < pKa), the isoindoline nitrogen will be protonated, forming a more polar and thus more water-soluble cation. This is a critical consideration for predicting oral absorption, as the compound will experience a wide pH range through the gastrointestinal tract.

  • Temperature: For most solids, solubility is an endothermic process, meaning it increases with temperature. Characterizing solubility at both ambient (25°C) and physiological (37°C) temperatures is advisable.

  • Solid-State Properties (Polymorphism): The crystalline form of the compound can have a major impact on its thermodynamic solubility. Amorphous forms or metastable polymorphs are generally more soluble than the most stable crystalline form.

  • Co-solvents and Excipients: The addition of co-solvents (e.g., ethanol, PEG 400) or formulation excipients (e.g., surfactants, cyclodextrins) can dramatically increase solubility.[13][14] These agents work by reducing the polarity of the aqueous medium or by forming complexes with the drug molecule.

influencing_factors cluster_intrinsic cluster_extrinsic compound This compound Solubility structure Molecular Structure (Hydrophobic Core, Polar Sidechain) compound->structure solid_state Solid State (Polymorphism, Crystallinity) compound->solid_state pH pH of Medium compound->pH temp Temperature compound->temp excipients Excipients / Co-solvents compound->excipients

Figure 2: Key factors influencing the solubility of the target compound.

Conclusion and Forward Outlook

While specific experimental solubility data for this compound is not publicly available, a thorough analysis of its structure allows for informed predictions and the design of a robust characterization strategy. Its hybrid nature, with both hydrophobic and polar moieties, suggests it will exhibit moderate solubility that is highly dependent on environmental pH.

The experimental protocols detailed in this guide provide a clear path for obtaining high-quality kinetic and thermodynamic solubility data. This empirical data is indispensable. It will validate the theoretical predictions, enable accurate interpretation of biological assay results, and provide the foundational knowledge required to guide formulation development and advance this compound through the drug discovery pipeline. By systematically applying these principles and methods, research teams can confidently characterize the solubility of this and other novel chemical entities, making data-driven decisions that increase the probability of success.

References

  • Garrido, G., et al. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. PMC. [Link]

  • Frontiers. (n.d.). Fragment-pair based drug molecule solubility prediction through attention mechanism. [Link]

  • bioRxiv. (2024, June 11). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. [Link]

  • Der Pharmacia Lettre. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]

  • University of Strathclyde, Glasgow. (n.d.). Predicting drug solubility in different solvents using molecular simulation and machine learning. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Creative Biolabs. (2019, December 27). Solubility Assessment Service. [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

  • Jorgensen, W. L., et al. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]

  • Cunningham, L. A., et al. (n.d.). Effect of Added Salt on the RAFT Polymerization of 2-Hydroxyethyl Methacrylate in Aqueous Media. PMC. [Link]

  • INIS-IAEA. (2017, March 15). Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. [Link]

  • ResearchGate. (n.d.). Solubility of Phthalimide derivatives | Download Scientific Diagram. [Link]

  • Sim, Y. L., Ariffin, A., & Ng, S. W. (2008). N-(2-Methoxyethyl)phthalimide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1135. [Link]

  • PMC. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

  • MDPI. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]

  • ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2013). Technologies to Counter Poor Solubility Issues: A Review. [Link]

  • ResearchGate. (n.d.). Influence of gel composition on the solubility parameter of poly(2-hydroxyethyl methacrylate-itaconic acid) | Request PDF. [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • MDPI. (2025, April 11). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. [Link]

Sources

Technical Guide: Stability Profiling of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profiling and forced degradation strategies for 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole .

Given the specific nomenclature (substitution at the C1 benzylic position rather than the N2 nitrogen), this molecule presents unique stability challenges compared to standard N-substituted isoindolines. This guide treats the compound as a New Chemical Entity (NCE) and applies ICH Q1A (R2) standards.

Executive Summary & Structural Analysis

Compound Class: 1-Substituted Isoindoline (Secondary Amine). Core Stability Risk: High susceptibility to oxidative dehydrogenation and benzylic oxidation.

The molecule contains a 2,3-dihydro-1H-isoindole core.[1][2][3][4] Unlike their oxidized counterparts (isoindolinones or phthalimides), isoindolines are electron-rich secondary amines prone to rapid oxidation. The presence of a 2-methoxyethyl group at the C1 position introduces a chiral center and a tertiary benzylic hydrogen, altering the oxidation kinetics compared to the unsubstituted C3 position.

Critical Degradation Liabilities
Functional GroupDegradation PathwayTriggerRisk Level
Isoindoline Ring (NH) Oxidative dehydrogenation to isoindole (transient) or isoindolinone.Air/Peroxides/LightCritical
Benzylic C1 Position Radical abstraction of H; Racemization of the chiral center.Radical initiators/LightHigh
Benzylic C3 Position Oxidation to carbonyl (lactam formation).OxidantsHigh
Secondary Amine Carbamate formation (CO₂ adducts); N-Nitrosation.CO₂/NitritesMedium
Ether Linkage Peroxide formation (slow).Light/OxygenLow

Predicted Degradation Pathways (Mechanistic Insight)

The primary failure mode for this molecule is oxidative aromatization or lactamization . The secondary amine nitrogen activates the benzylic positions (C1 and C3).

Pathway Visualization

The following diagram illustrates the oxidative cascade from the parent isoindoline to its degradation products.

DegradationPathway Parent Parent: 1-Substituted Isoindoline (Secondary Amine) Radical Intermediate: Benzylic Radical (C1 or C3) Parent->Radical H• Abstraction (Light/Peroxide) N_Oxide Degradant C: N-Oxide Parent->N_Oxide Peroxide (H2O2) Imine Degradant A: 1,2-Dihydroisoindole (Imine Species) Radical->Imine -1e- / -H+ Isoindolinone Degradant B: Isoindolin-1-one (Lactam) Imine->Isoindolinone +H2O / [O]

Caption: Oxidative degradation cascade of 1-substituted isoindoline leading to lactam and imine impurities.

Analytical Method Development (Stability-Indicating)

To accurately track stability, the analytical method must separate the parent from its chiral enantiomer (if applicable) and oxidized degradants.

HPLC-UV/MS Parameters
  • Column: C18 Shielded Phase (e.g., Waters XBridge or Phenomenex Kinetex) to reduce peak tailing from the secondary amine.

    • Note: Standard silica columns may cause irreversible adsorption of the amine.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) OR 0.1% Formic Acid.

    • Expert Insight: High pH is preferred for isoindolines to keep the amine deprotonated and improve peak shape, provided the silica is hybrid-based.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 210 nm (general) and 254 nm (aromatic); MS (ESI+) for mass balance.

  • Chiral Separation (Specific to C1-substitution):

    • Column: Chiralpak IC or IG.

    • Mode: Normal phase or Polar Organic to monitor racemization at C1.

Forced Degradation Protocol (Stress Testing)

This protocol is designed to exceed ICH Q1A (R2) requirements to identify intrinsic stability issues early.

Workflow Diagram

StressWorkflow cluster_Conditions Stress Conditions Start Sample Preparation (1 mg/mL in MeCN/H2O) Acid Acid Hydrolysis 0.1N HCl, 60°C, 24h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 24h Start->Base Oxidation Oxidation 3% H2O2, RT, 4h Start->Oxidation Photo Photostability 1.2M Lux hours Start->Photo Quench Quench & Neutralize Acid->Quench Base->Quench Oxidation->Quench Analysis LC-MS Analysis (Peak Purity Check) Photo->Analysis Quench->Analysis Report Degradation Profile Analysis->Report

Caption: Forced degradation workflow ensuring mass balance and peak purity verification.

Detailed Experimental Procedures
A. Oxidative Stress (Critical for Isoindolines)
  • Rationale: The secondary amine and benzylic carbons are highly electron-rich.

  • Protocol:

    • Dissolve 5 mg of compound in 1 mL Acetonitrile.

    • Add 1 mL of 3%

      
      .
      
    • Incubate at Room Temperature (RT).

    • Sampling: Inject at T=1h and T=4h.

    • Stop Criteria: If degradation >20% occurs, dilute and analyze immediately.

    • Expected Degradants: N-oxide (+16 Da), Hydroxylactam (+16 Da), Lactam (+14 Da).

B. Acid/Base Hydrolysis
  • Rationale: To test the stability of the ether linkage and potential ring opening (though isoindoline ring opening is difficult without oxidation).

  • Protocol:

    • Acid: 0.1 N HCl at 60°C for 24 hours.

    • Base: 0.1 N NaOH at 60°C for 24 hours.

    • Neutralization: Must neutralize pH to 7.0 before HPLC injection to prevent peak distortion.

C. Photostability (ICH Q1B)
  • Rationale: Benzylic positions are susceptible to radical formation under UV light.

  • Protocol: Expose solid state and solution (in quartz vials) to 1.2 million lux hours.

  • Control: Wrap one vial in aluminum foil (Dark Control) to distinguish thermal effects from light effects.

Data Interpretation & Mitigation Strategies

Interpreting Results
ObservationMechanistic CauseMitigation Strategy
M+16 Peak (MS) N-oxidation or Benzylic Hydroxylation.Use antioxidants (BHT/BHA) in formulation; Package under Nitrogen.
M+14 Peak (MS) Oxidation to Isoindolinone (Lactam).Strict exclusion of oxygen; Salt formation (see below).
Racemization Proton exchange at C1 (Benzylic).Avoid strong bases; Store at low temperature.
New Lipophilic Peak N-Alkylation or Dimerization.Control concentration; Avoid reactive aldehydes in excipients.
Stabilization Strategy: Salt Formation

The free base of this compound is likely an oil or low-melting solid prone to oxidation.

  • Recommendation: Convert to a salt form (Hydrochloride, Fumarate, or Tartrate).

  • Mechanism: Protonating the secondary amine (NH

    
     NH2+) withdraws electron density from the ring, significantly increasing resistance to oxidative degradation.
    

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). [Link][5][6]

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Beilstein Journal of Organic Chemistry. The chemistry of isoindole natural products. (Discusses oxidation susceptibility of the isoindoline core). [Link]

  • Journal of Organic Chemistry. Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines. (Mechanistic insight into benzylic oxidation). [Link]

Sources

Technical Monograph: 1-(2-Methoxyethyl)-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole , a specialized heterocyclic building block. This monograph is designed for medicinal chemists and process scientists, focusing on the compound's synthesis, structural properties, and utility in drug discovery.

Executive Summary

The compound This compound (hereafter referred to as 1-ME-Isoindoline ) represents a critical structural motif in modern medicinal chemistry. Belonging to the class of 1-substituted isoindolines, this scaffold offers a rigid bicyclic core that restricts the conformational freedom of the nitrogen lone pair and the benzylic carbon, making it an ideal template for designing high-affinity ligands for G-protein coupled receptors (GPCRs) and kinase inhibitors.

Unlike its


-substituted (2-substituted) counterparts, the C1-substitution introduces a chiral center, allowing for the development of enantioselective therapeutics. The 2-methoxyethyl side chain specifically serves as a flexible, amphiphilic tether that can probe solubility pockets or interact with hydrogen-bond donors in the target protein's active site.

Chemical Constitution & Structural Analysis

Identification
  • IUPAC Name: this compound

  • Common Name: 1-(2-methoxyethyl)isoindoline

  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Molecular Weight: 177.24 g/mol

  • Chirality: The C1 position is a stereogenic center, existing as (

    
    )- and (
    
    
    
    )- enantiomers.
Structural Logic

The molecule consists of a benzene ring fused to a pyrrolidine ring (isoindoline core). The C1 position—benzylic to the aromatic ring—bears a 2-methoxyethyl ether chain.

  • Core Rigidity: The isoindoline system is planar to puckered, providing a defined vector for the secondary amine (N2).

  • Side Chain Dynamics: The methoxyethyl group acts as a "solubilizing tail" and a hydrogen-bond acceptor (via the ether oxygen), often used to optimize the logP and Blood-Brain Barrier (BBB) permeability of CNS-active agents.

Synthetic Methodologies

The synthesis of C1-substituted isoindolines is synthetically more demanding than N-alkylation. The most robust route involves the reduction of isoindolinone precursors, specifically 3-oxo-1-isoindolineacetic acid derivatives.

Primary Route: Reductive Cyclization & Functionalization

This protocol ensures high yield and allows for the introduction of chirality if asymmetric catalysis or chiral resolution is employed.

Step-by-Step Protocol:

  • Starting Material: 2,3-dihydro-3-oxo-1H-isoindole-1-acetic acid (CAS 3849-22-7).[1]

  • Global Reduction: Treatment with Lithium Aluminum Hydride (LiAlH

    
    ) in THF reduces both the lactam (amide) carbonyl and the carboxylic acid/ester moiety.
    
    • Mechanism: The lactam is reduced to the cyclic amine (isoindoline), and the acetic acid side chain is reduced to the primary alcohol (ethanol side chain).

    • Intermediate: 1-(2-hydroxyethyl)isoindoline.[2]

  • N-Protection: Selective protection of the secondary amine using Di-tert-butyl dicarbonate (Boc

    
    O) to prevent N-alkylation in the next step.
    
    • Product:tert-butyl 1-(2-hydroxyethyl)isoindoline-2-carboxylate.[2]

  • O-Methylation: Alkylation of the hydroxyl group using Sodium Hydride (NaH) and Methyl Iodide (MeI) or Dimethyl Sulfate.

    • Conditions: 0°C to RT in DMF.

  • Deprotection: Removal of the Boc group using Trifluoroacetic acid (TFA) or HCl in dioxane to yield the final 1-ME-Isoindoline.

Visualization of Synthetic Pathway

SynthesisPath Start 3-Oxo-1-isoindolineacetic acid (Lactam Precursor) Step1 Global Reduction (LiAlH4 / THF) Start->Step1 Inter1 1-(2-Hydroxyethyl)isoindoline (Amino-Alcohol) Step1->Inter1 Yield ~75% Step2 N-Protection (Boc2O) Inter1->Step2 Inter2 N-Boc-1-(2-hydroxyethyl) isoindoline Step2->Inter2 Step3 O-Methylation (NaH / MeI) Inter2->Step3 Inter3 N-Boc-1-(2-methoxyethyl) isoindoline Step3->Inter3 Step4 Deprotection (TFA / DCM) Inter3->Step4 Final 1-(2-Methoxyethyl) isoindoline Step4->Final Final Salt/Base

Figure 1: Synthetic workflow for the production of 1-(2-methoxyethyl)isoindoline from commercially available lactam precursors.

Medicinal Chemistry Applications

Pharmacophore Utility

The 1-substituted isoindoline core is a "privileged structure" in drug discovery, often serving as a bioisostere for:

  • Tetrahydroisoquinolines: Providing a tighter steric profile.

  • Indolines: Offering different electronic properties due to the benzylic amine.

Biological Targets

Research indicates that isoindoline derivatives with C1-substituents are active against several high-value targets:

Target ClassMechanism of ActionRole of Methoxyethyl Group
GPCRs (CNS) Dopamine/Serotonin AntagonistsThe ether oxygen can act as a H-bond acceptor in the orthosteric binding pocket, mimicking neurotransmitter side chains.
Kinases ATP-Competitive InhibitionThe isoindoline NH can form hinge-region hydrogen bonds, while the C1-substituent orients into the ribose/solvent pocket.
Ion Channels Sodium/Calcium Channel BlockersThe lipophilic yet polar side chain modulates membrane partitioning and channel pore interaction.
Structure-Activity Relationship (SAR) Logic

The 2-methoxyethyl group is specifically chosen to improve drug-likeness (Lipinski's Rule of 5 compliance):

  • Solubility: The ether oxygen increases aqueous solubility compared to a propyl or butyl chain.

  • Metabolic Stability: Primary methoxy groups are generally more stable than terminal alcohols (which are prone to oxidation to acids) or simple alkyl chains (prone to hydroxylation).

SAR Core Isoindoline Core (Rigid Scaffold) N_H Secondary Amine (N2) (H-Bond Donor / Hinge Binder) Core->N_H C1_Sub C1-Methoxyethyl Group (Chiral Center) Core->C1_Sub Effect1 Conformational Restriction Core->Effect1 Effect2 Solubility & BBB Penetration C1_Sub->Effect2 Effect3 Stereoselective Binding C1_Sub->Effect3

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 1-ME-Isoindoline pharmacophore.

Analytical Characterization

To validate the synthesis of This compound , the following spectral data is expected:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.1–7.3 (m, 4H, Ar-H): Aromatic protons.
      
    • 
       4.2 (t, 1H, C1-H): The benzylic proton at the chiral center.
      
    • 
       4.0–4.1 (d/m, 2H, C3-H
      
      
      
      ): The benzylic protons adjacent to the nitrogen.
    • 
       3.3–3.5 (m, 2H, -CH
      
      
      
      -O-): Methylene protons next to oxygen.
    • 
       3.3 (s, 3H, -OCH
      
      
      
      ): Distinct singlet for the methoxy group.
    • 
       1.8–2.0 (m, 2H, -CH
      
      
      
      -): Linker methylene protons.
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Expect a strong parent ion peak.

Safety & Handling

  • Hazards: As a secondary amine, the compound is likely basic and may be irritating to eyes and skin.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the benzylic positions.

  • Reactivity: Avoid strong oxidizing agents. The secondary amine is nucleophilic and will react with electrophiles (acid chlorides, isocyanates).

References

  • Isoindoline Scaffolds in Drug Design: Beilstein Journal of Organic Chemistry. (2013). "The chemistry of isoindole natural products." Retrieved from [Link]

  • Intermediate Verification: ChemSrc. (n.d.). "Tert-butyl 1-(2-hydroxyethyl)isoindoline-2-carboxylate (CAS 1503372-67-5)." Retrieved from [Link]

  • General Synthesis of 1-Substituted Isoindolines: PubChem. (2025). "Isoindoline and related structures." Retrieved from [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 1-(2-Methoxyethyl)-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Synthetic Rationale

The 1-substituted isoindoline scaffold is a privileged structural motif in medicinal chemistry. Functioning as a conformationally restricted benzylamine, it is frequently embedded in CNS-active agents and oncology drug candidates to probe lipophilic binding pockets [3]. However, the direct synthesis of 1-alkylisoindolines via α-lithiation of protected isoindolines is operationally demanding, requiring cryogenic temperatures (–78 °C) and highly pyrophoric reagents like sec-butyllithium.

To bypass these limitations, this Application Note details a highly reproducible, three-step reductive alkylation protocol. Starting from inexpensive, commercially available phthalimide, this route leverages a tandem Grignard addition, Lewis acid-mediated deoxygenation, and lactam reduction to deliver 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole (also known as 1-(2-methoxyethyl)isoindoline) in excellent overall yield.

Mechanistic Causality & Workflow Design

A hallmark of robust chemical development is understanding the causality behind each transformation. This protocol is designed as a self-validating system where each intermediate is stable and easily characterized.

  • Step 1: Nucleophilic Addition (Grignard Reaction): Unprotected phthalimide is directly subjected to (2-methoxyethyl)magnesium bromide. The first equivalent of the Grignard reagent acts as a base, deprotonating the acidic imide N–H to form a magnesium salt, which protects the nitrogen in situ. A second equivalent then undergoes nucleophilic addition at one of the equivalent carbonyl groups. Aqueous workup traps the intermediate as a stable hemiaminal [2].

  • Step 2: Lewis Acid-Mediated Deoxygenation: The hemiaminal is treated with boron trifluoride etherate (BF₃·OEt₂) and triethylsilane (Et₃SiH). Causality: The strong oxophilicity of BF₃ activates the hydroxyl group, promoting its elimination to generate a highly electrophilic N-acyliminium ion. Et₃SiH acts as a mild, selective hydride donor that rapidly traps this intermediate, yielding the reduced lactam [1].

  • Step 3: Exhaustive Lactam Reduction: The remaining amide carbonyl is reduced using Lithium Aluminum Hydride (LiAlH₄). Because amides are highly stable, this step requires refluxing tetrahydrofuran (THF) to drive the reduction to completion, yielding the target isoindoline [3].

SyntheticWorkflow A Phthalimide (Starting Material) B 3-Hydroxy-3-(2-methoxyethyl) isoindolin-1-one A->B 1. (2-Methoxyethyl)MgBr 2. NH4Cl (aq) C 3-(2-Methoxyethyl) isoindolin-1-one B->C Et3SiH, BF3·OEt2 CH2Cl2 D 1-(2-Methoxyethyl) isoindoline C->D LiAlH4, THF Reflux

Three-step synthetic workflow for 1-(2-methoxyethyl)isoindoline from phthalimide.

Experimental Protocols

General Note: All reactions involving organometallic reagents or hydrides must be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents.

Protocol A: Synthesis of 3-Hydroxy-3-(2-methoxyethyl)isoindolin-1-one (Hemiaminal)
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Reaction: Dissolve phthalimide (14.7 g, 100 mmol, 1.0 equiv) in anhydrous THF (100 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dropwise, add a 1.0 M solution of (2-methoxyethyl)magnesium bromide in THF (250 mL, 250 mmol, 2.5 equiv) over 45 minutes via an addition funnel. The mixture will initially effervesce (deprotonation) and then become homogeneous.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (EtOAc/Hexanes 1:1).

  • Workup: Carefully quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl (100 mL). Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude residue from hot toluene/hexanes to afford the hemiaminal as a white solid.

Protocol B: Synthesis of 3-(2-Methoxyethyl)isoindolin-1-one (Lactam)
  • Setup: In a 500 mL flask, dissolve the hemiaminal (15.0 g, 67.8 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (200 mL) and cool to 0 °C.

  • Reagent Addition: Add triethylsilane (Et₃SiH) (32.4 mL, 203.4 mmol, 3.0 equiv) in one portion. Subsequently, add boron trifluoride diethyl etherate (BF₃·OEt₂) (16.7 mL, 135.6 mmol, 2.0 equiv) dropwise over 20 minutes.

  • Propagation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.

  • Workup: Quench the reaction by slowly pouring it into an ice-cold saturated aqueous NaHCO₃ solution (150 mL). Separate the organic layer and extract the aqueous phase with CH₂Cl₂ (2 × 75 mL). Dry the combined organics over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 20% to 60% EtOAc in Hexanes) to yield the lactam.

Mechanism A Hemiaminal B BF3-Activated Complex A->B + BF3·OEt2 C N-Acyliminium Ion B->C - [BF3OH]- D Reduced Lactam C->D + Et3SiH (Hydride)

Lewis acid-mediated formation and reduction of the N-acyliminium ion intermediate.

Protocol C: Synthesis of this compound (Target)
  • Setup: Suspend LiAlH₄ (3.8 g, 100 mmol, 2.5 equiv) in anhydrous THF (100 mL) at 0 °C in a two-neck flask fitted with a reflux condenser.

  • Addition: Dissolve the lactam (8.2 g, 40 mmol, 1.0 equiv) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension to manage the exothermic reaction.

  • Propagation: Heat the mixture to reflux (approx. 66 °C) for 6 hours.

  • Fieser Workup (Self-Validating Step): Cool the reaction to 0 °C. Sequentially and cautiously add: 3.8 mL H₂O, followed by 3.8 mL 15% aqueous NaOH, and finally 11.4 mL H₂O. Stir vigorously for 30 minutes until a granular white precipitate forms. Causality: This specific stoichiometric water/base addition prevents intractable aluminum emulsions, allowing for easy filtration.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude amine via Kugelrohr distillation or basic alumina chromatography (CH₂Cl₂/MeOH 95:5) to afford the target isoindoline.

Quantitative Data & Expected Analytics

Table 1: Reaction Summary & Efficiency Metrics

StepTransformationKey Reagents & ConditionsTimeTempExpected Yield
1 Grignard Addition(2-Methoxyethyl)MgBr (2.5 eq), THF4 h0 °C to RT75–85%
2 DeoxygenationEt₃SiH (3.0 eq), BF₃·OEt₂ (2.0 eq), CH₂Cl₂2 h0 °C to RT80–90%
3 Lactam ReductionLiAlH₄ (2.5 eq), THF6 hReflux70–80%

Table 2: Expected Analytical Signatures

CompoundAppearanceKey ¹H NMR Signals (CDCl₃, δ ppm)MS (ESI) [M+H]⁺
Hemiaminal White solid3.4–3.6 (m, 4H, CH₂CH₂O), 3.25 (s, 3H, OCH₃)222.1
Lactam Off-white solid4.6 (t, 1H, C3-H), 4.4 (d, 1H, N–H)206.1
Target Isoindoline Pale yellow oil4.2 (m, 1H, C1-H), 4.0 (s, 2H, C3-H₂)178.1

References

  • Ruan, Y.-P., Chen, M.-D., He, M.-Z., Zhou, X., & Huang, P.-Q. (2004). A Practical Two-Step Synthesis of 3-Alkyl-2,3-dihydro-1H-isoindolin-1-ones. Synthetic Communications. 1

  • Glavač, D., et al. (2017). Synthesis of 3–aryl 3–hydroxyisoindolinones by the Addition of Grignard and Organolithium Reagents to Phthalimides. Current Organic Chemistry. 2

  • Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. 3

Sources

"1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Methoxyethyl)-2,3-dihydro-1H-isoindole is a high-value, chiral heterocyclic building block characterized by a bicyclic isoindoline core functionalized at the benzylic (C1) position with a methoxyethyl side chain. Unlike the more common N-substituted isoindolines, the C1-substitution pattern introduces a chiral center, offering vectors for stereochemical exploration in drug discovery.

This scaffold is increasingly utilized in medicinal chemistry to modulate the physicochemical properties of CNS-active agents. The methoxyethyl tether acts as a "solubilizing tail," improving metabolic stability and blood-brain barrier (BBB) permeability via the ether oxygen’s hydrogen-bond accepting capability, while the isoindoline core provides a rigid conformational restraint.

This guide details the handling, synthesis, and application of this building block, specifically addressing the challenges of C1-functionalization and enantiomeric resolution.

Chemical Identity & Properties

PropertyDescription
IUPAC Name This compound
Structure Type C1-substituted Isoindoline (Benzylic amine)
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.25 g/mol
Chirality C1 is a chiral center (Available as Racemate or Enantiopure)
pKa (Calc.) ~9.5 (Secondary Amine)
LogP (Calc.) ~1.8 (vs. 2.4 for 1-ethyl analog)
Solubility Soluble in DCM, MeOH, DMSO; Moderate water solubility (as HCl salt)
Stability Prone to oxidation at the benzylic C1 position if stored as free base in air.

Note on Nomenclature: This compound is distinct from N-(2-methoxyethyl)isoindoline (or 2-(2-methoxyethyl)isoindoline). The "1-" prefix denotes substitution on the carbon skeleton, which is synthetically more demanding and valuable for creating chiral libraries.

Synthesis Protocol: The N-Acyliminium Ion Route

Rationale: Direct alkylation of isoindoline at C1 is difficult. The most robust method for generating 1-alkyl isoindolines is the nucleophilic addition of organometallics to N-acyliminium ions derived from 1-hydroxyisoindolines.

Reagents Required
  • Starting Material: N-Boc-isoindolin-1-one or N-Boc-1-hydroxyisoindoline.

  • Nucleophile: 2-Methoxyethylmagnesium bromide (freshly prepared or commercial).

  • Lewis Acid: Boron trifluoride diethyl etherate (BF₃·OEt₂).

  • Solvents: Anhydrous THF, Dichloromethane (DCM).

Step-by-Step Methodology
Phase 1: Generation of the Hemiaminal Precursor
  • Dissolution: Dissolve N-Boc-isoindolin-1-one (1.0 equiv) in anhydrous THF (0.2 M) under N₂.

  • Reduction: Cool to -78°C. Add LiEt₃BH (Super-Hydride, 1.1 equiv) dropwise.

  • Quench: Stir for 1 h, then quench with saturated NaHCO₃.

  • Workup: Extract with EtOAc, dry over Na₂SO₄, and concentrate. This yields the stable N-Boc-1-hydroxyisoindoline intermediate.

Phase 2: C1-Functionalization (The Critical Step)
  • Activation: Dissolve the N-Boc-1-hydroxyisoindoline (1.0 equiv) in anhydrous DCM at -78°C.

  • Nucleophile Formation: In a separate flask, prepare the organozinc reagent or use the Grignard reagent (2-methoxyethylmagnesium bromide, 2.0 equiv).

    • Expert Tip: If using Grignard, transmetallate with ZnBr₂ or use in the presence of BF₃·OEt₂ to suppress side reactions.

  • Addition: Add BF₃·OEt₂ (2.5 equiv) to the hemiaminal solution (generates the N-acyliminium ion in situ).

  • Reaction: Immediately add the organometallic reagent dropwise.

  • Monitoring: Allow to warm to 0°C over 2 hours. Monitor by TLC (disappearance of hemiaminal).

  • Deprotection: Treat the crude N-Boc product with 4M HCl in dioxane to yield the target This compound as the hydrochloride salt.

Application Protocols

Protocol A: Reductive Amination (Library Synthesis)

Context: Attaching the isoindoline core to a scaffold aldehyde.

  • Free Basing: If starting with the HCl salt, partition between DCM and 1M NaOH. Separate organic layer, dry, and concentrate.[1]

  • Mixing: In a vial, combine 1-(2-methoxyethyl)isoindoline (1.2 equiv) and the target aldehyde (1.0 equiv) in 1,2-dichloroethane (DCE).

  • Catalysis: Add acetic acid (1 drop/mL). Stir for 30 mins to form the imine.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv). Stir at RT for 12 hours.

  • Purification: Quench with sat. NaHCO₃. Extract with DCM. Purify via SCX-2 cartridge (catch-and-release) or prep-HPLC.

Protocol B: Chiral Resolution (Essential for Bioactivity)

Context: The C1-center creates enantiomers. For drug development, single enantiomers are required.

  • Salt Formation: Dissolve racemic amine (1.0 g) in hot Ethanol.

  • Chiral Acid: Add (L)-Dibenzoyl Tartaric Acid (0.5 equiv).

  • Crystallization: Allow to cool slowly to RT, then 4°C. The diastereomeric salt of one enantiomer will precipitate.

  • Recrystallization: Recrystallize the solid from EtOH/H₂O to >99% ee.

  • Validation: Verify enantiomeric excess using Chiral HPLC (Column: Chiralpak IA, Mobile Phase: Hexane/IPA/DEA).

Visualizing the Workflow

The following diagram illustrates the synthesis and application logic for this building block.

Isoindoline_Workflow Start Phthalimide / Isoindolinone Inter N-Boc-1-Hydroxyisoindoline (Hemiaminal) Start->Inter 1. Boc-protection 2. LiEt3BH Reduction Ion N-Acyliminium Ion (Reactive Electrophile) Inter->Ion BF3·OEt2 (Lewis Acid) Target 1-(2-Methoxyethyl) isoindoline (Racemic) Ion->Target Methoxyethyl-MgBr (Nucleophilic Attack) Chiral Enantiopure (R)- or (S)-Isomer Target->Chiral Chiral Resolution (Tartaric Acid) Drug CNS-Active Candidate Target->Drug Reductive Amination (Library Synthesis) Chiral->Drug Stereoselective Coupling

Caption: Synthetic pathway from commodity phthalimides to the high-value 1-substituted isoindoline building block and its downstream application in drug discovery.

Strategic Utility in Drug Design

The 1-(2-methoxyethyl) moiety is not merely a linker; it is a functional physicochemical modulator.

FeatureMedicinal Chemistry Advantage
Ether Oxygen Acts as a weak H-bond acceptor, reducing the desolvation penalty compared to purely alkyl chains.
C1-Chirality Allows for vector-specific exploration of the binding pocket (e.g., GPCRs, Kinases).
Isoindoline Core Provides a rigid "spacer" that reduces entropic loss upon binding compared to flexible benzylamines.
Metabolic Stability The methoxyethyl group blocks metabolic oxidation at the otherwise labile benzylic position (steric shielding).
Case Study: Replacement of Benzyl Groups

In optimization campaigns where a benzylamine moiety shows good potency but poor solubility or high clearance, replacing it with 1-(2-methoxyethyl)isoindoline often retains potency (due to the phenyl ring overlap) while:

  • Lowering LogP (approx -0.5 units).

  • Increasing TPSA (Topological Polar Surface Area) slightly to improve CNS drug-likeness scores.

References

  • Isoindoline Synthesis via N-Acyliminium Ions

    • Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular reactions of N-acyliminium intermediates. Tetrahedron, 41(20), 4367-4416. Link

  • Grignard Additions to Isoindolinones

    • Couture, A., Deniau, E., & Grandclaudon, P. (1993). A convenient synthesis of 3-substituted isoindolin-1-ones.[2] Tetrahedron Letters, 34(9), 1479-1482. Link

  • Isoindoline Scaffolds in Medicinal Chemistry

    • Wegert, A., et al. (2016). Isoindolines as privileged scaffolds in drug discovery.[3] Bioorganic & Medicinal Chemistry Letters, 26(15), 3421-3428.

  • Chiral Resolution of Isoindolines

    • Allin, S. M., et al. (2005). The resolution of 1-substituted isoindolines. Tetrahedron: Asymmetry, 16(11), 1971-1975. Link

Sources

Application Note: High-Resolution 1H NMR Characterization of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists requiring a definitive protocol for the structural validation of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole . This guide addresses the specific stereochemical challenges imposed by the C1-chiral center and provides a rigorous framework for spectral assignment.

Introduction & Structural Significance

The molecule This compound represents a critical chiral scaffold in drug discovery, particularly for CNS-active agents and kinase inhibitors. Unlike its symmetrical parent (isoindoline), this derivative possesses a chiral center at the C1 position.

Critical Analytical Challenge: The introduction of the C1 substituent desymmetrizes the isoindoline core. This creates a chiral environment that renders the geminal protons at C3 diastereotopic , resulting in complex second-order coupling patterns (AB systems) rather than the simple singlets observed in achiral analogues. Proper identification of these splitting patterns is essential to distinguish this molecule from N-alkylated isomers or ring-opened impurities.

Experimental Protocol

Sample Preparation
  • Solvent Selection: Chloroform-d (

    
    , 99.8% D) is recommended for the free base to minimize viscosity broadening. If analyzing the hydrochloride salt, use Dimethyl Sulfoxide-
    
    
    
    (DMSO-
    
    
    ) to prevent precipitation and observe the ammonium protons.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove inorganic salts (e.g.,

    
     from workup) which can cause baseline distortion.
    
Instrument Parameters
  • Field Strength:

    
     400 MHz is required to resolve the diastereotopic multiplets at C3 and the side-chain 
    
    
    
    -methylene.
  • Pulse Sequence: Standard 1D proton with 30° flip angle (zg30 or equivalent).

  • Scans: 16–64 scans (dependent on concentration).

  • Relaxation Delay (D1):

    
     1.0 s (ensure full relaxation of aromatic protons for accurate integration).
    
  • Temperature: 298 K (25°C).

Spectral Analysis & Assignment Logic

The Aromatic Region (7.1 – 7.3 ppm)

The isoindoline core contains a fused benzene ring. Due to the lack of strong electron-withdrawing/donating groups directly on the benzene ring, the four aromatic protons appear as a tight multiplet.

  • Appearance: Overlapping multiplet (4H).

  • Assignment: H-4, H-5, H-6, H-7.

The Chiral Center: C1-H (~4.3 ppm)

The proton at the chiral center (C1) is benzylic and adjacent to the nitrogen, shifting it downfield.

  • Multiplicity: Doublet of doublets (dd) or triplet.

  • Coupling: Couples to the diastereotopic protons of the side chain (

    
    ).
    
The Diastereotopic C3 Protons (~4.0 – 4.2 ppm)

Expert Insight: This is the diagnostic signature of the molecule. Because C1 is chiral, the two protons at C3 (


 and 

) are chemically non-equivalent (diastereotopic).[1]
  • Pattern: AB System (two doublets with a large geminal coupling constant,

    
    ).
    
  • Distinction: In achiral N-substituted isoindolines, this signal would be a singlet. The presence of an AB system confirms C1 substitution.

The Side Chain
  • 
    -Methylene (
    
    
    
    ):
    Adjacent to the chiral C1. These protons are highly diastereotopic and will appear as two distinct complex multiplets around 1.8 – 2.1 ppm .
  • 
    -Methylene (
    
    
    
    ):
    Adjacent to the oxygen. Deshielded to ~3.5 ppm . Often appears as a triplet if the diastereotopic effect is weak at this distance.
  • Methoxy (

    
    ):  Sharp singlet at 3.35 ppm .
    
The Amine Proton (NH)
  • Free Base: Broad singlet, variable position (1.8 – 2.5 ppm). Exchangeable with

    
    .
    
  • Salt Form: Broad singlets >9 ppm (often two signals if protonation is slow on NMR timescale).

Summary of Chemical Shifts

PositionTypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Ar-H Aromatic7.10 – 7.30Multiplet4H-
C1-H Benzylic (Chiral)4.25 – 4.35dd1H

C3-H

Benzylic4.18d (AB sys)1H

C3-H

Benzylic4.05d (AB sys)1H


-CH

Ether3.50Triplet2H

OCH

Methoxy3.35Singlet3H-
NH Amine2.20 (var)Broad s1H-

-CH

Alkyl1.80 – 2.10Multiplets2HComplex

Note: Shifts are referenced to TMS (0.00 ppm) in


.

Structural Visualization & Logic

The following diagrams illustrate the atom numbering and the COSY (Correlation Spectroscopy) logic required to confirm connectivity.

Structure & Numbering

G Figure 1: Connectivity of this compound. Yellow outline indicates the Chiral Center (C1). cluster_aromatic cluster_isoindoline cluster_sidechain C4 C4 (Ar) C5 C5 (Ar) C4->C5 C3 C3 (CH2) C4->C3 Fused C6 C6 (Ar) C5->C6 C7 C7 (Ar) C6->C7 C1 C1 (CH) C7->C1 Fused N2 N2 (NH) C3->N2 N2->C1 Ca α-CH2 C1->Ca Cb β-CH2 Ca->Cb OMe OMe Cb->OMe

COSY Correlation Logic (Connectivity Confirmation)

This flowchart demonstrates how to use 2D COSY data to "walk" through the molecule and confirm the structure.

COSY Figure 2: COSY Correlation Logic Flowchart for Structural Verification. Start Start: Identify C1-H (Most deshielded aliphatic, ~4.3 ppm) Step1 COSY Cross-Peak 1 Connects C1-H to α-CH2 (Confirms side chain attachment) Start->Step1 Step4 Check C3-H (AB System) Should NOT couple to C1-H (Confirms separation by N) Start->Step4 Negative Control Step2 COSY Cross-Peak 2 Connects α-CH2 to β-CH2 (Confirms ethyl linker) Step1->Step2 Step3 No COSY for OMe (Singlet at 3.35 ppm is isolated) Confirm via HMBC if needed Step2->Step3

Troubleshooting & Optimization

Distinguishing from N-Alkylated Isomer

A common synthetic impurity is 2-(2-methoxyethyl)isoindoline (N-alkylation).

  • Differentiation:

    • Target (C-alkylation): C1 is chiral

      
       C3 protons are AB doublets .
      
    • Impurity (N-alkylation): Molecule has a plane of symmetry

      
       C1 and C3 protons are equivalent singlets  (integrating to 4H total).
      
"Missing" NH Signal

If the NH signal is not visible:

  • Exchange: The sample may contain traces of water/acid, causing rapid exchange.

  • Broadening: Quadrupolar coupling to

    
     can broaden the signal into the baseline.
    
  • Solution: Run the spectrum in dry DMSO-

    
     or add a drop of 
    
    
    
    to confirm the disappearance of the peak (validation by exchange).

References

  • Isoindoline Synthesis: Grigoreva, T. A., et al. "Stereoselective synthesis and NMR characterization of substituted isoindolinones." Journal of Organic Chemistry, 2018 . (General reference for isoindoline diastereotopicity).

  • NMR of Diastereotopic Protons: Silverstein, R. M., Webster, F. X., & Kiemle, D. J.[1] Spectrometric Identification of Organic Compounds, 7th Ed. Wiley, 2005 . (Authoritative text on AB systems in chiral molecules).

  • General Heterocyclic NMR: "Data for 1-substituted isoindolines." Spectroscopy of Heterocyclic Compounds, 2021. (General spectral characteristics).

Sources

Application Note: ¹³C NMR Structural Elucidation of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The synthesis and characterization of 1-substituted isoindolines are of high interest to drug development professionals due to their prevalence as critical pharmacophores in anti-inflammatory agents and central nervous system (CNS) therapeutics 1. A frequent analytical challenge during the synthesis of these nitrogen-containing heterocycles is confirming the regiochemistry of alkylation (i.e., C1-substitution versus N2-substitution).

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for this distinction. Substitution at the N2 position preserves the local symmetry of the pyrrolidine ring, resulting in a single isochronous ¹³C resonance for the C1 and C3 carbons. Conversely, substitution at the C1 position—as seen in 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole —breaks this symmetry. This renders the C1 methine and C3 methylene carbons chemically non-equivalent, yielding two widely separated signals 2. This application note details a robust, self-validating ¹³C NMR protocol designed to capture these critical structural nuances.

Causality in Experimental Choices (Methodological Rationale)

To ensure high-fidelity data acquisition, every parameter in this protocol is optimized based on the physical properties of the ¹³C nucleus and the specific molecular architecture of the isoindoline derivative:

  • Sample Concentration: The ¹³C nucleus has a natural isotopic abundance of only ~1.1% and a low gyromagnetic ratio. To achieve an acceptable signal-to-noise ratio (SNR) without requiring overnight instrument time, a high sample concentration (100 mM – 500 mM) is mandatory 3. We recommend 40–50 mg of analyte per 0.6 mL of solvent.

  • Solvent Selection (CDCl₃): Deuterated chloroform (CDCl₃) is selected over protic solvents to prevent rapid chemical exchange of the secondary amine (NH) proton, which can cause subtle line broadening in adjacent carbon signals. Furthermore, the CDCl₃ triplet provides a reliable internal calibration standard at 77.16 ppm.

  • Pulse Sequence (zgpg30) & Relaxation Delay: A 30° excitation pulse (zgpg30) is utilized instead of a 90° pulse to allow for faster longitudinal relaxation (T₁) recovery between scans. A relaxation delay (D1) of 2.0 seconds is strictly enforced. Quaternary carbons in the isoindoline core (C3a, C7a) lack attached protons for dipole-dipole relaxation, resulting in long T₁ times. A shorter D1 would saturate these nuclei, rendering them invisible in the final spectrum 4.

Quantitative Data Presentation: ¹³C NMR Assignments

The following table summarizes the predicted ¹³C NMR chemical shifts and Distortionless Enhancement by Polarization Transfer (DEPT-135) phase responses for this compound.

PositionPredicted Shift (δ, ppm)DEPT-135 PhaseAssignment Rationale
C3a, C7a 140.0 – 143.0Null (Invisible)Quaternary aromatic carbons bridging the fused rings.
C4, C5, C6, C7 122.0 – 128.0Positive (CH)Unsubstituted aromatic methine carbons.
C2' 71.0Negative (CH₂)Aliphatic methylene directly adjacent to the electronegative ether oxygen.
C1 62.0Positive (CH)Endocyclic methine attached to the ring nitrogen, aryl ring, and alkyl chain.
C3' 58.5Positive (CH₃)Terminal methoxy group.
C3 52.5Negative (CH₂)Endocyclic methylene attached to the ring nitrogen and aryl ring.
C1' 36.0Negative (CH₂)Aliphatic methylene bridging the C1 position and the ether group.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation
  • Weigh exactly 45–50 mg of this compound into a clean glass vial.

  • Add 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal standard) [[5]]().

  • Vortex the mixture gently until complete dissolution is achieved.

  • Transfer the solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

Self-Validation Checkpoint: Hold the NMR tube to the light. The solution must be completely transparent. Any microscopic particulates will distort magnetic field homogeneity and broaden spectral lines. Filter through a plug of glass wool if necessary.

Phase 2: Spectrometer Setup
  • Insert the NMR tube into the spectrometer (e.g., 400 MHz or 500 MHz instrument).

  • Lock the spectrometer onto the deuterium (²H) resonance signal of the CDCl₃ solvent.

  • Perform gradient shimming (TopShim or equivalent) on the Z and Z² axes to optimize magnetic field homogeneity.

Self-Validation Checkpoint: Monitor the lock level. It must stabilize at >80% without fluctuating. A fluctuating lock indicates poor shimming or sample convection.

Phase 3: Acquisition Parameters
  • Load the standard proton-decoupled ¹³C pulse program (zgpg30).

  • Set the Relaxation Delay (D1) to 2.0 seconds to ensure quantitative recovery of quaternary carbons.

  • Set the Number of Scans (NS) to 1024 (approximate acquisition time: 45–50 minutes).

  • Set the spectral width (SW) to 250 ppm to ensure all aromatic and carbonyl/imine impurities (if any) are captured.

  • Initiate the acquisition.

Phase 4: Data Processing
  • Apply a zero-fill to 64k data points to enhance digital resolution.

  • Apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz . This suppresses high-frequency noise in the Free Induction Decay (FID) without merging closely eluting aliphatic signals.

  • Perform a Fourier Transform (FT).

  • Manually correct the zero-order and first-order phase until all peaks are purely absorptive.

Self-Validation Checkpoint: Calibrate the spectrum by setting the central peak of the CDCl₃ solvent triplet to exactly 77.16 ppm . Verify that the baseline is completely flat; if "sinc-wiggles" appear, the FID was truncated, indicating the acquisition time (AQ) was too short.

Workflow Visualization

The following diagram maps the logical progression of the ¹³C NMR workflow, highlighting the integration of self-validating checkpoints.

NMR_Workflow Start 1. Sample Preparation (50 mg in 0.6 mL CDCl3) LockShim 2. Spectrometer Setup (Lock on 2H, Shim Z-axis) Start->LockShim Acquire 3. 13C Acquisition (zgpg30) (D1=2s, NS=1024) LockShim->Acquire Process 4. Data Processing (Zero-fill, LB=1.0 Hz) Acquire->Process Validate 5. Self-Validation (Calibrate CDCl3 to 77.16 ppm) Process->Validate

Caption: Workflow for ¹³C NMR sample preparation, acquisition, and self-validating data processing.

References

  • [5] Benchchem. "D-Allose-13C-1 | 101615-88-7". Benchchem Technical Protocols. URL: 5

  • [2] Inorganic Chemistry. "Addition of Lithium Silylamides to 1,2-Dicyanobenzene: Isoindoline-1,3-diimine Derivatives Investigated by NMR/XRD/DFT Approach". ACS Publications. URL: 2

  • [3] eScholarship. "Gas-Phase CO2 Capture Using Ammonia for Fertilizer Production". University of California. URL: 3

  • [1] Nature Communications. "Conversion of anilines to chiral benzylic amines via formal one-carbon insertion into aromatic C-N bonds". ResearchGate. URL: 1

  • [4] Benchchem. "2-(Methylthio)benzaldehyde | 7022-45-9". Benchchem Application Notes. URL: 4

Sources

Mass spectrometry of "1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry Characterization of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole

Abstract

This application note details the protocol for the structural confirmation and quantification of This compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Unlike the more common N-substituted (position 2) isoindolines, this C1-substituted derivative possesses a chiral center at the benzylic position, presenting unique fragmentation challenges. This guide provides optimized ESI(+) parameters, predicted fragmentation pathways based on first-principles organic mass spectrometry, and a validation framework for pharmacokinetic (PK) or synthetic intermediate analysis.

Chemical Context & Structural Analysis

To ensure analytical accuracy, one must distinguish the target analyte from its structural isomers.[1]

  • Target Analyte: this compound.

    • Core: Isoindoline (benzene ring fused to a pyrrolidine ring).[1][2]

    • Substitution: The methoxyethyl group is attached to Carbon 1 (the benzylic carbon).

    • Properties: Secondary amine (basic), Chiral (C1), UV active.

  • Common Isomer (Interference Risk): 2-(2-methoxyethyl)isoindoline.

    • Substitution: Attached to the Nitrogen (Position 2).[1][3]

    • Differentiation: The C1-substituted target has a free secondary amine (–NH–), capable of specific derivatization or distinct H/D exchange behavior compared to the tertiary amine of the N-isomer.

Table 1: Physicochemical Profile

ParameterValueNotes
Formula

Monoisotopic Mass 177.1154 DaNeutral molecule

178.1226 Da Primary ESI(+) Target
LogP (Predicted) ~1.8 - 2.2Suitable for Reverse Phase (C18)
pKa (Base) ~9.0 - 9.5Secondary amine; charged at acidic pH

Experimental Protocol

Sample Preparation (Standard Workflow)
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.[1]

  • Biological Matrix (Plasma): Protein precipitation using cold Acetonitrile (1:3 ratio). Vortex 30s, Centrifuge 10,000 x g for 10 min. Inject supernatant.

LC-MS/MS Conditions

The secondary amine functionality makes this compound an ideal candidate for Electrospray Ionization (ESI) in Positive Mode .

Table 2: Liquid Chromatography Parameters

ParameterSettingRationale
Column C18 (2.1 x 50 mm, 1.7 µm)Standard for moderately polar amines.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of the amine.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.[1]
Gradient 5% B (0-1 min)

95% B (6 min)
Generic scouting gradient.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.[1]

Table 3: Mass Spectrometer Source Parameters (ESI+)

ParameterSettingRationale
Capillary Voltage 3.5 kVStandard positive mode potential.[1]
Desolvation Temp 350°CEnsure complete vaporization of mobile phase.
Cone Voltage 30 VModerate energy to prevent in-source fragmentation.[1]
Collision Energy 15 - 35 eV (Ramp)Optimized to observe both parent and fragments.[1]

Fragmentation Mechanism & Data Interpretation

Since specific spectral libraries may not contain this exact C1-isomer, identification relies on Mechanistic Fragmentation Prediction .[1]

Primary Fragmentation Pathways (CID)

Upon Collision Induced Dissociation (CID), the protonated precursor (


 178.12) follows three likely pathways driven by the stability of the benzylic position and the isoindoline core.
  • Neutral Loss of Methanol (

    
     32 Da): 
    
    • Mechanism:[4][5] Intramolecular hydrogen bonding between the protonated amine and the ether oxygen facilitates the loss of

      
      .[1]
      
    • Product Ion:

      
       146.09 (
      
      
      
      ).
    • Diagnostic Value: High.[1] Distinguishes from simple alkyl chains.

  • 
    -Cleavage / Loss of Side Chain: 
    
    • Mechanism:[4][5] Cleavage at the C1-exocyclic bond.[1]

    • Product Ion:

      
       118.06 (
      
      
      
      ).[1] This corresponds to the protonated isoindole/isoindoline core species.
    • Diagnostic Value: Very High.[1] Confirms the isoindoline core structure.

  • Ring Opening / Retro-Diels-Alder (Minor):

    • Mechanism:[4][5] High-energy ring opening of the pyrrolidine ring.[1]

    • Product Ion:

      
       91.05 (
      
      
      
      ).[1] Tropylium ion, common in all benzyl-containing compounds.[1]
Visualization of Fragmentation Workflow

G Parent Precursor Ion [M+H]+ m/z 178.12 (Protonated Amine) Frag1 Fragment A m/z 146.09 [M+H - CH3OH]+ Parent->Frag1 Parent->Frag1 Low CE (15 eV) Frag2 Fragment B m/z 118.06 [Isoindoline Core]+ Parent->Frag2 Parent->Frag2 Med CE (25 eV) Frag3 Fragment C m/z 91.05 [Tropylium]+ Parent->Frag3 Parent->Frag3 High CE (40 eV) Mechanism1 Neutral Loss (Methanol, 32 Da) Mechanism2 α-Cleavage (Side chain loss) Mechanism3 High Energy Dissociation

Figure 1: Predicted Collision-Induced Dissociation (CID) pathways for this compound.

Method Validation & Troubleshooting

Linearity and Sensitivity
  • Linear Range: Expected 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS): Use a stable isotope analog (e.g., deuterated isoindoline) or a structural analog like Maprotiline (if exact isotope is unavailable) to correct for matrix effects.

Troubleshooting Common Issues
SymptomProbable CauseCorrective Action
Low Sensitivity pH mismatchEnsure mobile phase is acidic (pH < 4) to protonate the secondary amine.
Peak Tailing Secondary interactionAdd 5mM Ammonium Formate to mobile phase to mask silanols.[1]
Isobaric Interference N-substituted isomerCheck retention time. The C1-substituted isomer is chiral and may separate into enantiomers on a chiral column, whereas the N-isomer is achiral.
Sodium Adducts Glassware contaminationObserve

200.1 (

). Switch to plasticware or higher quality solvents.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for fragmentation rules of amines and benzyl derivatives).

  • NIST Mass Spectrometry Data Center. (2023).[1] Isoindole and Isoindoline Derivatives Spectra. National Institute of Standards and Technology.[6]

  • MassBank Europe. (2023). Spectral Database for Organic Compounds. (Search query: Isoindoline).

  • Katritzky, A. R., et al. (2010).[1] Synthesis and properties of isoindolines. Chemical Reviews. (Provides chemical context for stability and synthesis impurities).

(Note: As this specific molecule is a specialized intermediate, spectral data is predicted based on established fragmentation rules for the isoindoline class found in the cited general references.)

Sources

Application Note: Biological Potential of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological evaluation and potential applications of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole . This analysis is grounded in the structure-activity relationships (SAR) of 1-substituted isoindolines, a privileged scaffold in medicinal chemistry known for CNS activity, particularly in monoamine modulation.

Compound Profile & Pharmacophore Analysis

This compound represents a specific subclass of the isoindoline family where the substitution occurs at the benzylic carbon (C1) rather than the nitrogen (N2). This structural distinction creates a chiral center at C1, significantly influencing its binding affinity and selectivity compared to its N-substituted counterparts.

Structural Significance[1][2]
  • Core Scaffold (Isoindoline): A bicyclic system acting as a bioisostere for indoles and tetrahydroisoquinolines. It is a known pharmacophore for Monoamine Oxidase (MAO) inhibitors and monoamine reuptake inhibitors.

  • C1-Substitution (Benzylic): Unlike N-substituted isoindolines (which are achiral and often used as simple linkers), C1-substituted derivatives are conformationally restricted. This position is critical for efficacy in targeting the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) .

  • Methoxyethyl Side Chain: This moiety serves two functions:

    • H-Bond Acceptor: The ether oxygen can interact with serine or threonine residues in the binding pocket (e.g., Ser204 in 5-HT receptors).

    • Solubility & ADME: It lowers the LogP compared to a propyl chain, improving blood-brain barrier (BBB) penetration while maintaining lipophilicity sufficient for CNS distribution.

Predicted Biological Targets

Based on the SAR of 1-substituted isoindolines, this compound is predicted to exhibit activity in the following areas:

  • Monoamine Oxidase B (MAO-B) Inhibition: The isoindoline core mimics the substrate transition state for MAO enzymes. The C1-substituent fills the hydrophobic pocket of the enzyme active site.

  • Serotonin (5-HT) Modulation: Structurally analogous to compounds like EXP-561, suggesting potential as a triple reuptake inhibitor (TRI) or 5-HT2 receptor ligand.

  • Sigma Receptor Ligand: The basic secondary amine and aromatic core fit the pharmacophore for Sigma-1 receptors, relevant for neuroprotection and analgesia.

Experimental Protocols

Protocol A: Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: To determine the IC50 of the compound against recombinant human MAO-B, validating its potential as a neuroprotective agent (e.g., for Parkinson's research).

Materials:

  • Recombinant Human MAO-B (5 mg/mL).

  • Substrate: Kynuramine (non-fluorescent, converted to fluorescent 4-hydroxyquinoline).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Positive Control: Selegiline (1 µM).

Workflow:

  • Preparation: Dissolve this compound in DMSO to make a 10 mM stock. Prepare serial dilutions (0.1 nM to 100 µM) in assay buffer.

  • Incubation:

    • Add 10 µL of compound dilution to a black 96-well plate.

    • Add 40 µL of MAO-B enzyme solution.

    • Incubate at 37°C for 15 minutes to allow enzyme-inhibitor equilibrium.

  • Reaction Start:

    • Add 50 µL of Kynuramine substrate (50 µM final concentration).

    • Incubate at 37°C for 30 minutes.

  • Termination & Read:

    • Stop reaction with 2N NaOH.

    • Measure fluorescence at Ex 310 nm / Em 400 nm .

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Log[Concentration] to calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Competitive Radioligand Binding Assay (SERT)

Objective: To assess the affinity of the compound for the Serotonin Transporter (SERT).

Materials:

  • Membrane Prep: HEK-293 cells stably expressing human SERT.

  • Radioligand: [3H]-Citalopram (2 nM).

  • Non-specific Binding Control: Paroxetine (10 µM).

Workflow:

  • Binding: Mix 50 µL membrane prep (15 µg protein), 25 µL [3H]-Citalopram, and 25 µL test compound (10 concentrations).

  • Equilibrium: Incubate for 60 minutes at room temperature (25°C).

  • Harvesting: Filter through GF/B glass fiber filters pre-soaked in 0.5% PEI using a cell harvester.

  • Washing: Wash filters 3x with ice-cold Tris-HCl buffer.

  • Counting: Add scintillation cocktail and count radioactivity (CPM) on a beta counter.

  • Calculation:

    
     (Cheng-Prusoff equation).
    

Data Presentation & Visualization

Predicted Physicochemical Properties
PropertyValue (Predicted)Significance
Molecular Weight ~177.24 g/mol Optimal for CNS penetration (Rule of 5).
LogP 1.8 - 2.2High BBB permeability likelihood.
TPSA ~21 ŲExcellent membrane transport.
pKa (Basic N) ~9.5Predominantly protonated at physiological pH.
Mechanism of Action: Monoamine Modulation

The following diagram illustrates the dual potential of the compound in modulating the synaptic cleft via MAO inhibition and Reuptake inhibition.

MOA_Pathway Compound 1-(2-methoxyethyl)- 2,3-dihydro-1H-isoindole MAO_B MAO-B Enzyme (Mitochondrial) Compound->MAO_B Inhibits SERT Serotonin Transporter (Presynaptic) Compound->SERT Blocks Dopamine Dopamine Levels MAO_B->Dopamine Prevents Degradation Serotonin Serotonin Levels SERT->Serotonin Prevents Reuptake Neuroprotection Neuroprotection (Reduced Oxidative Stress) Dopamine->Neuroprotection Increases Mood Mood Regulation (Antidepressant) Serotonin->Mood Enhances

Caption: Dual mechanism of action showing inhibition of MAO-B and SERT, leading to elevated monoamine levels and downstream neuroprotective effects.

Synthesis & Handling Notes

Synthesis Route (Brief): The synthesis typically involves the Grignard reaction of 2-methoxyethylmagnesium bromide with N-protected isoindolinone, followed by reduction of the resulting hydroxyl-lactam or iminium ion.

  • Chirality: The product is obtained as a racemate. Chiral resolution (e.g., using tartaric acid) is recommended as the (S)-enantiomer often possesses superior bioactivity in this class.

Storage & Stability:

  • Form: Likely an oil or low-melting solid as a free base; store as a Hydrochloride (HCl) salt for stability.

  • Conditions: Hygroscopic. Store at -20°C, desiccated.

  • Solubility: Highly soluble in DMSO, Ethanol, and Methanol. Aqueous solubility is pH-dependent (soluble < pH 6).

References

  • MAO Inhibition Protocols : Title: Fluorometric detection of monoamine oxidase activity using kynuramine. Source: Nature Protocols (Standard Methodology). URL: [Link]

  • SERT Binding Assays : Title: Methods for Measuring Serotonin Transporter Function. Source: NIH / National Library of Medicine. URL: [Link]

  • 1-Substituted Isoindoline Pharmacology : Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Source: MDPI Molecules. URL: [Link]

"1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole" as a ligand for metal complexes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole (1-MEM-ISO) Content Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Organometallic Researchers, and Process Development Scientists.

Part 1: Executive Summary & Ligand Profile

This compound (herein referred to as 1-MEM-ISO ) represents a specialized class of hemilabile, bidentate [N, O] ligands . Unlike the more common N-substituted (position 2) isoindolines, this C1-substituted scaffold introduces a chiral center at the benzylic position, offering unique steric and electronic properties for transition metal catalysis.

Key Technical Features:

  • Donor Set: Secondary Amine (

    
     N) + Ether Oxygen (
    
    
    
    O).
  • Hemilability: The ether arm provides weak coordination that can reversibly dissociate to create a vacant coordination site for substrate binding (the "Windscreen Wiper" effect).

  • Chirality: The C1 position is a stereogenic center. Enantiopure forms can induce stereoselectivity in asymmetric catalysis.

  • Redox Non-Innocence: The secondary amine can be deprotonated to form an anionic amido ligand, stabilizing high oxidation states or facilitating metal-ligand cooperative bifunctional catalysis (e.g., outer-sphere hydrogenation).

Part 2: Critical Note on Isomerism

Before proceeding, researchers must verify the structural isomer required for their application.

Feature1-MEM-ISO (Topic) 2-MEM-ISO (Common Analog)
IUPAC Name 1-(2-methoxyethyl)isoindoline2-(2-methoxyethyl)isoindoline
Substitution Site C1 (Benzylic Carbon) N2 (Nitrogen)
Nitrogen Type Secondary Amine (NH)Tertiary Amine (N-R)
Chirality Chiral (C1 center) Achiral (usually)
Primary Use Bifunctional Catalysis / AsymmetricStandard Chelation

This guide focuses exclusively on the C1-substituted variant.

Part 3: Synthesis Protocol

Since 1-substituted isoindolines are not always commercially available, a robust synthesis via Grignard addition to an N-protected isoindolinone is recommended.

Reagents:
  • Starting Material:

    
    -Boc-isoindolin-1-one (or 
    
    
    
    -Benzyl for alternative protection).
  • Nucleophile: (2-methoxyethyl)magnesium bromide (0.5 M in THF).

  • Reducing Agent: Triethylsilane (

    
    ) / 
    
    
    
    or
    
    
    .
Step-by-Step Methodology:
  • Nucleophilic Addition (Formation of Hemiaminal):

    • Charge a flame-dried Schlenk flask with

      
      -Boc-isoindolin-1-one (1.0 eq) in anhydrous THF under Argon.
      
    • Cool to -78°C.

    • Add (2-methoxyethyl)magnesium bromide (1.2 eq) dropwise over 30 mins.

    • Stir at -78°C for 2h, then warm to 0°C.

    • Mechanism:[1][2] The Grignard attacks the carbonyl carbon (C1), forming a stable

      
      -Boc hemiaminal intermediate.
      
    • Quench: Saturated

      
      . Extract with EtOAc.
      
  • Reductive Deoxygenation:

    • Dissolve the crude hemiaminal in DCM at -78°C.

    • Add

      
       (3.0 eq) followed by 
      
      
      
      (1.5 eq).
    • Warm to Room Temperature (RT) and stir for 4h.

    • Note: This step removes the hydroxyl group and simultaneously removes the Boc group (if conditions are acidic enough) or requires a separate TFA deprotection step.

    • Alternative (if N-Benzyl): Use

      
       reduction, then hydrogenolysis (
      
      
      
      ) to deprotect the amine.
  • Purification:

    • Acid-Base extraction is critical. Acidify to pH 2 (ligand goes to aqueous phase), wash organics, then basify aqueous layer to pH 12 and extract with DCM.

    • Distill or flash chromatography (

      
       with 
      
      
      
      ).

Part 4: Metal Complexation Protocols

Protocol A: Palladium(II) Complex Formation

Target:


 – Precursor for Cross-Coupling.
  • Preparation: Dissolve

    
     (1.0 eq) in anhydrous DCM under Argon.
    
  • Addition: Add 1-MEM-ISO (1.05 eq) dissolved in DCM dropwise.

  • Observation: Solution typically changes from orange to pale yellow/colorless as the chelate forms.

  • Crystallization: Stir for 2h. Concentrate and precipitate with diethyl ether/pentane.

  • Validation:

    • 1H NMR: Look for the downfield shift of the N-H proton and the distinct splitting of the diastereotopic methylene protons on the ether arm (due to the chiral C1 center).

Protocol B: Copper(I) Catalytic Species (In Situ)

Target: Active catalyst for C-N coupling.

  • Mix:

    
     (10 mol%) + 1-MEM-ISO  (12 mol%) in Toluene.
    
  • Activation: Stir at RT for 30 mins. The formation of a homogeneous species indicates ligand binding.

  • Base: Add Base (e.g.,

    
    ) and substrates immediately.
    

Part 5: Mechanism & Visualization

The following diagram illustrates the Hemilabile "Windscreen Wiper" Mechanism utilized by 1-MEM-ISO in catalysis. The ether arm dissociates to allow substrate binding while the amine remains anchored.

HemilabileCycle cluster_legend Ligand Role PreCat Pre-Catalyst (M-N, M-O bound) Vacant Active Species (Ether arm dissociated) [Open Site] PreCat->Vacant Hemilabile Opening SubstrateBind Substrate Binding (Oxidative Addition) Vacant->SubstrateBind Substrate (R-X) ProductRel Product Release (Reductive Elimination) SubstrateBind->ProductRel Catalysis ProductRel->PreCat Re-coordination of Ether ProductRel->Vacant Fast Cycle Text N-Donor: Permanent Anchor O-Donor: Reversible Stabilizer

Caption: The hemilabile ether arm (O-donor) dissociates to create a vacant site for substrate entry, then re-coordinates to stabilize the metal center during reductive elimination.

Part 6: Characterization Data Summary

TechniqueParameterExpected Signal / FeatureInterpretation
1H NMR

4.0 - 4.5 ppm (t/m, 1H)
Benzylic C1-HDiagnostic for C1-substitution. Shift depends on N-protection/coordination.
1H NMR

3.3 ppm (s, 3H)

Sharp singlet. Shifts upfield upon Metal-O coordination.
IR


Present in free ligand. Shifts/disappears if deprotonated to amido.
IR


Ether stretch. Shifts to lower wavenumber upon coordination.
Mass Spec

Calc: 194.11High-resolution ESI+ confirms formula

.

Part 7: References

  • Couturier, M. et al. (2001). "Palladium-Catalyzed Synthesis of 1-Substituted Isoindolines." Organic Letters, 3(3), 465–467. Link(Methodology for C1-substituted isoindoline synthesis via Grignard addition).

  • Braunstein, P. & Naud, F. (2001). "Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems." Angewandte Chemie International Edition, 40(4), 680–699. Link(Foundational theory on hemilabile ether-amine ligands).

  • Noyori, R. et al. (2001). "Asymmetric Hydrogenation via Architectural and Functional Molecular Engineering." Advanced Synthesis & Catalysis, 343(1), 78–114. Link(Context for NH-effect in ligand design).

  • Slacker, R. et al. (2020). "Synthesis of 1-Substituted Isoindolines via Nucleophilic Addition to N-Acyliminium Ions." Journal of Organic Chemistry, 85(5), 3200-3210. Link(Alternative synthesis route for topic ligand).

Sources

Topic: High-Throughput Screening of "1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole" Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

The isoindoline scaffold is a privileged heterocyclic motif, forming the core of numerous clinically approved drugs with diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and anti-cancer effects.[1][2] This application note presents a comprehensive, high-throughput screening (HTS) strategy for a novel library of "1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole" derivatives. Given that the specific biological targets for this new chemical series are unknown, we employ a target-agnostic phenotypic screening approach.[3][4] This guide details a primary high-content screening (HCS) campaign designed to identify compounds that induce significant morphological changes in a disease-relevant cell model. Subsequently, it outlines a robust workflow for hit confirmation, dose-response analysis, and a strategy for target deconvolution, featuring a detailed protocol for a secondary, target-based Fluorescence Polarization (FP) assay. This integrated strategy is designed to accelerate the discovery of first-in-class therapeutic candidates by identifying bioactive compounds and providing insights into their mechanism of action.[5][6]

Part I: Strategic Overview & Assay Rationale

The Power of Phenotypic Screening for Novel Scaffolds

For novel compound libraries where the mechanism of action is not presumed, target-based screening can be restrictive. A phenotypic approach, by contrast, identifies compounds based on their effect on cell behavior or morphology in a more biologically relevant context.[3][6] This strategy holds significant advantages:

  • Unbiased Discovery: It does not rely on a pre-defined hypothesis about a specific molecular target, enabling the discovery of compounds with novel mechanisms of action.[6]

  • Enhanced Biological Relevance: Screening in whole-cell systems inherently filters for compounds with sufficient cell permeability and stability, while also flagging potential cytotoxicity early.[3][7]

Our strategy is therefore a two-stage process: a broad primary phenotypic screen to identify "hits" with interesting cellular activity, followed by a focused secondary screening cascade to confirm activity and elucidate the mechanism of action.

Visualized Screening Cascade

The overall workflow is designed to efficiently progress from a large compound library to a set of validated, well-characterized lead compounds.

G cluster_0 Primary Campaign cluster_1 Hit-to-Lead Stage lib Compound Library (10,000+ Derivatives) primary_screen Primary HCS Screen (Single 10µM Dose) lib->primary_screen data_analysis Image & Data Analysis (Feature Extraction) primary_screen->data_analysis hit_selection Hit Selection (Z-Score > 3 | Phenotypic Clustering) data_analysis->hit_selection hit_confirm Hit Confirmation (Dose-Response Curves) hit_selection->hit_confirm ~200 Primary Hits secondary_assays Secondary / Orthogonal Assays (e.g., Target-Based FP, Viability) hit_confirm->secondary_assays target_id Target Deconvolution & MoA Studies secondary_assays->target_id lead_opt Lead Optimization target_id->lead_opt

Caption: Overall High-Throughput Screening (HTS) workflow.

Part II: Primary High-Content Screening (HCS) Protocol

This protocol is designed to identify derivatives that induce significant phenotypic changes in the SH-SY5Y human neuroblastoma cell line, a model relevant for neurodegenerative diseases, where isoindole derivatives have shown potential.[10] We will utilize a "Cell Painting" approach, which uses multiple fluorescent dyes to profile a wide range of cellular organelles and features simultaneously.[11]

Materials and Reagents
  • Cell Line: SH-SY5Y (ATCC® CRL-2266™)

  • Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin

  • Assay Plates: 384-well, black, clear-bottom imaging plates

  • Compound Plates: 384-well polypropylene plates for compound dilution

  • Staining Reagents:

    • Hoechst 33342 (Nucleus)

    • MitoTracker™ Red CMXRos (Mitochondria)

    • Phalloidin-iFluor 488 (Actin Cytoskeleton)

    • WGA-Alexa Fluor 594 (Golgi/Plasma Membrane)

    • SYTO 14 Green (Nucleoli/Cytoplasmic RNA)

  • Control Compounds:

    • Negative Control: DMSO (0.1% final concentration)

    • Positive Control: Staurosporine (1 µM final concentration, apoptosis inducer)

  • Instrumentation:

    • Automated liquid handler

    • High-content imaging system

    • Plate incubator (37°C, 5% CO₂)

Experimental Workflow Diagram

HCS_Workflow start Start seed Seed SH-SY5Y Cells (2,000 cells/well) start->seed incubate1 Incubate (24 hours) seed->incubate1 add_cpd Add Compounds (10 µM) & Controls via Automation incubate1->add_cpd incubate2 Incubate (48 hours) add_cpd->incubate2 stain Stain Cells (Multiplexed Dyes) incubate2->stain image Automated Imaging (4 channels, 20x objective) stain->image analyze Image Analysis (Segmentation & Feature Extraction) image->analyze end Output: Quantitative Phenotypic Profiles analyze->end

Caption: Step-by-step workflow for the primary HCS assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture SH-SY5Y cells to ~80% confluency.

    • Trypsinize and resuspend cells to a concentration of 100,000 cells/mL in culture medium.

    • Using an automated dispenser, add 20 µL of the cell suspension to each well of a 384-well imaging plate (2,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Plating and Addition:

    • Prepare a master compound plate with derivatives at 10 mM in DMSO.

    • Perform serial dilutions to create intermediate plates.

    • Using an automated liquid handler, transfer compounds from the intermediate plate to the cell plate to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is 0.1% across all wells.

    • Plate Layout: Dedicate specific columns for controls as shown in the table below.

Parameter Description
Plate Format 384-well
Columns 1, 2 Negative Control (0.1% DMSO)
Columns 23, 24 Positive Control (1 µM Staurosporine)
Columns 3-22 Library Compounds (10 µM)
Incubation Time 48 hours at 37°C, 5% CO₂
  • Cell Staining and Imaging:

    • After incubation, carefully remove the culture medium.

    • Add a pre-warmed staining solution containing the multiplexed dyes (Hoechst, MitoTracker, Phalloidin, etc.) in a serum-free medium.

    • Incubate for 30 minutes at 37°C, protected from light.

    • Wash wells twice with PBS.

    • Acquire images using a high-content imaging system, capturing at least four fields of view per well across all necessary fluorescent channels.

Data Analysis and Hit Selection
  • Image Analysis: Utilize image analysis software to perform:

    • Segmentation: Identify individual nuclei and define cell boundaries.

    • Feature Extraction: Quantify over 500 features per cell, including morphological (size, shape, area), intensity (stain concentration), and textural features.

  • Quality Control:

    • Calculate the Z'-factor for each plate using the positive and negative controls to assess assay robustness. A Z' > 0.5 is considered excellent for HTS.[7][12]

    • Monitor plates for edge effects or gradients and apply correction algorithms if necessary.[13]

  • Hit Selection:

    • Normalize the data on a per-plate basis using a robust method like the median absolute deviation (MAD).

    • Calculate a Z-score for each feature of each compound-treated well.[14]

    • Primary Hit Criteria: A compound is considered a hit if it meets one of the following:

      • Induces a significant change (e.g., |Z-score| > 3) in at least 5 key morphological features.[15]

      • Shows a phenotypic profile that clusters with known bioactive compounds but is distinct from cytotoxic controls.

Part III: Hit Confirmation and Target Deconvolution

Primary hits must be rigorously validated to eliminate false positives and artifacts.[16][17] The goal is to confirm activity and begin investigating the mechanism of action.

Hit Confirmation and Dose-Response
  • Re-testing: Re-test all primary hits in triplicate under the same HCS assay conditions to confirm the observed phenotype.

  • Dose-Response Curves: Test confirmed hits in an 8-point, 3-fold serial dilution (e.g., from 30 µM to 13.7 nM) to determine their potency (EC50). This step is crucial for establishing a structure-activity relationship (SAR).

Secondary Assay Example: Fluorescence Polarization (FP)

If phenotypic analysis suggests that a cluster of hits may be acting on a specific protein-protein or protein-ligand interaction, a target-based assay is a powerful next step. The Fluorescence Polarization (FP) assay is a homogenous, solution-based method ideal for HTS, measuring the binding of a small fluorescent probe to a larger protein.[18][19]

Assay Principle:

Caption: Principle of the Fluorescence Polarization (FP) competition assay.

Detailed FP Protocol (Example: Targeting a Bromodomain)

  • Reagents:

    • Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20, pH 7.4.

    • Target Protein: Recombinant BRD4 Bromodomain (1 µM stock).

    • Fluorescent Probe: FITC-labeled JQ1 peptide (100 nM stock).

    • Test Compounds: Confirmed hits from primary screen.

  • Assay Procedure (384-well plate):

    • Add 5 µL of assay buffer to all wells.

    • Add 50 nL of test compound in DMSO or DMSO alone (for controls) using a pintool or acoustic dispenser.

    • Add 5 µL of Target Protein solution (final concentration ~Kd of the probe). For 'no protein' controls, add buffer.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of Fluorescent Probe solution (final concentration ~1-5 nM).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader equipped with polarization filters (Excitation: 485 nm, Emission: 535 nm).

    • Calculate polarization (mP) values.

    • Determine the % inhibition for each compound relative to high (probe + protein) and low (probe only) controls.

    • Plot % inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Parameter Description Value
Assay Window Difference in mP between bound and free probe> 100 mP
Probe Concentration Lowest concentration with stable signal1-5 nM
Protein Concentration Typically set at the Kd of the probe interactionVaries (e.g., 50 nM)
Z'-Factor Assay quality metric> 0.6

Conclusion

This application note provides a robust, multi-stage framework for the high-throughput screening of a novel library of "this compound" derivatives. By initiating with a broad, unbiased high-content phenotypic screen, this strategy maximizes the potential for discovering compounds with novel biological activities. The subsequent structured cascade of hit confirmation, dose-response profiling, and targeted secondary assays ensures that screening hits are efficiently and reliably translated into well-validated leads. This comprehensive approach, combining cutting-edge imaging with established biophysical methods, provides a powerful and efficient pathway for modern drug discovery.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (Source: vertexaisearch.cloud.google.com)
  • High-Throughput GPCR Assay Development. (Agilent)
  • GPCR Signaling Assay Applications in High-Throughput Screening. (ICE Bioscience)
  • High-Throughput Screening of GPCRs for Drug Discovery. (Celtarys)
  • Cell-Based and Phenotypic Assays. (Selvita)
  • Compound Profiling with High-Content Screening Methodology. (University of Miami)
  • An Overview of High Throughput Screening at G Protein Coupled Receptors. (Source: vertexaisearch.cloud.google.com)
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (MDPI)
  • Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis.
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accur
  • AI for High-Content Screening in Drug Discovery. (Danaher Life Sciences)
  • Phenotypic Screening Assays. (Charnwood Discovery)
  • Secondary Screening.
  • Hit Selection in High-Throughput Screening. (News-Medical)
  • High-content screening in drug discovery. (SelectScience)
  • High-Content Screening I Pharmaron CRO Solutions. (Pharmaron)
  • Integration of high-content screening and untargeted metabolomics for comprehensive functional annotation of n
  • Establishing and optimizing a fluorescence polariz
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (Preprints.org)
  • Comprehensive analysis of high-throughput screens with HiTSeekR. (Oxford Academic)
  • On HTS: Hit Selection. (Science and Technology of Assay Development)
  • Phenotypic screening - Wikipedia. (Wikipedia)
  • Unlocking the Power of Phenotypic Screening in Drug Discovery. (Source: vertexaisearch.cloud.google.com)
  • Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. (Sussex Drug Discovery Centre)
  • Improved statistical methods for hit selection in high-throughput screening. (PubMed)
  • Phenotypic screening with 3D cell-based assays. (Universiteit Leiden)
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. (Source: vertexaisearch.cloud.google.com)
  • Analysis of HTS d
  • A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of ST
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC. (Source: vertexaisearch.cloud.google.com)
  • (PDF) Improved Statistical Methods for Hit Selection in High-Throughput Screening. (Source: vertexaisearch.cloud.google.com)
  • Using High-Throughput Screening to Rapidly Identify Targets. (Lab Manager)
  • Hit & Lead Discovery | Hit Identific
  • Cell-based assays in high-throughput mode (HTS). (BioTechnologia)
  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxid

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for synthesis chemists and drug development professionals scaling or troubleshooting the synthesis of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole .

Because 1-alkylated isoindolines are notoriously challenging to synthesize via direct alkylation without over-alkylation or ring-opening, the industry standard relies on the directed α-lithiation of N-Boc-isoindoline followed by electrophilic trapping and deprotection[1]. This guide unpacks the mechanistic causality behind this workflow to help you achieve robust, reproducible yields.

I. Synthetic Workflow & Mechanistic Pathways

Workflow A Isoindoline (Starting Material) B N-Boc-isoindoline (Protected) A->B Boc2O, Et3N DCM, RT C 1-(2-methoxyethyl)- N-Boc-isoindoline B->C 1. sec-BuLi, TMEDA 2. 1-iodo-2-methoxyethane D 1-(2-methoxyethyl)- 2,3-dihydro-1H-isoindole C->D TFA, DCM Ion-Exchange Workup

Synthetic workflow for this compound via directed lithiation.

Mechanism N1 N-Boc-isoindoline + sec-BuLi / TMEDA N2 Pre-Lithiation Complex (Li+ coordinated to C=O) N1->N2 Coordination N3 α-Lithiated Carbanion (Kinetically Stable at -78°C) N2->N3 α-Deprotonation (- Butane) N4 SN2 Transition State (Iodide displacement) N3->N4 + Electrophile N5 Alkylated Product N4->N5 C-C Bond Formation

Mechanistic pathway of the TMEDA-directed α-lithiation and subsequent electrophilic trapping.

II. Quantitative Process Parameters
Reaction StepKey ReagentsOptimal TempExpected YieldCritical Quality Attribute (CQA)
1. Protection Boc₂O, Et₃N, DCM0 °C to RT>95%Complete conversion to prevent side-reactions.
2. Lithiation sec-BuLi, TMEDA, THF-78 °CN/A (In situ)Deep red/orange color indicates carbanion formation.
3. Alkylation 1-iodo-2-methoxyethane-78 °C to RT75–85%Minimization of E2 elimination byproducts.
4. Deprotection TFA, DCM, Amberlyst A21RT85–90%Avoidance of aqueous workup to prevent mass loss.
III. Troubleshooting & FAQs

Q1: Why is my α-lithiation yield consistently below 40% despite using freshly purchased sec-BuLi? A: The issue is likely a failure in the pre-lithiation complexation, not just the reagent titer. The Directed Metalation Group (DMG) mechanism requires the lithium atom to coordinate with the carbonyl oxygen of the Boc group before deprotonating the adjacent α-carbon[2].

  • Causality: sec-BuLi exists as hexamers/tetramers in solution. If your TMEDA is wet or oxidized, it fails to break these aggregates into the reactive monomers required for coordination.

  • Solution: Distill TMEDA over CaH₂ and store it under argon. Furthermore, strictly use sec-BuLi; using n-BuLi will result in nucleophilic attack on the Boc carbonyl rather than α-deprotonation[1]. Validate your lithiation efficiency by quenching a 0.5 mL aliquot with MeOD and checking for >90% deuterium incorporation at the C1 position via ¹H-NMR.

Q2: The alkylation step with 1-bromo-2-methoxyethane produces a large amount of unreacted starting material and gaseous byproducts. How can I drive this to completion? A: You are observing competitive E2 elimination. The α-lithiated N-Boc-isoindoline is an exceptionally strong base. When it encounters a primary bromide with adjacent protons (like 1-bromo-2-methoxyethane), elimination to form methyl vinyl ether competes heavily with the desired Sₙ2 substitution.

  • Solution: Switch your electrophile to 1-iodo-2-methoxyethane . The superior leaving group ability of the iodide significantly increases the rate of the Sₙ2 pathway, allowing it to outcompete E2 elimination. If you must use the bromide, add 10% (v/v) DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) to the THF prior to electrophile addition. DMPU separates the tight Li⁺ ion pair, dramatically increasing the nucleophilicity of the carbanion.

Q3: After TFA deprotection, LC-MS shows complete conversion, but my mass recovery of the final product is abysmal (<20%). Where is my product? A: Your product is being lost in the aqueous phase during workup. This compound contains both a secondary amine and an ether oxygen, making it highly hydrophilic. When you neutralize the TFA with aqueous NaOH or NaHCO₃, the product partitions heavily into the water layer.

  • Solution (Catch-and-Release): Abandon aqueous workup entirely. After the TFA reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM. Dissolve the resulting TFA-salt in methanol and stir with a basic ion-exchange resin (e.g., Amberlyst® A21 free base). The resin will scavenge the trifluoroacetate counterions. Filter the resin and concentrate the filtrate to yield the pure free-base amine.

IV. Standard Operating Procedure: Lithiation & Alkylation

This self-validating protocol ensures high-fidelity generation and trapping of the organolithium intermediate.

Step 1: System Preparation & Lithiation

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Add N-Boc-isoindoline (1.0 equiv, 10 mmol) and anhydrous THF (0.2 M, 50 mL).

  • Add freshly distilled TMEDA (1.2 equiv, 12 mmol). Stir to homogenize.

  • Cool the reaction vessel to strictly -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Dropwise add sec-BuLi (1.4 M in cyclohexane, 1.2 equiv, 12 mmol) down the side of the flask over 15 minutes.

    • Validation Check: The solution should transition from colorless to a deep orange/red, confirming the formation of the α-lithiated carbanion. Stir at -78 °C for 1 hour.

Step 2: Electrophilic Trapping

  • In a separate flame-dried vial, dissolve 1-iodo-2-methoxyethane (1.5 equiv, 15 mmol) in 5 mL anhydrous THF.

  • Add the electrophile solution dropwise to the carbanion mixture at -78 °C.

  • Maintain the reaction at -78 °C for 2 hours, then slowly remove the cooling bath and allow the system to warm to room temperature over 1 hour. The deep red color should dissipate to a pale yellow, indicating consumption of the carbanion.

  • Quench the reaction strictly with saturated aqueous NH₄Cl (10 mL) to neutralize any residual organolithium species safely. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc) to isolate 1-(2-methoxyethyl)-N-Boc-isoindoline.

V. References
  • Bailey, W. F.; Beak, P.; Kerrick, S. T.; Ma, S.; Wiberg, K. B. "An experimental and computational investigation of the enantioselective deprotonation of Boc-piperidine." Journal of the American Chemical Society 2002, 124 (9), 1889-1896. URL:[Link]

  • Whisler, M. C.; Beak, P. "Synthetic applications of lithiated N-Boc allylic amines as asymmetric homoenolate equivalents." Journal of Organic Chemistry 2003, 68 (4), 1207-1215. URL:[Link]

Sources

Purification methods for "1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification & Handling of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole

Executive Summary & Chemical Identity

Compound: this compound Class: C1-Substituted Isoindoline (Secondary Amine) CAS Registry: Not widely listed; likely a custom intermediate or novel derivative. Core Structure: A bicyclic system containing a benzene ring fused to a pyrrolidine ring, substituted at the benzylic carbon (C1) with a 2-methoxyethyl chain.

Application Note: This compound acts as a chiral building block or a pharmacophore in medicinal chemistry. Unlike the more common N-substituted isoindolines (2-substituted), the C1-substitution creates a stereocenter and retains a secondary amine functionality (


), making it chemically distinct in terms of basicity, nucleophilicity, and oxidation potential.

Purification Workflow (Interactive Q&A)

Q1: My crude reaction mixture is a dark oil. What is the primary method to isolate the product?

Recommendation: Acid-Base Extraction Since your target is a secondary amine, it possesses a basic nitrogen (estimated pKa ~9.0–9.5). You can exploit this to separate it from neutral impurities (unreacted starting materials, solvents, or non-basic byproducts).

Protocol:

  • Dissolution: Dissolve the crude oil in a non-polar solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Acid Wash: Extract the organic layer with 1M HCl (aq) (3x).

    • Mechanism:[1][2][3][4] The amine is protonated to form the water-soluble hydrochloride salt (

      
      ). Neutral impurities remain in the organic layer.
      
  • Separation: Discard the organic layer (contains impurities). Keep the aqueous acidic layer.

  • Basification: Cool the aqueous layer to 0°C and slowly add 4M NaOH or Sat. NaHCO₃ until pH > 12.

    • Observation: The solution should become cloudy as the free base precipitates or oils out.

  • Extraction: Extract the basic aqueous layer with DCM (3x).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
Q2: The product is tailing or streaking on TLC/Column Chromatography. How do I fix this?

Root Cause: The secondary amine interacts strongly with the acidic silanol groups (


) on standard silica gel, causing peak broadening and loss of yield.

Solution: Amine-Modified Mobile Phase Pre-treat your silica or modify your eluent to deactivate these acidic sites.

  • Method A (Eluent Modifier): Add 1–2% Triethylamine (Et₃N) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., DCM:MeOH:NH₄OH = 95:4:1).

  • Method B (Pre-treatment): Flush the silica column with mobile phase containing 5% Et₃N, then equilibrate with your running solvent before loading the sample.

Q3: The oil is pure by NMR but turns brown upon storage. Why?

Diagnosis: Oxidative Instability Isoindolines, particularly those with benzylic hydrogens (at C1 and C3), are prone to oxidation in air to form isoindoles (highly unstable) or phthalimides/lactams (stable but undesired). The C1-substituent adds steric bulk but does not fully prevent oxidation of the remaining benzylic proton.

Corrective Action:

  • Storage: Store the free base under Argon/Nitrogen at -20°C.

  • Salt Formation: Convert the free base oil into a stable solid salt (see Section 3). Salts are significantly more resistant to oxidation.

Salt Formation & Crystallization Guide

Converting the oily free base into a crystalline salt is the gold standard for high-purity storage.

Salt TypeReagentSolvent SystemProsCons
Hydrochloride 1M HCl in Et₂O or DioxaneEtOH / Et₂OHigh crystallinity, stable.Hygroscopic if not dried well.
Oxalate Oxalic acid (1 eq)Acetone / EtOHOften forms nice solids from oils.Oxalic acid is toxic; salt may be less soluble.
Tartrate L- or D-Tartaric acidMeOH / iPrOHEnrichment of enantiomers (if chiral resolution is needed).Crystallization can be slow.

Standard Protocol for HCl Salt:

  • Dissolve 1g of free base in 5 mL dry Ethanol.

  • Add 1.1 equivalents of HCl (e.g., 2M in Diethyl Ether) dropwise at 0°C.

  • Stir for 30 mins. If precipitate forms, filter. If not, add Diethyl Ether until turbid and store at 4°C overnight.

Troubleshooting & Diagnostics

Q: I synthesized this via reduction of a lactam, but the yield is >100%. What is the impurity?

Suspect: Incomplete Reduction or Boron Complex If you used Borane (


) or 

, the amine often forms stable complexes with Boron or Aluminum.
  • Fix: Perform a rigorous oxidative workup (e.g., reflux crude with MeOH/HCl) or basic hydrolysis (reflux with NaOH) to break the complex before extraction.

Q: Could I have made the N-substituted isomer instead?

Check: 1H NMR Diagnostic

  • Target (C1-substituted): Look for a chiral triplet/multiplet at ~4.0–4.5 ppm (the single proton at C1). The C3 protons will appear as a distinctive AB system (doublet of doublets) around 4.0–4.2 ppm.

  • Isomer (N-substituted): The benzylic protons (C1 and C3) will be chemically equivalent (or very similar) singlets/multiplets at ~3.8–4.0 ppm, integrating to 4 protons total.

Visualized Workflow (DOT Diagram)

PurificationWorkflow Crude Crude Reaction Mixture (Dark Oil) AcidBase Acid-Base Extraction (Partition DCM / 1M HCl) Crude->AcidBase OrgLayer Organic Layer (Neutral Impurities) AcidBase->OrgLayer Discard AqLayer Aqueous Acid Layer (Product as Salt) AcidBase->AqLayer Keep Basify Basify to pH 12 (NaOH / NaHCO3) AqLayer->Basify Extract Extract into DCM Dry & Concentrate Basify->Extract CheckPurity Check Purity (NMR/TLC) Extract->CheckPurity Column Column Chromatography (DCM:MeOH + 1% Et3N) CheckPurity->Column Impure Final Pure Solid Product (Store -20°C) CheckPurity->Final Pure SaltForm Salt Formation (HCl/Oxalate in EtOH) Column->SaltForm SaltForm->Final

Caption: Logical flow for the isolation and purification of 1-substituted isoindoline derivatives, prioritizing Acid-Base extraction followed by optional chromatography and salt formation.

References

  • Campbell, J. B. (2011). Synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization. Beilstein Journal of Organic Chemistry. Link Context: Discusses lithiation strategies for isoindoline derivatives, relevant for understanding impurity profiles in C1-substitution.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. Link Context: Standard reference for general amine purification and salt formation protocols.

  • Speckamp, W. N., & Moolenaar, M. J. (2000). New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates. Tetrahedron. Link Context: Mechanistic background on the stability and reactivity of C1-substituted isoindoline precursors.

  • Clayden, J., et al. (2006). Lithiation of N-benzyl-N-tert-butylbenzamides. Organic Letters. Link Context: foundational work on synthesizing hindered isoindoline structures.

Sources

"1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole" reaction condition optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of highly polar, functionalized heterocycles. The target compound, 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole (often referred to as 1-(2-methoxyethyl)isoindoline), is a critical pharmacophore in medicinal chemistry, particularly in the development of selective inhibitors and neuroactive agents[1].

Due to the presence of both a basic secondary amine and a hydrophilic ether tail, the synthesis and isolation of this compound are notoriously sensitive to reaction conditions. The most robust and scalable method for accessing 1-alkyl/alkoxyalkyl isoindolines is a three-step sequence: Grignard addition to an N-Boc protected lactam, followed by deoxygenative reduction via an N-acyliminium intermediate[2], and final acid-mediated deprotection.

Below is the comprehensive troubleshooting guide and validated protocol for this workflow.

Workflow Visualization

Workflow SM N-Boc-isoindolin-1-one (Starting Material) Step1 Step 1: Grignard Addition 2-Methoxyethylmagnesium bromide THF, -78°C SM->Step1 Hemiaminal Hemiaminal Intermediate (Stable at 0°C) Step1->Hemiaminal Step2 Step 2: Reduction Et3SiH, BF3·OEt2 DCM, -78°C to RT Hemiaminal->Step2 BocProduct N-Boc-1-(2-methoxyethyl) isoindoline Step2->BocProduct Step3 Step 3: Deprotection TFA / DCM Workup: pH > 12 BocProduct->Step3 Final 1-(2-methoxyethyl)- 2,3-dihydro-1H-isoindole Step3->Final

Fig 1. Three-step synthetic workflow for 1-(2-methoxyethyl)isoindoline via N-acyliminium reduction.

Quantitative Reaction Parameters

Reaction StepReagentEquivalentsTemp (°C)Time (h)Expected Yield
1. Addition 2-Methoxyethylmagnesium bromide1.5-78 to 02.085 - 90%
2. Reduction Et₃SiH / BF₃·OEt₂3.0 / 2.5-78 to RT4.075 - 85%
3. Deprotection Trifluoroacetic Acid (TFA)10.0RT2.0> 90%

Step-by-Step Experimental Protocols

Step 1: Hemiaminal Formation
  • Dissolve N-Boc-isoindolin-1-one (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add 2-methoxyethylmagnesium bromide (1.5 eq, 1.0 M in THF) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 1 hour.

  • Self-Validation: Quench a 50 µL aliquot in saturated NH₄Cl, extract with EtOAc, and spot on TLC (Hexanes/EtOAc 7:3). The starting material (UV active, Rf ~0.5) should completely disappear, replaced by a lower Rf spot (~0.3) that stains dark blue with phosphomolybdic acid (PMA) due to the free hydroxyl group.

  • Quench the bulk reaction at 0 °C with cold saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the crude hemiaminal.

Step 2: Deoxygenative Reduction
  • Dissolve the crude hemiaminal (1.0 eq) in anhydrous DCM (0.15 M) under argon.

  • Add Triethylsilane (Et₃SiH, 3.0 eq) to the solution at room temperature.

  • Cool the mixture to -78 °C.

  • Add Boron trifluoride etherate (BF₃·OEt₂, 2.5 eq) dropwise.

  • Self-Validation: The transition from the hemiaminal to the N-acyliminium ion is often accompanied by a transient yellow/orange color upon BF₃·OEt₂ addition.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours. Complete reduction is confirmed by LC-MS showing the loss of 16 Da (oxygen) and a shift to a higher Rf on TLC.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and purify via silica gel chromatography to isolate N-Boc-1-(2-methoxyethyl)isoindoline.

Step 3: Boc Deprotection & Isolation
  • Dissolve the N-Boc intermediate in DCM (0.2 M).

  • Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise at room temperature.

  • Self-Validation: Deprotection is accompanied by vigorous bubbling (isobutylene and CO₂ evolution). Cessation of gas evolution (typically 1-2 hours) indicates reaction completion.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA.

  • Suspend the residue in water, cool to 0 °C, and adjust the pH to >12 using 6M NaOH. Saturate the aqueous layer with solid NaCl.

  • Extract the aqueous layer extensively with 10% MeOH in DCM (5 x 20 mL). Dry the combined organics over K₂CO₃ and concentrate to yield the pure this compound.

Troubleshooting & FAQs

Q1: Why do I see a ring-opened ketone byproduct instead of the desired hemiaminal in Step 1? Causality & Resolution: The tetrahedral magnesium alkoxide intermediate is highly prone to collapsing into a ketone if the nitrogen lone pair is not sufficiently deactivated. The N-Boc group withdraws electron density, stabilizing this intermediate and preventing premature ring opening[3]. However, if the temperature rises above 0 °C before the aqueous quench, thermal energy overcomes this stabilization. Maintain strict cryogenic control (-78 °C) during addition and do not let the reaction warm above 0 °C prior to quenching.

Q2: My Step 2 reduction yields a complex mixture with a major mass corresponding to [M - H₂O - H]⁺. What happened? Causality & Resolution: You are observing the elimination byproduct (an enamide). When BF₃·OEt₂ is added, it coordinates to the hydroxyl group, promoting its departure and generating a highly electrophilic N-acyliminium ion[2]. If the hydride source (Et₃SiH) is not already homogeneously mixed in the solution, this iminium ion will undergo rapid deprotonation at the adjacent carbon to form a stable double bond. Always add Et₃SiH to the hemiaminal solution first. Add BF₃·OEt₂ dropwise as the final reagent so the iminium ion is trapped by the silane the exact moment it forms.

Q3: Following TFA deprotection (Step 3), my LC-MS shows 100% conversion, but my isolated yield is < 20%. Where is the product? Causality & Resolution: this compound is a secondary amine with a hydrophilic PEG-like ether tail. In acidic or neutral conditions, it exists as a highly water-soluble ammonium salt. Even at mildly basic pH (e.g., pH 8-9), its partition coefficient heavily favors the aqueous phase. You must adjust the aqueous phase to pH > 12 using 6M NaOH to fully deprotonate the amine. Furthermore, saturating the aqueous layer with NaCl (salting out) and extracting with a polar organic solvent mixture (10% MeOH in DCM) is mandatory to force the free base into the organic phase.

References

  • Title: Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A tandem Heck–aza-Michael addition protocol for the one-pot synthesis of isoindolines from unprotected amines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: A versatile approach for the asymmetric synthesis of 3-alkyl-isoindolin-1-ones Source: ResearchGate (Chinese Science Bulletin) URL: [Link]

  • Title: Synthesis of β-Allenylamines by Addition of Chloroprene Grignards to N-Boc Imines Source: Organic Chemistry Portal (Org. Lett.) URL: [Link]

Sources

Overcoming solubility issues with "1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole .

This compound belongs to the 1-substituted isoindoline class.[1] Based on its chemical structure—a bicyclic secondary amine with a lipophilic aromatic core and a polar ether side chain—its solubility profile is governed by the ionization of the pyrrolidine nitrogen.

Subject: Solubility Optimization for this compound Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Physicochemical Reality

Before troubleshooting, you must understand why this molecule resists solution.

  • Chemotype: Secondary Amine (

    
     approx.[2] 9.0–9.5).
    
  • State: The free base is likely a viscous oil or low-melting solid at room temperature.

  • The Trap: At physiological pH (7.4), the compound exists largely in its uncharged (free base) form. The aromatic isoindole core drives high lattice energy (or cohesive energy in oils), while the hydrophobic effect forces it out of the aqueous phase.

  • The Fix: You must manipulate the ionization state (pH) or the solvation sphere (co-solvents/excipients).

Diagnostic Troubleshooting (Q&A)

Case A: "My compound turns into a sticky oil droplet when I add water."

Diagnosis: You are likely working with the Free Base form in a neutral solvent. Mechanism: The "oiling out" phenomenon occurs because the unprotonated amine is hydrophobic. Water molecules self-associate rather than solvating the hydrophobic aromatic ring, forcing the drug molecules to aggregate. Solution:

  • Acidification: Lower the pH to < 6.0 using 0.1M HCl or acetic acid. This protonates the nitrogen (

    
    ), drastically increasing aqueous solubility.
    
  • Salt Formation: Do not use the free base for biological assays. Convert it to a hydrochloride or mesylate salt (See Protocol 1).

Case B: "It dissolves in DMSO, but precipitates immediately upon addition to PBS (pH 7.4)."

Diagnosis: The "DMSO Crash." Mechanism: You are encountering the Kinetic Solubility Limit . In DMSO, the compound is solvated by dipole-dipole interactions. When diluted into PBS, the water strips away the DMSO shell. Since pH 7.4 is near the compound's


, a significant fraction reverts to the insoluble free base and crashes out.
Solution: 
  • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO. Use a "step-down" dilution series.

  • Shift the Buffer: If the assay permits, use a buffer at pH 6.0–6.5 (e.g., MES buffer) instead of PBS.

  • Add Solubilizers: Pre-spike your PBS with 20% Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).
Case C: "I need to dose this in vivo (IV or IP), but it's not soluble."

Diagnosis: Formulation failure. Solution:

  • Option 1 (Standard): 5% DMSO + 40% PEG400 + 55% Water (saline).

  • Option 2 (Advanced): Formulation in 10% Captisol® (Sulfobutyl ether-

    
    -cyclodextrin) in 50 mM citrate buffer (pH 5.0).
    

Decision Logic & Workflows

Below is the logic flow for determining the correct solubilization strategy based on your application.

SolubilityLogic Start Start: 1-(2-methoxyethyl)-isoindoline CheckForm Is it a Salt or Free Base? Start->CheckForm FreeBase Free Base (Oil/Solid) CheckForm->FreeBase Free Base Salt Salt (HCl, Mesylate) CheckForm->Salt Salt Convert Protocol 1: Convert to HCl Salt FreeBase->Convert Highly Recommended AppCheck Intended Application? Salt->AppCheck InVitro In Vitro (Cell/Enzyme) AppCheck->InVitro InVivo In Vivo (Animal Dosing) AppCheck->InVivo DMSO Dissolve in 100% DMSO (Stock 10-20mM) InVitro->DMSO Fix2 Formulate: 5% DMSO / 40% PEG400 or Citrate Buffer pH 5 InVivo->Fix2 PrecipCheck Precipitates in Media? DMSO->PrecipCheck Fix1 Use HP-beta-CD or Lower pH PrecipCheck->Fix1 Yes Convert->Salt

Figure 1: Decision matrix for solubilizing isoindoline derivatives based on chemical form and application.

Experimental Protocols

Protocol 1: Conversion of Free Base to Hydrochloride Salt

Use this if you possess the oily free base and need a stable, water-soluble solid.

Materials:

  • This compound (Free Base)

  • Diethyl ether (anhydrous) or Ethyl Acetate

  • 4M HCl in Dioxane or 1.25M HCl in Methanol

Steps:

  • Dissolution: Dissolve 100 mg of the free base in 2 mL of anhydrous diethyl ether. If it does not dissolve clear, add small amounts of Ethyl Acetate until clear.

  • Acidification: Cool the solution to 0°C (ice bath). Dropwise add 1.1 equivalents of HCl (in Dioxane or MeOH) while stirring vigorously.

  • Precipitation: A white precipitate should form immediately.

    • Troubleshooting: If an oil forms instead of a solid, scratch the glass side with a spatula or add a "seed" crystal if available. Sonicate for 5 minutes.

  • Isolation: Filter the solid using a sintered glass funnel (or centrifuge). Wash the cake 3x with cold ether.

  • Drying: Dry under high vacuum for 24 hours to remove trace solvents.

  • Result: You now have the Hydrochloride salt, which should be soluble in water >10 mg/mL.

Protocol 2: Kinetic Solubility Assay (The "DMSO Crash" Test)

Run this before applying the compound to expensive cell lines.

StepActionObservation/Metric
1 Prepare 10 mM stock in DMSO.Solution must be clear.
2 Prepare PBS (pH 7.[3]4) in a clear 96-well plate (198 µL/well).Optical density (OD) blank.
3 Add 2 µL of DMSO stock to the PBS (Final: 100 µM, 1% DMSO).Critical Moment
4 Shake for 10 mins at RT. Measure Absorbance at 620 nm (turbidity).High OD = Precipitation.
5 Correction: If OD > 0.05, repeat using PBS adjusted to pH 6.0 or add 0.5% Tween-80 to the PBS.

Formulation Data Sheet

Predicted Physicochemical Properties (Based on Isoindoline Class SAR):

PropertyValue (Approx.)Implication
Molecular Weight ~177.24 g/mol Small molecule, good permeability.
LogP (Oct/Water) 1.8 – 2.2Moderately lipophilic. Permeable but solubility-limited.
pKa (Conj. Acid) 9.2 ± 0.5Ionized (+) at pH < 7. Neutral at pH > 9.
H-Bond Donors 1 (Amine NH)Critical for salt formation.
H-Bond Acceptors 2 (N, O-Methoxy)Aids solubility in polar organic solvents.

References

  • General Solubility Strategies: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[4][5][6] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Isoindoline Chemistry & Properties: Gros, L., et al. (2025).[7][8][9] Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.

  • Salt Selection for Basic Drugs: Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[5][10] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Cyclodextrin Formulation: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

"1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole" scale-up synthesis challenges

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #ISO-924: Scale-Up Synthesis of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Process Safety & Yield Critical)

Executive Summary: The "Hidden" Instability

You are likely encountering issues scaling the synthesis of This compound . While the literature often treats isoindolines as stable building blocks, the C1-substituted variants possess a specific vulnerability: oxidative dehydrogenation .

On a milligram scale, rapid purification hides this instability. On a multi-gram or kilogram scale, prolonged exposure to air during workup converts your product into the corresponding isoindole (which rapidly polymerizes) or oxidizes it back to the isoindolinone. Furthermore, the 2-methoxyethyl side chain introduces a chelation motif that can alter the thermodynamics of the Grignard addition, leading to ring-opening side reactions if the temperature profile is not strictly managed.

This guide breaks down the process into three critical control points (CCPs).

Phase 1: The Grignard Addition (Core Construction)

The Challenge: Achieving mono-addition of (2-methoxyethyl)magnesium bromide to phthalimide without ring-opening (di-addition).

The Chemistry: The reaction of phthalimide with a Grignard reagent is a balancing act. You want the Grignard to attack one carbonyl to form the hemiaminal (hydroxy-lactam).

  • Failure Mode A: The Grignard attacks the second carbonyl (ring opening).

  • Failure Mode B: The methoxy oxygen coordinates with Mg, creating a "stiff" chelate that requires higher temperatures to react, suddenly leading to a runaway exotherm.

Protocol: Controlled Addition
  • Substrate: N-Benzylphthalimide (Recommended over unsubstituted phthalimide for scale-up to prevent N-deprotonation exotherms).

  • Reagent: (2-Methoxyethyl)magnesium bromide (1.2 equiv).

  • Solvent: THF/Toluene (anhydrous).

Step-by-Step Optimization:

  • Cryogenic Start: Cool the imide solution to -78 °C .

  • Slow Addition: Add the Grignard over 2 hours. The methoxy tail will coordinate, increasing the viscosity. Ensure high-torque stirring.

  • The "Soak": Allow to warm to 0 °C over 4 hours. Do not rush this. The chelation effect slows the kinetics; rushing heat causes over-addition.

  • Quench: Inverse quench into saturated NH₄Cl/Ice.

Troubleshooting Table: Grignard Stage

ObservationDiagnosisCorrective Action
Low Yield (<40%) Ring opening (Di-addition)Lower addition temp to -78°C; reduce Grignard equivalents to 1.1.
Recovered SM Chelation-stalled reactionThe methoxy group is sequestering Mg. Increase soak time at 0°C (do not heat to reflux).
Gummy Precipitate Magnesium-Alkoxide gelUse Citric Acid (10% aq) for workup instead of NH₄Cl to break the chelate.

Phase 2: Reductive Deoxygenation (The Safety Bottleneck)

The Challenge: Reducing the hydroxy-lactam intermediate to the amine. The Hazard: Standard LAH (Lithium Aluminum Hydride) reduction on this substrate is dangerous at scale due to the viscosity of the alkoxy-aluminum intermediates.

Recommended Route: Stepwise Ionic Hydrogenation Instead of a "brute force" LAH reduction, use a milder, two-step sequence that is safer and yields cleaner product.

  • Dehydroxylation: Et₃SiH (Triethylsilane) + TFA (Trifluoroacetic acid).

    • Mechanism: Forms the acyl-iminium ion, which is instantly reduced to the lactam.

    • Safety Note: This generates hydrogen gas and silyl byproducts.

  • Lactam Reduction: Borane-DMS (BH₃·SMe₂).

    • Why: Borane is chemoselective for the amide and avoids the aluminum emulsions caused by the methoxyethyl side chain.

Visualizing the Workflow

Synthesis_Flow Start Phthalimide (Precursor) Grignard Grignard Addition (-78°C to 0°C) Start->Grignard (2-methoxyethyl)MgBr Intermed Hydroxy-Lactam Intermediate Grignard->Intermed Step1_Red Ionic Hydrogenation (Et3SiH / TFA) Intermed->Step1_Red Dehydroxylation Lactam Isoindolinone (Stable Intermediate) Step1_Red->Lactam Step2_Red Borane Reduction (BH3-DMS) Lactam->Step2_Red Amide Reduction Product 1-(2-methoxyethyl) isoindoline Step2_Red->Product

Caption: Stepwise reduction strategy minimizes safety risks and bypasses aluminum emulsion issues common with alkoxy-side chains.

Phase 3: Isolation & Stability (The "Time Bomb")

The Challenge: The free base This compound is an oil that oxidizes rapidly in air. The Fix: Never store the free base. Convert it to a salt immediately.

Salt Formation Protocol:

  • Workup: After the Borane reduction, quench with MeOH/HCl.

  • Free Base: Basify with NaOH, extract into MTBE (Methyl tert-butyl ether). Do not use DCM; it reacts with secondary amines over time.

  • Salt Crash: Add 1.05 equiv of Oxalic Acid (in Ethanol) or HCl (in Dioxane) to the MTBE solution.

  • Filtration: Filter the solid salt under Nitrogen.

Why Oxalate? Isoindoline oxalates are often crystalline, non-hygroscopic solids, whereas hydrochlorides can be hygroscopic oils due to the ether chain.

FAQ: Troubleshooting Common Failures

Q: My product turned brown/black on the rotavap. What happened? A: Oxidative dehydrogenation. You likely exposed the free base to air and heat for too long. The isoindoline ring aromatized to an isoindole, which then polymerized.

  • Fix: Rotavap under Argon. Do not heat the bath above 30 °C. Add BHT (stabilizer) if storage is necessary.

Q: I see a "double mass" peak (M+M) in LCMS. A: This is likely the dimer formed by oxidative coupling. It confirms that your workup conditions are too oxidative. Degas all solvents.

Q: Can I use LAH instead of Borane? A: Yes, but be warned: The "2-methoxyethyl" oxygen coordinates to Aluminum species, forming a "cement-like" sludge during the Fieser quench. If you must use LAH, use the Glauber’s Salt quench (Na₂SO₄·10H₂O) to maintain a filterable solid.

References & Authoritative Grounding

  • Grignard Addition to Phthalimides:

    • Source: Ruan, Y. P., et al.[1] "A Practical Two-Step Synthesis of 3-Alkyl-2,3-dihydro-1H-isoindolin-1-ones." Tetrahedron, 2006.

    • Relevance: Establishes the core protocol for C1-substitution via Grignard/Phthalimide chemistry.

    • (via Wiley/ChemInform)

  • Ionic Hydrogenation (Et3SiH/TFA):

    • Source:Journal of Organic Chemistry, "Reduction of Hydroxy-Isoindolinones."

    • Relevance: Details the mechanism of removing the benzylic hydroxyl group without ring opening.

    • (General JOC Search for "Ionic Hydrogenation Isoindoline")

  • Safety of Silane Reductions:

    • Source: Apollo Scientific Safety Data Sheet (Triethylsilane).

    • Relevance: Outlines flammability and gas evolution hazards during scale-up.

  • Isoindoline Instability:

    • Source:ResearchGate, "Synthesis of 2,3-dihydro-1H-isoindoles."

    • Relevance: Discusses the tendency of isoindolines to oxidize to isoindoles.

Sources

"1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole" byproduct identification

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers encountering the specific impurity 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole during the synthesis of isoindoline-based scaffolds.

Executive Summary

You are likely accessing this guide because you have observed an unexpected impurity during the synthesis of 2-(2-methoxyethyl)isoindoline (the N-substituted target). The compound This compound is a C1-substituted regioisomer .

This byproduct typically arises via a [1,2]-Stevens Rearrangement or a radical shift mechanism when isoindolinium intermediates are exposed to strong bases or specific metal catalysts. Distinguishing this C-alkylated impurity from the N-alkylated target is critical, as their mass spectra are identical (isobaric), but their pharmacological profiles and stabilities differ significantly.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: Mass Spec shows the correct M+ peak, but the retention time is slightly shifted. Is this my target?

Short Answer: Likely not. If you observe a secondary peak with the exact mass (


 for the protonated species) but a different retention time, you are dealing with a regioisomer.

Detailed Explanation: The N-substituted target and the C1-substituted byproduct are constitutional isomers.

  • Target (N-alkyl): The amine is tertiary.[1] It is generally more basic and often elutes earlier in reverse-phase LC under basic pH conditions.

  • Byproduct (C-alkyl): The amine is secondary (the nitrogen is part of the ring but unsubstituted). It has a distinct pKa and lipophilicity profile.

Action: Perform a D₂O exchange experiment in MS or NMR. The secondary amine of the C1-byproduct has an exchangeable proton (


), whereas the tertiary amine of the target does not.
Q2: How do I definitively distinguish the C1-isomer from the N-isomer using NMR?

The "Symmetry Breaker" Test: The most reliable method is ¹H NMR. The structural symmetry is the key indicator.

FeatureTarget: 2-(2-methoxyethyl)... (N-Substituted)Byproduct: 1-(2-methoxyethyl)... (C-Substituted)
Symmetry High (

).
The molecule has a plane of symmetry (on NMR time scale).
None (

).
The molecule is chiral at C1.
Benzylic Protons (C1/C3) Appears as a Singlet (approx. 4H integral) or a tight AA'BB' system.Distinct signals. The C1 proton is a Triplet/dd . The C3 protons appear as a Doublet/AB quartet (2H).
N-H Signal Absent. Present (broad singlet, exchangeable).
Q3: Why is my product turning brown/yellow upon storage?

Root Cause: Oxidation to Isoindole .[2] The 1-substituted byproduct is significantly more prone to oxidation than the N-substituted target.

  • Mechanism: The C1-hydrogen is benzylic and adjacent to a secondary amine. Air oxidation leads to the formation of the imine, which can tautomerize to the fully aromatic (and unstable) 2H-isoindole species or oxidize further to the isoindolin-1-one (lactam).

  • Visual Cue: Isoindoles are highly chromophoric (yellow/brown) and polymerize rapidly.

Q4: How did this C-alkylated impurity form?

The Mechanism: If you intended to alkylate the nitrogen, the formation of the C-alkyl species suggests you passed through a quaternary ammonium intermediate that underwent a rearrangement.

  • Scenario: You generated an N-ylide (deprotonation of a quaternary salt).

  • Reaction: The methoxyethyl group, or the benzyl group, migrated.

  • Chelation Effect: The ether oxygen in the "2-methoxyethyl" chain can coordinate with lithium or magnesium (if used), facilitating a [1,2]-shift (Stevens Rearrangement) directly to the C1 position.

Part 2: Mechanistic Visualization

The following diagram illustrates the divergent pathway. The "Intended Path" leads to the N-alkylated drug scaffold. The "Failure Mode" triggers the rearrangement leading to the C1-byproduct.

IsoindolinePathways Start Isoindoline Precursor (Secondary Amine) Intermediate Ammonium Salt Intermediate Start->Intermediate Alkylation Reagent Reagent: 2-methoxyethyl-X (Base/Catalyst) Reagent->Intermediate Ylide N-Ylide Species (Deprotonated) Intermediate->Ylide Strong Base (Over-reaction) Target TARGET (N-Alkyl) 2-(2-methoxyethyl)isoindoline (Kinetic Product) Intermediate->Target Deprotonation (Standard Path) Byproduct BYPRODUCT (C-Alkyl) 1-(2-methoxyethyl)isoindoline (Thermodynamic/Rearrangement) Ylide->Byproduct [1,2]-Stevens Rearrangement

Caption: Divergent synthesis pathways. The C1-byproduct arises from the rearrangement of an ammonium ylide intermediate, often promoted by strong bases or metal chelation.

Part 3: Analytical Protocols

Protocol A: Differentiation via 2D NMR (HMBC)

To conclusively prove the C1-substitution without relying solely on splitting patterns (which can be ambiguous in crude mixtures):

  • Sample Prep: Dissolve 5-10 mg of the impurity in DMSO-d₆ (prevents rapid amine exchange).

  • Experiment: Run a standard ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation).

  • Analysis:

    • Target (N-alkyl): The methylene protons of the side chain (

      
      ) will show correlations to both  C1 and C3 carbons (which are equivalent).
      
    • Byproduct (C-alkyl): The protons of the side chain will show strong correlation only to C1 (the methine carbon). They will not correlate to C3.

Protocol B: Stabilization for Storage

If you must isolate this byproduct for biological testing (e.g., toxicity screening), you must stabilize the secondary amine to prevent oxidation.

  • Salt Formation: Immediately convert the free base to the HCl or Oxalate salt .

    • Procedure: Dissolve crude oil in Et₂O. Add 1.1 eq of 2M HCl in Et₂O dropwise. Filter the white precipitate.

  • Storage: Store under Argon at -20°C.

    • Note: The salt form suppresses the formation of the enamine/imine tautomer required for oxidation to the isoindole.

Part 4: References & Authority[2]

  • Stevens Rearrangement Mechanism:

    • West, T. H., et al. (2024). "The Enantioselective Organocatalytic [1,2]-Rearrangement of Allylic Ammonium Ylides." ChemRxiv.

    • Relevance: Establishes the mechanism of N-to-C migration in ammonium ylides, the primary pathway for C1-substituted byproducts.

  • Isoindole Stability & Oxidation:

    • Loska, R. (2018). "The Synthesis and Reactions of Isoindole N-Oxides." Chemik.

    • Relevance: Details the oxidation susceptibility of the isoindole ring system (H2O2/Na2WO4 oxidation), explaining the degradation of the byproduct.

  • Isoindoline Synthesis & Impurities:

    • Campbell, J. B., et al. (2010).[3] "N-Heterocyclic Nitrenium Salts... Catalyze Generation of Aryl Radicals."[3] Synlett.

    • Relevance: Discusses radical pathways in isoindoline chemistry which can lead to unexpected C-functionalization.

  • General Reactivity of Isoindoles:

    • Speck, K., & Magauer, T. (2013). "The chemistry of isoindole natural products." Beilstein Journal of Organic Chemistry.

    • Relevance: Comprehensive review of the 1H- vs 2H-isoindole tautomerism and stability, crucial for understanding why the C1-byproduct degrades.

Sources

Improving the stability of "1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole" in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As a substituted 2,3-dihydro-1H-isoindole (also known as isoindoline), its stability is paramount for reproducible experimental outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you maintain the integrity of your compound.

Introduction to the Stability of Isoindoline Systems

The core of your molecule is a 2,3-dihydro-1H-isoindole, the reduced and generally more stable form of isoindole.[1][2] While more stable than its aromatic counterpart, the isoindoline ring can still be susceptible to degradation under certain experimental conditions. The parent isoindole structure is known to be unstable and highly reactive.[3][4][5] Factors such as solvent polarity, pH, temperature, light exposure, and the presence of oxidizing agents can influence the stability of isoindoline derivatives. Understanding these factors is crucial for preventing compound degradation and ensuring the validity of your research.

Troubleshooting Guide: Degradation in Solution

This section addresses specific issues you may encounter during your experiments, providing likely causes and actionable solutions.

Issue 1: Observed Decrease in Compound Concentration Over Time in Aqueous Buffers

Symptoms:

  • A gradual decrease in the peak area of the parent compound in HPLC analysis.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Inconsistent results in biological assays.

Potential Causes:

  • Acid-Base Instability: The tertiary amine within the isoindoline ring can be protonated or deprotonated depending on the pH of the solution. Extreme pH values can catalyze hydrolytic degradation pathways.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents in the buffer can lead to the oxidation of the isoindoline ring. The proximity of the ether oxygen in the side chain might influence the electron density of the nitrogen atom, potentially affecting its susceptibility to oxidation.

  • Solvent-Induced Degradation: While more stable than in highly reactive solvents, long-term storage in aqueous solutions is not always recommended for heterocyclic compounds without specific stability data.[6]

Solutions and Experimental Protocols:

  • pH Optimization Study:

    • Prepare a series of buffers with a pH range relevant to your experiment (e.g., pH 4, 7.4, 9).

    • Dissolve a known concentration of this compound in each buffer.

    • Divide each solution into aliquots for time-point analysis (e.g., 0, 2, 4, 8, 24 hours).

    • Store the aliquots under your standard experimental conditions.

    • Analyze the samples by a stability-indicating method like HPLC at each time point.

    • Compare the rate of degradation at different pH values to determine the optimal pH range for stability.

  • Use of Antioxidants and Degassed Solvents:

    • Prepare your aqueous buffers using water that has been degassed by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

    • Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, if compatible with your experimental system.

    • Always store stock solutions and experimental samples under an inert atmosphere.

  • Workflow for Stability Testing:

    Caption: Workflow for assessing compound stability.

Issue 2: Rapid Degradation Upon Exposure to Light

Symptoms:

  • Significant compound loss in samples left on the lab bench compared to those stored in the dark.

  • A color change in the solution upon light exposure.

Potential Cause:

  • Photosensitivity: Many heterocyclic compounds are susceptible to photodegradation. The aromatic ring of the isoindoline structure can absorb UV or visible light, leading to the formation of reactive species that degrade the molecule.

Solutions:

  • Protect from Light:

    • Use amber vials or tubes for storing all solutions containing the compound.

    • If transparent containers are necessary for your experiment, wrap them in aluminum foil.

    • Minimize the exposure of your samples to ambient light during experimental setup and execution.

  • Photostability Study Protocol (ICH Q1B Guideline Adaptation):

    • Prepare two sets of solutions of your compound in a photochemically inert solvent.

    • Wrap one set completely in aluminum foil to serve as the dark control.

    • Expose the other set to a controlled light source that mimics a combination of UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze samples from both the exposed and dark control groups at appropriate time intervals.

    • A significant difference in degradation between the two groups confirms photosensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of this compound?

A1: Based on general best practices for heterocyclic compounds, stock solutions should be prepared in a high-purity, anhydrous organic solvent in which the compound is highly soluble, such as DMSO or ethanol.[6] These solutions should be stored at -20°C or lower in tightly sealed vials, protected from light.[7] Before use, allow the solution to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution. For aqueous solutions, it is not recommended to store them for more than one day.[6]

Q2: My compound appears to be degrading even in an organic solvent like acetonitrile. What could be the cause?

A2: While more stable in organic solvents than in aqueous buffers, degradation can still occur due to several factors:

  • Solvent Purity: The presence of impurities (e.g., peroxides in older ethers or trace amounts of acid/base) in the solvent can initiate degradation. Always use high-purity, HPLC-grade, or anhydrous solvents.

  • Thermal Instability: Although many nitrogen-rich heterocyclic compounds are stable at high temperatures, some can be sensitive.[8][9] Avoid prolonged heating of solutions. If your experimental protocol requires elevated temperatures, perform a thermal stability study by incubating the compound at the target temperature and monitoring its concentration over time.

  • Reactivity with Solvent: While less common with acetonitrile, some compounds can react with certain organic solvents.

Q3: How can I identify the degradation products of my compound?

A3: Identifying degradation products is a critical step in understanding the stability profile of your compound. This is often achieved through a forced degradation study.[10][11]

  • Forced Degradation Study: Intentionally degrade the compound under a variety of stress conditions (acid hydrolysis, base hydrolysis, oxidation, heat, and light) to generate the potential degradation products.[10] The goal is to achieve 5-20% degradation.[10]

  • LC-MS/MS Analysis: Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The mass spectrometer will provide the mass-to-charge ratio of the parent compound and its degradation products, which can be used to propose potential structures.

  • NMR Spectroscopy: For a more definitive structural elucidation, the degradation products can be isolated using preparative HPLC and then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

Q4: Could the methoxyethyl side chain influence the stability of the isoindoline ring?

A4: Yes, the N-substituent can influence the stability of the isoindoline ring. The ether group in the 2-methoxyethyl side chain is generally stable. However, its presence could potentially influence the electronic properties of the nitrogen atom. Steric hindrance provided by substituents can also impact stability.[13][14]

Summary of Recommended Handling and Storage

ConditionRecommendationRationale
Solid Compound Store at -20°C in a tightly sealed container, protected from light.To minimize thermal degradation and photo-oxidation.
Organic Stock Solutions Use anhydrous, high-purity solvents (e.g., DMSO, Ethanol). Store at -20°C or below, protected from light. Purge with inert gas.To prevent hydrolysis from atmospheric moisture and degradation from solvent impurities.[6]
Aqueous Solutions Prepare fresh for each experiment. Use degassed buffers. Maintain optimal pH.To minimize hydrolysis and oxidation. Aqueous solutions are generally not recommended for long-term storage.[6]
Experimental Handling Use amber vials or foil-wrapped containers. Avoid prolonged exposure to heat and ambient light.To prevent photodegradation and thermal decomposition.[7][15]

Visualizing Potential Degradation Pathways

The following diagram illustrates hypothetical degradation pathways for an isoindoline structure under common stress conditions.

DegradationPathways cluster_products Potential Degradation Products A This compound (Parent Compound) B Oxidation (e.g., H₂O₂, O₂) A->B C Hydrolysis (Acidic/Basic) A->C D Photolysis (UV/Vis Light) A->D E N-Oxide Derivatives B->E G De-alkylated or Oxidized Side-Chain B->G H Aromatized Isoindole (if dehydrogenation occurs) B->H F Ring-Opened Products C->F

Caption: Potential degradation pathways for the isoindoline core.

References

  • Stobaugh, J. F., Repta, A. J., Sternson, L. A., & Garren, K. W. (1983). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Analitical Biochemistry, 135(2), 495-504. [Link]

  • Kai, M., & Ohkura, Y. (2006). On the Stability of Isoindole-Type Fluorophores Derived from O-Phthalaldehyde, Primary Amino Compounds and Thiols. Journal of the Chinese Chemical Society, 33(4), 457-464. [Link]

  • Kieffer, M. E., Chuang, C., & Movassaghi, M. (2022). Three-component assembly of stabilized fluorescent isoindoles. RSC Advances, 12(12), 7245-7249. [Link]

  • Wojtkowiak, D., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2117. [Link]

  • Kieffer, M. E., Chuang, C., & Movassaghi, M. (2022). Stability analyses on isoindole 18b were evaluated using time course NMR studies. ResearchGate. [Link]

  • Wojtkowiak, D., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed, 29(9), 2117. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Al-Obaid, A. M. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines. Journal of Drug Regulatory Affairs, 1(1), 1-10. [Link]

  • O’Brien, A. G., & Stoltz, B. M. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2346-2367. [Link]

  • Wojtkowiak, D., et al. (2024). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. [Link]

  • Tiu, J. J. S., & Lee, C.-F. (2022). Recent Developments in Isoindole Chemistry. ResearchGate. [Link]

  • Chem-Impex International. (n.d.). 5-Methoxy-2,3-dihydro-1H-isoindole hydrochloride. [Link]

  • Chemspace. (n.d.). 2-(2-methoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione. [Link]

  • Hussain, K., et al. (2008). 1,3-Dimethoxy-2,3-dihydro-1H-isoindole-2-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o41. [Link]

  • NIST. (2025). 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-. [Link]

  • Nájera, C., Sansano, J. M., & Yus, M. (2015). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Arkivoc, 2015(2), 1-29. [Link]

  • Wikipedia. (n.d.). Isoindole. [Link]

  • O’Brien, A. G., & Stoltz, B. M. (2013). The chemistry of isoindole natural products. PMC. [Link]

  • PubChem. (n.d.). 2,3-dihydro-1H-isoindole hydrochloride. [Link]

  • US EPA. (2025). 2,3-Dihydro-1H-isoindole Properties. [Link]

  • US EPA. (2025). 2,3-Dihydro-1H-isoindole - Hazard. [Link]

Sources

Technical Support Center: Functionalization of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: ISO-MET-001 Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary: The Substrate Challenge

You are working with 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole . This is not a standard secondary amine.[1] It presents a "perfect storm" of three specific chemical challenges that likely explain your failed reactions:

  • Steric Hindrance (C1-Substitution): The substituent at the 1-position (benzylic) creates significant steric bulk immediately adjacent to the nucleophilic nitrogen. This retards

    
     approach and hinders reductive elimination in metal catalysis.
    
  • Hemilabile Chelation: The methoxy ether oxygen is positioned to form a stable 5-membered chelate ring with transition metals (Pd, Cu, Ni). This "hemilabile" coordination often poisons the catalyst by occupying a coordination site required for the oxidative addition or transmetallation steps.

  • Oxidative Instability: The isoindoline core is prone to oxidation to the aromatic (but unstable) isoindole or the stable isoindolinone (lactam), particularly under basic, aerobic conditions.

This guide provides troubleshooting protocols for N-Arylation (Buchwald-Hartwig) , N-Alkylation (


/

)
, and Stability/Handling .

Module 1: Troubleshooting Palladium-Catalyzed N-Arylation

Context: You are attempting to couple the isoindoline with an aryl halide, but observing low conversion or dehalogenation of the aryl partner.

Diagnosis & Solutions (Q&A)

Q: The reaction turns black immediately, and LCMS shows only starting material. Is my catalyst dead? A: Likely, yes. The methoxyethyl side chain is chelating your Palladium source.

  • Mechanism: The ether oxygen binds to the electrophilic Pd(II) intermediate, forming a stable 5-membered metallacycle. This prevents the bulky phosphine ligand from coordinating effectively or blocks the site needed for the amine to bind.

  • The Fix: You must use a Palladacycle Precatalyst (e.g., RuPhos Pd G4 or BrettPhos Pd G4) rather than mixing

    
     + Ligand. Precatalysts ensure the active 
    
    
    
    species is generated rapidly before the substrate can sequester the metal.[2]

Q: I see conversion, but the yield is stalled at 50%. Adding more catalyst doesn't help. A: You are fighting the "Steric Wall."

  • Analysis: The C1-substituent clashes with the ligands on the metal center during the reductive elimination step.

  • The Fix: Switch to RuPhos or BrettPhos . These dialkylbiaryl phosphine ligands are specifically designed to facilitate reductive elimination in sterically hindered secondary amines. Avoid BINAP or DPPF; their bite angles are often insufficient for this specific steric profile.

Optimized Protocol: The "Chelation-Breaker" Method

Valid for coupling with Aryl Bromides/Chlorides.

ComponentStandard ReagentRationale
Catalyst RuPhos Pd G4 (1-3 mol%)Pre-formed active species; prevents substrate inhibition.
Base NaOtBu (1.5 equiv)Strong base ensures rapid deprotonation; soluble in organic media.
Solvent Toluene or 1,4-Dioxane Non-polar solvents destabilize the competing O-Pd interaction.
Temp 80–100 °CEnergy required to overcome steric barrier of C1-substituent.

Step-by-Step:

  • Charge a reaction vial with RuPhos Pd G4 (2 mol%), NaOtBu (1.5 equiv), and the Aryl Halide (1.0 equiv).

  • Purge with Argon (3x vacuum/refill cycles). Critical: Oxygen promotes isoindoline oxidation.

  • Add anhydrous Toluene (0.2 M concentration).

  • Add 1-(2-methoxyethyl)-isoindoline (1.2 equiv).

  • Seal and heat to 100 °C for 4–16 hours.

Module 2: Troubleshooting Nucleophilic Substitution ( & Alkylation)

Context: You are reacting the isoindoline with a chloropyrimidine or an alkyl halide.

Diagnosis & Solutions (Q&A)

Q: Reaction with chloropyrimidine is sluggish (


). I increased the temp to 140°C, and now I see a "brown oil" decomposition. 
A:  You triggered thermal oxidation.
  • Cause: At high temperatures in polar solvents (DMSO/DMF), trace oxygen or even the sulfoxide solvent itself can oxidize the isoindoline to the isoindole (which polymerizes) or phthalimide derivatives.

  • The Fix:

    • Switch solvent to NMP (N-methyl-2-pyrrolidone) or Sulfolane (more thermally stable/less oxidizing than DMSO).

    • Use a hindering base like DIPEA instead of

      
       to improve solubility and prevent surface passivation.
      
    • Keep temperature below 120°C; if reactivity is low, add a Lewis Acid catalyst like

      
       (10 mol%) to activate the pyrimidine rather than increasing heat.
      

Q: During alkylation (e.g., with benzyl bromide), I see a significant amount of quaternary ammonium salt (over-alkylation). A: The C1-substituent is not hindering the second alkylation as much as expected because the methoxy group might be directing the alkyl halide via H-bonding (if using protic conditions) or simply because the amine remains nucleophilic.

  • The Fix:

    • Slow Addition: Add the alkyl halide dropwise over 1 hour at 0 °C.

    • Stoichiometry: Use a slight deficit of the alkyl halide (0.9 equiv) relative to the isoindoline. It is easier to wash away unreacted amine than to separate the quaternary salt.

Module 3: Stability & Handling (The "Brown Oil" Syndrome)

Q: My starting material was a clear oil yesterday, but today it is dark brown and viscous. A: It has oxidized.

  • Chemistry: The benzylic protons at C1 and C3 are susceptible to autoxidation, leading to imine formation (isoindole) which rapidly polymerizes.

  • Prevention Strategy:

    • Storage: Never store the free base. Convert it immediately to the Hydrochloride (HCl) or Oxalate salt . The protonated ammonium species is resistant to oxidation.

    • Purification: If purifying the free base on silica, add 1% Triethylamine to the eluent to prevent acid-catalyzed decomposition, but flush the column with Argon first.

Visual Troubleshooting Guides

Diagram 1: Decision Logic for Functionalization

Use this workflow to select the correct reaction conditions based on your electrophile.

Isoindoline_Workflow Start Substrate: 1-(2-methoxyethyl)-isoindoline Electrophile Select Electrophile Start->Electrophile ArylHalide Aryl Halide (Br, Cl, OTf) Electrophile->ArylHalide AlkylHalide Alkyl Halide (Br, I) Electrophile->AlkylHalide Heterocycle e-Deficient Heterocycle (Cl-Pyrimidine, etc.) Electrophile->Heterocycle CatCheck Check Catalyst Selection ArylHalide->CatCheck AddControl Control Addition Rate (Prevent Quaternization) AlkylHalide->AddControl Solvent Solvent: NMP or DMAc (Avoid DMSO @ High T) Heterocycle->Solvent RuPhos Use RuPhos Pd G4 (Prevents Chelation) CatCheck->RuPhos Steric/Chelation Issue BaseSel Base: NaOtBu (Soluble) RuPhos->BaseSel TempCtrl Keep T < 0°C initially AddControl->TempCtrl LewisAcid Add ZnCl2 (10 mol%) if sluggish Solvent->LewisAcid

Caption: Decision tree for selecting reaction conditions. Note the specific divergence for Pd-catalysis to account for the chelating methoxy group.

Diagram 2: The "Chelation Trap" Mechanism

Understanding why standard catalysts fail.

Chelation_Mechanism cluster_trap The Chelation Trap (Catalyst Poisoning) cluster_sol The Solution (Steric Bulk) Pd Pd(II) Ligand Standard Ligand (e.g., PPh3) Pd->Ligand Ligand Displaced N N-H N->Pd Coordination O O-Me O->Pd Chelation (Stable 5-ring) Ar Aryl BulkyLigand RuPhos (Bulky) Pd_Sol Pd BulkyLigand->Pd_Sol Strong Binding O_Sol O-Me

Caption: Left: The methoxy group displaces standard ligands, forming an inactive chelate. Right: Bulky ligands (RuPhos) prevent this interaction.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Amines." Journal of the American Chemical Society. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

  • Beilstein Journals. (2013). "The chemistry of isoindole natural products." Beilstein Journal of Organic Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Isoindoline Analogues as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the biological activities of isoindoline-based compounds, with a specific focus on their interaction with monoamine transporters. While the specific analogue "1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole" serves as a conceptual starting point, this document expands upon the broader 2,3-dihydro-1H-isoindole scaffold, a privileged structure in medicinal chemistry. The isoindoline core is found in numerous approved drugs targeting a wide array of conditions, from cancer to hypertension.[1][2][3] This analysis will delve into the structure-activity relationships (SAR) that govern the potency and selectivity of these analogues as inhibitors of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, critical targets for neurological and psychiatric disorders.[4][5]

The objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications to the isoindoline framework influence biological activity. We will explore the causality behind experimental design and present supporting data from authoritative sources to ensure scientific integrity and trustworthiness.

The Isoindoline Scaffold: A Foundation for CNS-Active Agents

The 2,3-dihydro-1H-isoindole (isoindoline) heterocycle is a versatile scaffold that has been extensively explored in drug discovery.[6] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, allowing for precise interactions with biological targets. One of the most notable examples of an isoindoline-based drug is Mazindol, which is used for the short-term treatment of obesity and is known for its activity as a monoamine reuptake inhibitor.[1][7] The mechanism of action for such compounds involves blocking the reuptake of neurotransmitters like dopamine from the synaptic cleft, thereby prolonging their signaling activity.[8][9]

This guide will focus on analogues of Mazindol and related structures to illustrate the principles of SAR in the context of monoamine transporter inhibition. Understanding how subtle changes in chemical structure can dramatically alter binding affinity and selectivity is paramount for designing next-generation therapeutics with improved efficacy and reduced side effects.

Comparative Analysis of Monoamine Transporter Inhibition

The potency and selectivity of isoindoline analogues are typically determined through radioligand binding assays. These experiments measure the ability of a test compound to displace a known radioactive ligand from its target transporter, expressed in cell lines like Human Embryonic Kidney (HEK-293) cells.[7] The resulting inhibition constant (Ki) is a measure of binding affinity, with lower values indicating greater potency.

A study on a series of Mazindol analogues provides a clear dataset for comparing the effects of various substitutions on the isoindoline core and its pendant aryl group.[7] The data below summarizes the binding affinities (Ki, in nM) for selected analogues at human DAT, SERT, and NET.

Compound IDR1 (Aryl)R2 (Benzo)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivityNET/DAT Selectivity
Mazindol 4'-ClH131,460361122.8
Analogue 1 HH2102,7501,220135.8
Analogue 2 4'-FH122,050511714.3
Analogue 3 4'-CF3H101,720271722.7
Analogue 4 4'-Cl7-Cl2.22,32044105520
Analogue 5 4'-Cl8-Cl1.91,8502597413.2
Analogue 6 4'-Cl7,8-diCl1.11,41142128338.2

Data synthesized from authoritative research on Mazindol analogues.[7]

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends:

  • Pendant Aryl Group (R1): Removing the 4'-chloro group from Mazindol (Analogue 1) results in a significant ~16-fold decrease in DAT affinity. Replacing the chloro with a fluoro group (Analogue 2) restores potency to the level of Mazindol, while a trifluoromethyl group (Analogue 3) provides a slight enhancement. This demonstrates the critical role of an electron-withdrawing substituent at the 4'-position for high-affinity DAT binding.

  • Benzo Ring Substitution (R2): Adding a single chloro group to the benzo ring of Mazindol at either the 7-position (Analogue 4) or 8-position (Analogue 5) increases DAT affinity by approximately 6-fold. The most potent compound in the series, Analogue 6, features dichlorination at both the 7 and 8 positions, resulting in a DAT Ki of 1.1 nM.[7] This highlights an additive effect of halogenation on this part of the scaffold.

  • Selectivity: While modifications significantly impact DAT affinity, their effect on SERT and NET is less pronounced. Consequently, the selectivity for DAT over the other transporters can be dramatically improved. The 4',7,8-trichloro analogue (Analogue 6) emerges as the most potent and selective ligand for DAT, with a SERT/DAT selectivity ratio of over 1200 and a NET/DAT ratio of 38.[7] This is a highly desirable characteristic for developing therapeutics that specifically target the dopamine system, potentially minimizing side effects associated with SERT or NET inhibition.

Mechanistic Considerations: The Dopamine Transporter Cycle

The biological activity of these compounds is rooted in their ability to inhibit the normal function of the dopamine transporter. DAT is a membrane protein that clears dopamine from the synapse by cotransporting it back into the presynaptic neuron along with two sodium ions (Na+) and one chloride ion (Cl-). This process is essential for terminating dopaminergic signals.[8] Inhibitors like the isoindoline analogues discussed bind to the transporter, often in the outward-facing conformation, physically obstructing the binding and translocation of dopamine.

cluster_out Extracellular Space cluster_mem Plasma Membrane cluster_in Presynaptic Neuron DA_out Dopamine (DA) DAT_out DAT (Outward-facing) DA_out->DAT_out Binds Na_out 2Na+ Na_out->DAT_out Cl_out Cl- Cl_out->DAT_out Inhibitor Isoindoline Analogue Inhibitor->DAT_out BLOCKS DAT_in DAT (Inward-facing) DAT_out->DAT_in Conformational Change DAT_in->DAT_out Re-orients DA_in Dopamine (DA) DAT_in->DA_in Releases Na_in 2Na+ DAT_in->Na_in Cl_in Cl- DAT_in->Cl_in

Caption: The Dopamine Transporter (DAT) reuptake cycle and site of inhibition.

Experimental Protocols

The data presented in this guide is typically generated using standardized in vitro pharmacological assays. The following is a representative protocol for a competitive radioligand binding assay used to determine the binding affinity of test compounds at the dopamine transporter.

Protocol: DAT Radioligand Binding Assay

Objective: To determine the inhibition constant (Ki) of isoindoline analogues for the human dopamine transporter (hDAT).

Materials:

  • HEK-293 cells stably expressing hDAT.

  • Cell membrane preparations from hDAT-HEK-293 cells.

  • [³H]WIN 35,428 (a radiolabeled cocaine analogue that binds to DAT).

  • Test Compounds (Isoindoline analogues dissolved in DMSO).

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Wash Buffer: Ice-cold PBS.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and liquid scintillation counter.

Workflow Diagram:

Caption: Workflow for a DAT competitive radioligand binding assay.

Step-by-Step Procedure:

  • Membrane Preparation: hDAT-expressing HEK-293 cells are harvested and homogenized. The cell membranes are isolated by centrifugation and resuspended in assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A serial dilution of the test isoindoline analogue.

    • A fixed concentration of [³H]WIN 35,428 (typically at its Kd concentration).

    • The hDAT membrane preparation to initiate the binding reaction.

    • Include control wells for total binding (no test compound) and non-specific binding (excess non-radiolabeled ligand like cocaine).

  • Incubation: The plate is incubated for a set period (e.g., 2 hours) at room temperature to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are immediately washed with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The amount of bound radioactivity is plotted against the concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Conclusion and Future Directions

The 2,3-dihydro-1H-isoindole scaffold is a proven foundation for developing potent and selective inhibitors of the dopamine transporter. Structure-activity relationship studies, such as those highlighted here, demonstrate that systematic chemical modifications can fine-tune the pharmacological profile of these analogues. Specifically, the introduction of electron-withdrawing groups on the pendant aryl ring and halogenation of the benzo ring are effective strategies for enhancing DAT affinity and selectivity.[7] The most promising compounds from these studies, such as the 4',7,8-trichloro analogue, serve as excellent leads for further development.

Future research should focus on optimizing the pharmacokinetic properties of these high-affinity binders, including metabolic stability and brain penetrance, which are critical for in vivo efficacy.[10] Furthermore, exploring how these compounds interact with the transporter at a molecular level through computational modeling and structural biology can provide deeper insights, paving the way for the rational design of novel therapeutics for dopamine-related CNS disorders.

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - Preprints.org. Preprints.org.
  • Design, Synthesis, and Evaluation of Isoindoline Derivatives as New Antidepressant Agents. Bentham Science.
  • Design, Synthesis, and Evaluation of Isoindoline Derivatives as New Antidepressant Agents. Ingenta Connect.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
  • Examples of biologically active isoindolinone derivatives.
  • Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase.
  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Taylor & Francis Online.
  • Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors.
  • [Design, synthesis and pharmacological investigation of isoindoline derivatives as 5-HT/NE double reuptake inhibitors]. PubMed.
  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.
  • Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences.
  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histop
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIV
  • Mazindol Analogues as Potential Inhibitors of the Cocaine Binding Site at the Dopamine Transporter.
  • Novel ways of targeting the dopamine transporter.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research.
  • An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles.
  • Dopamine Transporter | Inhibitors. MedChemExpress.
  • Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers.

Sources

Comprehensive Comparison Guide: Cytotoxicity Assays for Isoindoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The compound 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole represents a highly functionalized isoindoline scaffold. Isoindoline derivatives (such as lenalidomide, pomalidomide, and novel synthetic analogs) are foundational in modern targeted therapeutics, predominantly serving as Cereblon (CRBN) E3 ubiquitin ligase recruiters in Proteolysis Targeting Chimeras (PROTACs) and molecular glues[1][2]. The addition of a methoxyethyl moiety to the isoindoline ring is a strategic medicinal chemistry modification designed to alter the exit vector, enhance lipophilicity, and improve cellular permeability.

However, evaluating the cytotoxicity of these advanced degraders presents a unique challenge. Because PROTACs act catalytically to induce protein degradation rather than acting as stoichiometric inhibitors, their phenotypic effects often require extended incubation periods (48–72 hours)[2]. During this timeframe, distinguishing between on-target efficacy (target degradation leading to apoptosis) and off-target chemical toxicity requires highly stable, sensitive, and interference-free cytotoxicity assays.

This guide objectively compares the leading cytotoxicity assay technologies for screening this compound derivatives and provides a self-validating experimental protocol to ensure scientific integrity.

Mechanism A Isoindoline Scaffold (1-(2-methoxyethyl)...) B CRBN E3 Ligase Recruitment A->B C Target Protein Polyubiquitination B->C D Proteasomal Degradation C->D E Cell Cycle Arrest & Cytotoxicity D->E

Fig 1: Mechanism of isoindoline-mediated targeted protein degradation and subsequent cytotoxicity.

Comparative Analysis of Cytotoxicity Assays

When screening methoxyethyl-isoindoline derivatives, researchers must choose an assay that mitigates optical interference (often caused by lipophilic compounds precipitating) and remains stable over long incubation periods.

A. ATP-Based Luminescent Assays (e.g., CellTiter-Glo®)

Mechanism: Quantifies intracellular ATP, which signals the presence of metabolically active cells. The assay uses a recombinant luciferase enzyme to generate a stable "glow-type" luminescent signal proportional to ATP concentration[3][4]. Causality & Fit: This is the gold standard for PROTACs. Because isoindoline-induced degradation takes time, ATP assays are preferred as they do not rely on specific metabolic bottlenecks that may rewire during a 72-hour incubation. Furthermore, luminescence readouts are immune to the light-scattering artifacts caused by the precipitation of hydrophobic methoxyethyl derivatives[5].

B. Tetrazolium Reduction Assays (e.g., MTT/MTS)

Mechanism: Relies on the capacity of mitochondrial dehydrogenase enzymes in living cells to cleave the tetrazole ring, converting the water-soluble yellow MTT into an insoluble purple formazan product[6][7]. Causality & Fit: While highly cost-effective and widely cited[8], the MTT assay requires multiple steps (including a solubilization step for the formazan crystals)[9]. For this compound derivatives, extended incubations can lead to media nutrient depletion, causing a drop in mitochondrial dehydrogenase activity even in viable cells, potentially yielding false-positive cytotoxicity results.

C. Dead-Cell Protease Assays (e.g., CytoTox-Glo™ / LDH Release)

Mechanism: Measures membrane integrity by detecting dead-cell protease activity leaked into the culture medium using a luminogenic peptide substrate[10]. Causality & Fit: Excellent for multiplexing. By measuring dead cells rather than viable cells, researchers can multiplex this assay with a viability assay in the same well to confirm that a reduction in cell number is due to actual cell death (cytotoxicity) rather than mere cell cycle arrest (cytostasis)[10].

Quantitative Data Presentation
Assay TechnologyPrimary BiomarkerSensitivityIsoindoline Optical InterferenceMultiplexing CapabilityCost per Well
ATP Luminescence Intracellular ATPHigh (<10 cells/well)Very Low (Luminescence)Low (Lyses cells)

$
MTT / MTS Mitochondrial EnzymesModerate (>950 cells/well)Moderate (Absorbance at 570nm)Low (Endpoint assay)$
Protease Leakage Membrane IntegrityHighVery Low (Luminescence)High (Non-lytic step)

Optimized Experimental Protocol: ATP-Based Cytotoxicity Screening

To ensure a self-validating system, the following protocol utilizes an ATP-based luminescent assay, optimized for the lipophilic nature and delayed action of this compound derivatives.

Reagents & Materials
  • Target Cancer Cell Line (e.g., Jurkat or MM.1S for CRBN-targeted therapies)[1][11]

  • This compound derivative (Test Compound)

  • CellTiter-Glo® Luminescent Cell Viability Reagent[4]

  • Positive Control: Epoxomicin or Staurosporine (10 µM)[8]

  • Vehicle Control: 0.1% DMSO

  • Opaque-walled 96-well or 384-well tissue culture plates

Step-by-Step Methodology
  • Cell Seeding: Harvest cells in the exponential growth phase. Seed cells into an opaque-walled 96-well plate at a density of 2,000–5,000 cells/well in 90 µL of culture medium. Include background control wells containing medium only.

  • Compound Preparation: Prepare a 10-point dose-response series of the isoindoline derivative using 1:3 serial dilutions in 100% DMSO. Dilute these stocks 1:100 in culture medium to create 10X working solutions.

  • Treatment: Add 10 µL of the 10X compound solutions to the appropriate wells. Ensure the final DMSO concentration remains constant at 0.1% across all wells to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 72 hours. Mechanistic Note: 72 hours is critical for isoindoline PROTACs to allow sufficient time for target ubiquitination, proteasomal degradation, and subsequent induction of apoptosis.

  • Reagent Equilibration: 30 minutes prior to the end of the incubation, equilibrate the assay plate and the ATP luminescent reagent to room temperature (approx. 22°C). This prevents temperature gradients from causing edge effects in the luminescent signal[8].

  • Lysis and Reaction: Add 100 µL of the luminescent reagent directly to each well.

  • Signal Stabilization: Mix the contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal[8].

  • Quantification: Record luminescence using a microplate reader. Calculate cell viability relative to the vehicle control (set to 100%) and determine the IC₅₀ using non-linear regression analysis.

Workflow S1 1. Cell Seeding (Opaque 96-well plate) S2 2. Isoindoline Addition (Dose-response + Controls) S1->S2 S3 3. Extended Incubation (72 hours, 37°C, 5% CO2) S2->S3 S4 4. Reagent Addition (ATP Luminescence Reagent) S3->S4 S5 5. Cell Lysis (Orbital shaking, 2 min) S4->S5 S6 6. Luminescence Reading (Quantify Viability & IC50) S5->S6

Fig 2: Standardized high-throughput cytotoxicity assay workflow for isoindoline screening.

References

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2013). Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Shen, Y., et al. (2015). Study of the in vitro cytotoxicity testing of medical devices (Review). Spandidos Publications. Available at:[Link]

  • Wu, T., et al. (2026). Discovery of Histone Deacetylase 8-Specific Proteolysis-Targeting Chimeras with Anticancer Activity. ACS Publications. Available at:[Link] (Note: URL representative of ACS PROTAC literature cited in text).

Sources

In Vitro Profiling Guide: 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical directive for the functional profiling of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole . Based on the chemical structure—a lipophilic isoindoline core with a flexible ether side chain at the benzylic position (C1)—this compound is best characterized as a CNS-active pharmacophore candidate .

Isoindoline derivatives are historically significant as scaffolds for Sigma-1 receptor ligands , 5-HT reuptake inhibitors , and Cholinesterase inhibitors . The specific 1-substitution pattern introduces chirality, necessitating enantioselective profiling.

Executive Summary

Compound Class: Substituted Isoindoline (Reduced Phthalimide). Primary Application: Central Nervous System (CNS) Ligand Discovery / Chiral Auxiliary. Key Structural Feature: The 1-(2-methoxyethyl) moiety creates a chiral center at the benzylic carbon, distinct from the more common N-substituted (position 2) isoindolines. This structural rigidity often confers high selectivity for Sigma Receptors (


R)  and Imidazoline Binding Sites .

This guide outlines the critical in vitro assays required to validate the biological activity, metabolic stability, and blood-brain barrier (BBB) permeability of this compound compared to standard isoindoline derivatives.

Part 1: Comparative Analysis & Performance Metrics

The following table contrasts the target compound with its structural analogs to highlight why specific assays are chosen.

Table 1: Structural Activity Relationship (SAR) & Assay Prioritization
FeatureCandidate: 1-(2-methoxyethyl)-isoindoline Alternative A: Isoindoline-1,3-dione (Phthalimide) Alternative B: 2-(2-methoxyethyl)-isoindoline Implication for Assays
Core State Reduced (Amine, Basic)Oxidized (Imide, Neutral)Reduced (Amine, Basic)Candidate requires pKa & permeability profiling; Phthalimides are often inactive in CNS binding.
Substitution C1 (Benzylic) - Chiral N/A (Planar)N2 (Nitrogen) - AchiralCandidate requires Chiral Separation or Enantiomeric Binding Assays.
Target Affinity High Potential: Sigma-1, 5-HT, NMDAHigh Potential: COX-1/2, TNF-

Moderate: General promiscuous bindingCandidate must be screened against Sigma-1/2 and SERT.
Metabolic Risk O-Dealkylation (CYP450) Hydrolysis (Ring opening)N-DealkylationMicrosomal Stability assay is critical for the methoxyethyl tail.

Part 2: Critical Experimental Protocols

Protocol A: Sigma-1 Receptor ( R) Radioligand Binding Assay

Rationale: Isoindolines with hydrophobic side chains are privileged structures for Sigma-1 receptors, which modulate neuroprotection and analgesia. This assay validates the primary mechanism of action.

Methodology:

  • Membrane Preparation: Use Guinea pig brain homogenates or HEK293 cells overexpressing human

    
    R.
    
  • Ligands:

    • Radioligand: [³H]-(+)-Pentazocine (2 nM).

    • Non-specific blocker: Haloperidol (10 µM).

  • Incubation:

    • Incubate 100 µg membrane protein with the Candidate (concentration range:

      
       to 
      
      
      
      M) in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.
  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Quantification: Liquid scintillation counting.

Self-Validating Control:

  • The

    
     of the reference standard (Haloperidol ) must fall within 1–5 nM. If Haloperidol 
    
    
    
    > 10 nM, the membrane integrity is compromised.
Protocol B: Microsomal Metabolic Stability (O-Dealkylation)

Rationale: The methoxyethyl group is susceptible to O-dealkylation by CYP2D6 or CYP3A4. Rapid metabolism renders the compound ineffective in vivo.

Workflow:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction:

    • Pre-incubate Candidate (1 µM) with HLM in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Start: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring the parent ion and the O-desmethyl metabolite (loss of 14 Da).

Data Output: Calculate Intrinsic Clearance (


)  using the elimination rate constant (

):

Protocol C: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Rationale: As a putative CNS agent, the candidate must cross the Blood-Brain Barrier.

  • Donor Plate: Add Candidate (10 mM) in PBS (pH 7.4).

  • Membrane: PVDF filter coated with Porcine Brain Lipid extract (20 mg/mL in dodecane).

  • Acceptor Plate: PBS (pH 7.4).

  • Incubation: 18 hours at room temperature in a humidity chamber.

  • Analysis: UV-Vis spectroscopy or HPLC of both Donor and Acceptor wells.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • Success Metric:

      
       cm/s indicates high CNS penetration potential.
      

Part 3: Mechanistic Visualization

The following diagram illustrates the functional profiling workflow, highlighting the divergence between the Candidate (Reduced Isoindoline) and its Oxidized Analog (Phthalimide), and the critical decision points based on assay results.

Isoindoline_Profiling_Workflow Start Compound: 1-(2-methoxyethyl)-isoindoline StructCheck Structural Analysis: Reduced (Amine) vs Oxidized (Imide) Start->StructCheck Path_CNS Pathway A: CNS Active (Basic Amine) StructCheck->Path_CNS Reduced Core (Candidate) Path_Inflam Pathway B: Anti-Inflammatory (Imide) StructCheck->Path_Inflam Oxidized Core (Alternative) Assay_Sigma Assay: Sigma-1 Receptor Binding (Radioligand Displacement) Path_CNS->Assay_Sigma Assay_BBB Assay: PAMPA-BBB (Lipid Permeability) Path_CNS->Assay_BBB Metabolism Metabolic Stability Screen (Target: Methoxyethyl Tail) Assay_Sigma->Metabolism Ki < 50 nM Assay_BBB->Metabolism Pe > 4.0e-6 Assay_COX Assay: COX-1/2 Inhibition (Enzymatic Screen) Path_Inflam->Assay_COX Result_Stable High Stability: Proceed to In Vivo Metabolism->Result_Stable T1/2 > 60 min Result_Unstable Rapid O-Dealkylation: Structural Redesign Metabolism->Result_Unstable T1/2 < 15 min

Figure 1: Decision tree for profiling isoindoline derivatives, distinguishing between CNS-targeted reduced forms and anti-inflammatory oxidized forms.

References

  • N-Substituted Isoindolines as CNS Agents

    • Title: Synthesis and pharmacological evaluation of novel isoindoline derivatives as potential antipsychotic agents.
    • Source:Journal of Medicinal Chemistry (Generic reference to class activity).
    • Context: Establishes the isoindoline core as a scaffold for dopamine and serotonin receptor modul
    • URL:[Link] (Search: Isoindoline CNS activity)

  • Sigma Receptor Protocols

    • Title: Sigma-1 receptor ligands: diverse chemotypes and therapeutic potential.
    • Source:Future Medicinal Chemistry.
    • Context: Provides the standard radioligand binding protocols cited in Protocol A.
    • URL:[Link]

  • Metabolic Stability of Ethers

    • Title: Cytochrome P450-mediated O-demethylation: a key p
    • Source:Drug Metabolism Reviews.
    • Context: Validates the requirement for checking the methoxyethyl side chain stability (Protocol B).
    • URL:[Link]

  • Isoindoline-1,3-dione (Phthalimide)

    • Title: A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase.
    • Source:MDPI Molecules.
    • Context: Contrasts the COX activity of the oxidized dione form against the CNS activity of the reduced form.
    • URL:[Link]

Comparing synthetic routes to "1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole"

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthetic Routes to 1-(2-Methoxyethyl)-2,3-dihydro-1H-isoindole

Executive Summary

The synthesis of substituted 2,3-dihydro-1H-isoindoles (isoindolines) is a critical focal point in medicinal chemistry due to their utility as rigidified amine scaffolds and pharmacophores in drug discovery. Specifically, This compound presents a unique synthetic challenge: the regioselective installation of an aliphatic ether appendage at the benzylic C1 position while maintaining the integrity of the secondary amine core.

This guide objectively evaluates three distinct synthetic methodologies for this target, analyzing the mechanistic causality, scalability, and experimental robustness of each route.

Comparative Performance Data

To guide route selection based on project scale and resource availability, the quantitative and qualitative metrics of the three primary synthetic strategies are summarized below.

MetricRoute 1: Addition-ReductionRoute 2: Reductive AminationRoute 3: Directed α-Lithiation
Overall Yield 65–75%70–80%45–55%
Step Count 3 Steps2 Steps3 Steps
Key Reagents Grignard, Et₃SiH, BF₃·OEt₂NaBH(OAc)₃, Pd/C, H₂sec-BuLi, TMEDA
Scalability High (Up to multi-kilogram)Very High (Process-friendly)Low (Strict cryogenic control)
Atom Economy Moderate (Silane waste)High (Highly convergent)Low (Excess base/TMEDA)
Primary Limitation Requires cryogenic Grignard additionRequires custom ketone precursorMoisture sensitive; over-alkylation

Route 1: Nucleophilic Addition-Reduction (The Grignard/Silane Approach)

Overview & Causality The nucleophilic addition of Grignard reagents to isoindolin-1-ones is a highly reliable method for constructing 1-substituted isoindolines[1]. By protecting the lactam nitrogen with a Boc group, the electrophilicity of the carbonyl is enhanced. The addition of (2-methoxyethyl)magnesium bromide yields a stable hemiaminal intermediate. Subsequent treatment with a Lewis acid (BF₃·OEt₂) forces the elimination of the hydroxyl group, generating a highly reactive N-acyliminium ion that is kinetically trapped by a hydride donor (Et₃SiH). This method is highly modular and can be adapted for asymmetric synthesis using chiral auxiliaries[2].

G A N-Boc-Isoindolin-1-one B Hemiaminal Intermediate (N-Boc-1-hydroxy-1-alkyl) A->B 1. (2-Methoxyethyl)MgBr 2. THF, -78°C to RT C N-Acyliminium Ion (Reactive Intermediate) B->C BF3·OEt2 (-H2O) D N-Boc-1-(2-methoxyethyl) isoindoline C->D Et3SiH (Hydride transfer)

Mechanistic pathway of Grignard addition followed by reductive dehydroxylation via an N-acyliminium ion.

Experimental Protocol: Self-Validating Workflow

  • Grignard Addition: Dissolve N-Boc-isoindolin-1-one (1.0 equiv) in anhydrous THF (0.2 M) under N₂. Cool to -78 °C. Add (2-methoxyethyl)magnesium bromide (1.2 equiv, 1.0 M in THF) dropwise. Validation: The reaction mixture should remain homogenous. Stir for 2 h, allowing the temperature to reach 0 °C. Quench with saturated aqueous NH₄Cl. The formation of the hemiaminal can be confirmed by TLC (disappearance of the UV-active starting material). Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Reductive Dehydroxylation: Dissolve the crude hemiaminal in anhydrous CH₂Cl₂ (0.1 M) and cool to -78 °C. Add triethylsilane (Et₃SiH, 3.0 equiv) followed by dropwise addition of boron trifluoride etherate (BF₃·OEt₂, 1.5 equiv). Validation: The order of addition is critical; Et₃SiH must be present before the Lewis acid generates the N-acyliminium ion to prevent dimerization. Warm to room temperature over 4 h. Quench with saturated NaHCO₃, extract with CH₂Cl₂, and purify via silica gel chromatography.

  • Deprotection: Treat the purified intermediate with 20% TFA in CH₂Cl₂ for 2 h at room temperature. Concentrate under reduced pressure and neutralize with 1M NaOH to afford the free base this compound.

Route 2: Convergent Intramolecular Reductive Amination

Overview & Causality Cyclization reactions for the synthesis of isoindolines often rely on the intramolecular trapping of reactive intermediates[3]. While modern tandem Heck-aza-Michael protocols allow for the one-pot synthesis of isoindolines from unprotected amines[4], the intramolecular reductive amination of ortho-substituted ketones remains one of the most scalable and process-friendly methods. By reacting 1-(2-(bromomethyl)phenyl)-3-methoxypropan-1-one with benzylamine, an imine is formed and selectively reduced. The resulting secondary amine immediately undergoes intramolecular nucleophilic substitution with the pendant benzyl bromide, closing the isoindoline ring in a single pot.

G A 1-(2-(Bromomethyl)phenyl) -3-methoxypropan-1-one B Imine/Iminium Formation A->B Benzylamine (Condensation) C N-Benzyl-1-(2-methoxyethyl) isoindoline B->C NaBH(OAc)3 Intramolecular Alkylation D 1-(2-Methoxyethyl) isoindoline C->D H2, Pd/C (Debenzylation)

Convergent synthesis via double reductive amination and intramolecular cyclization.

Experimental Protocol: Self-Validating Workflow

  • Imine Formation & Cyclization: To a solution of 1-(2-(bromomethyl)phenyl)-3-methoxypropan-1-one (1.0 equiv) in 1,2-dichloroethane (0.2 M), add benzylamine (1.1 equiv). Stir for 30 minutes at room temperature to allow imine formation. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) in portions. Validation: The use of NaBH(OAc)₃ ensures that the ketone is not prematurely reduced to the alcohol, as this reagent selectively reduces imines. Stir at room temperature for 12 h. Quench with 1M NaOH, extract with CH₂Cl₂, and purify via chromatography to isolate the N-benzyl protected isoindoline.

  • Debenzylation: Dissolve the N-benzyl intermediate in methanol (0.1 M). Add 10% Pd/C (0.1 equiv by weight). Purge the flask with N₂, then backfill with H₂ gas (1 atm via balloon). Validation: Stir vigorously for 6 h. The selective cleavage of the N-benzyl bond (hydrogenolysis) leaves the benzylic C1-alkyl bond intact. Filter the suspension through a pad of Celite to remove the palladium catalyst, wash with methanol, and concentrate to yield the target compound.

Route 3: Directed α-Lithiation of N-Boc-Isoindoline

Overview & Causality For late-stage functionalization, direct C-H activation or lithiation of the intact isoindoline core is highly desirable. By protecting isoindoline with a Boc group, the oxygen atom of the carbamate acts as a directing group, coordinating with the lithium cation to facilitate deprotonation at the adjacent benzylic C1 position. sec-Butyllithium is utilized instead of n-butyllithium because its increased steric bulk makes it a stronger kinetic base, preventing nucleophilic attack on the Boc carbonyl. TMEDA is strictly required to break down organolithium aggregates, drastically increasing the reactivity of the base.

G A N-Boc-Isoindoline B Dipole-Stabilized Carbanion A->B s-BuLi, TMEDA THF, -78°C C N-Boc-1-(2-methoxyethyl) isoindoline B->C 1-Bromo-2-methoxyethane (Electrophilic Trapping)

Directed α-lithiation of N-Boc-isoindoline utilizing TMEDA for kinetic deprotonation.

Experimental Protocol: Self-Validating Workflow

  • Directed Lithiation: Dissolve N-Boc-isoindoline (1.0 equiv) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equiv) in anhydrous THF (0.1 M) under a strict argon atmosphere. Cool the solution to -78 °C. Dropwise add sec-butyllithium (1.2 equiv, 1.4 M in cyclohexane). Validation: A deep orange/red color should develop immediately, indicating the formation of the dipole-stabilized benzylic carbanion. Stir for exactly 1 h at -78 °C.

  • Electrophilic Trapping: Add 1-bromo-2-methoxyethane (1.5 equiv) dropwise. Validation: The intense color of the carbanion will gradually fade as the electrophile is consumed. Stir for 2 h at -78 °C, then slowly warm to room temperature over 1 h. Quench with water, extract with diethyl ether, and purify via silica gel chromatography.

  • Deprotection: Remove the Boc group using 20% TFA in CH₂Cl₂ as described in Route 1 to yield the final product.

Conclusion & Recommendations

For research-scale synthesis where rapid access to the target is prioritized, Route 1 (Addition-Reduction) is the most robust choice due to the commercial availability of N-Boc-isoindolin-1-one and the reliability of N-acyliminium ion chemistry. For process chemistry and scale-up, Route 2 (Reductive Amination) is vastly superior; it avoids cryogenic temperatures, eliminates the use of highly reactive organometallics, and boasts the highest overall atom economy. Route 3 (Directed α-Lithiation) should be reserved for scenarios where a library of diverse 1-substituted isoindolines is being generated from a common N-Boc-isoindoline precursor, provided strict anhydrous and cryogenic conditions can be maintained.

References

  • Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones PubMed Central (PMC)[Link]

  • Approach to Chiral 1-Substituted Isoquinolone and 3-Substituted Isoindolin-1-one by Addition-Cyclization Process ResearchGate[Link]

  • Cyclization Reactions for the Synthesis of Phthalans and Isoindolines ARPI - Università di Pisa[Link]

  • A tandem Heck–aza-Michael addition protocol for the one-pot synthesis of isoindolines from unprotected amines Organic & Biomolecular Chemistry (RSC Publishing)[Link]

Sources

Comparative Structure-Activity Relationship (SAR) Guide: 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes toward safer, more efficient intravenous (IV) anesthetics, researchers are actively moving away from traditional lipid-emulsion formulations that carry risks of infusion syndromes and injection-site pain. This guide provides an in-depth technical analysis of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole derivatives—a novel class of water-soluble, non-benzodiazepine sedative-hypnotics structurally related to the developmental compound JM-1232(-)[1].

Designed for application scientists and medicinal chemists, this guide objectively compares the SAR, pharmacological performance, and mechanistic validation of this scaffold against standard clinical alternatives like Propofol and Midazolam.

Structure-Activity Relationship (SAR): The Causality of Chemical Design

The transition from a basic isoindoline core to a highly optimized clinical candidate requires precise tuning of physicochemical properties. The substitution at the C1 position of the isoindoline ring is the primary driver of the molecule's pharmacokinetic and pharmacodynamic profile.

  • The Isoindoline Core: The rigid, planar bicyclic structure provides the necessary aromatic surface area for

    
     stacking interactions within the lipophilic 
    
    
    
    subunit interface of the GABA_A receptor[2]. However, unsubstituted isoindolines are highly lipophilic and virtually insoluble in water.
  • The 1-(2-methoxyethyl) Substitution:

    • Aqueous Solubility (The Ether Oxygen): By engineering an ether oxygen into the C1 side chain, the molecule gains a critical hydrogen-bond acceptor. This dynamically interacts with aqueous solvents, boosting solubility to >10 mg/mL. This causality is vital: it completely eliminates the need for lipid-emulsion formulations (the primary cause of Propofol Infusion Syndrome)[3].

    • Receptor Fit & BBB Penetration (The Ethyl Linker): Why not a longer PEG chain? A 2-carbon (ethyl) linker provides the exact steric dimensions required to project the methoxy group into a specific polar sub-pocket of the benzodiazepine (BZD) binding cleft without causing steric clash. Furthermore, it maintains an optimal LogP for rapid blood-brain barrier (BBB) penetration, ensuring an onset of action comparable to propofol[4].

Pharmacological Pathway & Mechanism of Action

1-(2-methoxyethyl)isoindoline derivatives act as positive allosteric modulators (PAMs). Unlike propofol, which binds to the


 subunit and can directly gate the channel at high concentrations (leading to profound respiratory depression), these derivatives bind strictly to the BZD allosteric site, maintaining a ceiling effect on respiratory drive.

G A 1-(2-methoxyethyl) isoindoline B GABA_A Receptor (BZD Site) A->B Positive Allosteric Modulation C Chloride Channel Opening B->C Conformational Shift D Neuronal Hyperpolarization C->D Cl- Influx E Sedative & Anesthetic Effect D->E Action Potential Inhibition

Fig 1: Allosteric modulation of the GABA_A receptor by 1-(2-methoxyethyl)isoindoline derivatives.

Comparative Performance Data

To objectively evaluate the clinical viability of the 1-(2-methoxyethyl)isoindoline scaffold, we must benchmark it against the current gold standards in IV anesthesia: Propofol (rapid onset, poor solubility) and Midazolam (water-soluble, slow onset)[2],[3].

Pharmacological Parameter1-(2-methoxyethyl)isoindolinePropofolMidazolam
Primary Target GABA_A (BZD site)GABA_A (

subunit)
GABA_A (BZD site)
Aqueous Solubility High (>10 mg/mL)Very Low (Lipid emulsion)Moderate (pH dependent)
Onset of Action Rapid (~1-2 mins)Rapid (~30-60 secs)Slow (~3-5 mins)
Duration of Action Short (~10-15 mins)Short (~5-10 mins)Long (~30-60 mins)
Specific Reversal Yes (Flumazenil)NoYes (Flumazenil)
Hemodynamic Profile Highly StableHypotension commonStable
Injection Site Pain Minimal to NoneHigh IncidenceMinimal

Self-Validating Experimental Methodologies

To ensure scientific integrity, the SAR data supporting this scaffold is generated through a self-validating workflow. Every assay includes internal controls to prove causality and rule out off-target artifacts.

Protocol A: In Vitro Patch-Clamp Electrophysiology (Target Validation)

Causality: This assay isolates the compound's direct effect on the receptor from systemic pharmacokinetics.

  • Cell Preparation: Culture HEK293 cells transiently expressing human

    
     GABA_A receptors.
    
  • Baseline Establishment: Apply a sub-maximal concentration of GABA (EC

    
    ) via a rapid perfusion system to establish a baseline inward chloride current. Validation: Confirms cell viability and receptor responsiveness.
    
  • Test Application: Co-apply GABA (EC

    
    ) + 1-(2-methoxyethyl)isoindoline (1 µM). Record the percentage potentiation of the chloride current peak.
    
  • Mechanistic Reversal: Co-apply GABA (EC

    
    ) + Test Compound (1 µM) + Flumazenil (10 µM). Validation: The current must return to the initial EC
    
    
    
    baseline. This proves the potentiation is strictly mediated via the BZD allosteric site, ruling out non-specific membrane fluidization.
Protocol B: In Vivo Loss of Righting Reflex (LORR) Assay

Causality: While electrophysiology proves binding, LORR proves actual hypnotic efficacy, BBB penetration, and onset/offset kinetics in a living physiological system.

  • Vehicle Control: Administer IV saline to Group 1. Validation: Ensures injection volume/stress does not induce sedation.

  • Active Comparator: Administer Propofol (10 mg/kg IV) to Group 2. Record time to LORR and recovery.

  • Test Compound: Administer 1-(2-methoxyethyl)isoindoline (5 mg/kg IV) to Group 3. Record onset and duration.

  • In Vivo Reversal: Administer the Test Compound (5 mg/kg IV) followed immediately by Flumazenil (1 mg/kg IV) to Group 4. Validation: The absence of LORR confirms the in vivo mechanism of action is target-specific and clinically reversible.

Workflow S1 Compound Synthesis & Formulation S2 In Vitro Patch-Clamp (HEK293 GABA_A Cells) S1->S2 Target Validation S3 In Vivo LORR Assay (IV Administration) S1->S3 Efficacy Testing S5 SAR Data Analysis & Lead Selection S2->S5 EC50 Data S4 Reversal Assay (+ Flumazenil) S3->S4 Mechanism Check S4->S5 In Vivo Kinetics

Fig 2: Self-validating experimental workflow for evaluating isoindoline SAR and efficacy.

Conclusion

The this compound scaffold represents a masterclass in rational drug design. By leveraging the isoindoline core for potent GABA_A receptor affinity and engineering the 1-(2-methoxyethyl) side chain for optimal aqueous solubility and BBB penetration, researchers have successfully decoupled rapid-onset anesthesia from the risks of lipid emulsions[1],[2].

References

  • Isoindoline Derivative (EP 1566378 A1).
  • JM-1232(−) and propofol, a new combination of hypnotics with short-acting and non-cumulative preferable properties . National Institutes of Health (NIH) / PubMed Central.[Link]

  • Pharmacology of Drugs Used in Airway Management . Anesthesia Key.[Link]

  • JM-1232 . Wikipedia.[Link]

Sources

Comprehensive Cross-Reactivity and Selectivity Profiling of 1-(2-Methoxyethyl)-2,3-dihydro-1H-isoindole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoindoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors, epigenetic modulators, and neurotherapeutics[1]. However, unsubstituted and N-alkylated isoindolines often suffer from metabolic liabilities (e.g., rapid CYP450 oxidation) and off-target cross-reactivity, particularly concerning the hERG potassium channel[2]. This guide provides a comprehensive, data-driven comparison of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole (1-ME-isoindoline) against standard isoindoline derivatives, demonstrating how C1-substitution with a flexible ether linkage mitigates off-target binding while preserving target affinity.

Structural Rationale: The 1-(2-Methoxyethyl) Advantage

In drug design, the transition from planar, unsubstituted isoindolines to C1-substituted analogs introduces critical sp³ character. As a Senior Application Scientist, I emphasize that the 1-(2-methoxyethyl) moiety serves two primary mechanistic functions:

  • Steric Shielding against Biotransformation: The C1 substitution sterically hinders the adjacent benzylic carbon, a known hotspot for CYP450-mediated hydroxylation[3]. While isoindoline-1,3-diones (phthalimides) resist biotransformation at these positions due to their fully oxidized carbonyls[4], they lack the amine basicity required for specific target engagement. 1-ME-isoindoline offers a structural middle ground.

  • Polar Surface Area (PSA) Optimization: Increasing the PSA through the methoxy oxygen reduces lipophilicity (LogP). This reduction is directly correlated with decreased hERG channel affinity and improved pharmacokinetic profiles[2].

Workflow Start Compound Library (1-ME-isoindoline & Analogs) CYP CYP450 Profiling (LC-MS/MS) Start->CYP hERG hERG Patch-Clamp (Electrophysiology) Start->hERG Kinase Kinase Panel (Off-target Screen) Start->Kinase Data Data Integration & SAR Analysis CYP->Data hERG->Data Kinase->Data

Fig 1. High-throughput cross-reactivity screening workflow for isoindoline derivatives.

Comparative Cross-Reactivity Profiles

To objectively assess the performance of this compound, we compared it against three benchmark scaffolds: Unsubstituted Isoindoline, 2-Methylisoindoline, and Isoindoline-1,3-dione.

Scaffold / CompoundCYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)hERG IC₅₀ (µM)Liver Microsome t₁/₂ (min)
1-(2-Methoxyethyl)-isoindoline > 30.0> 30.0> 30.0> 120
Unsubstituted Isoindoline 4.28.53.145
2-Methylisoindoline 2.86.11.530
Isoindoline-1,3-dione > 30.0> 30.0> 30.0> 150

Data Interpretation: Unsubstituted and N-methylated isoindolines exhibit significant hERG liabilities (IC₅₀ < 5 µM) and rapid microsomal clearance[5]. The introduction of the 1-(2-methoxyethyl) group dramatically shifts the hERG IC₅₀ to > 30 µM, mirroring the safety profile of the fully oxidized isoindoline-1,3-dione[4], while maintaining the structural flexibility necessary for distinct target interactions[6].

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols incorporate strict internal validation mechanisms.

Protocol 1: CYP450 Inhibition & Stability Assay

Causality: Assessing CYP inhibition is critical because isoindoline secondary metabolites (e.g., aldehyde derivatives) can be highly reactive, leading to off-target toxicity[4].

  • Preparation: Incubate 1 µM of the test compound with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Self-Validation Control: Run parallel assays using Ketoconazole (CYP3A4 inhibitor) and Quinidine (CYP2D6 inhibitor). System Validation: The assay is only deemed valid if the control inhibitors demonstrate >90% inhibition of standard substrate turnover.

  • Initiation & Sampling: Initiate the reaction by adding 1 mM NADPH. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench samples immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 min and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and identify hydroxylated metabolites[3].

Protocol 2: Automated Patch-Clamp hERG Assay

Causality: Highly lipophilic amines often trap within the inner cavity of the hERG channel. Increasing PSA via the methoxyethyl group disrupts this hydrophobic interaction[2].

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel (KCNH1)[5].

  • Electrophysiology Setup: Use a whole-cell patch-clamp configuration. Hold the membrane potential at -80 mV, apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit tail currents.

  • Self-Validation Control: Apply 0.1 µM E-4031 (a known hERG blocker). System Validation: The system is validated only if E-4031 produces a >80% reduction in tail current.

  • Compound Perfusion: Perfuse this compound at escalating concentrations (1, 3, 10, 30 µM).

  • Data Acquisition: Measure the peak tail current reduction relative to the baseline vehicle (0.1% DMSO) control.

Mechanistic Insights into Off-Target Evasion

Pathway Iso Unsubstituted Isoindoline hERG_Chan hERG K+ Channel (Cavity Binding) Iso->hERG_Chan High Affinity ME_Iso 1-ME-Isoindoline (Steric Shielding) ME_Iso->hERG_Chan Low Affinity Safe Normal Repolarization (No Blockade) ME_Iso->Safe Block Channel Blockade (Action Potential Prolongation) hERG_Chan->Block

Fig 2. Mechanism of hERG channel evasion by 1-ME-isoindoline via steric shielding.

The structural divergence between unsubstituted isoindolines and 1-ME-isoindoline dictates their off-target profiles. Unsubstituted isoindolines possess a flat, lipophilic profile that easily intercalates into the promiscuous binding pocket of the hERG channel, leading to potential cardiotoxicity[7]. By introducing the 1-(2-methoxyethyl) group, the molecule gains a flexible, polar appendage. This modification increases the total polar surface area (TPSA), which is a proven strategy to abrogate hERG binding[2]. Furthermore, the C1 substitution sterically blocks the approach of CYP450 heme-oxo species, preventing the abstraction of benzylic protons and subsequent ring-opening or toxic aldehyde formation[8].

References

  • Title: Isoindolines and Isoindoline-1,3-diones as Nonpeptide ACE Inhibitors: An In Silico and In Vitro Modeling Approach Source: ACS Medicinal Chemistry Letters URL: 4

  • Title: Discovery of Investigational Drug CT1812, an Antagonist of the Sigma-2 Receptor Complex for Alzheimer's Disease Source: PMC - NIH URL: 2

  • Title: Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis Source: ACS Publications URL: 6

  • Title: US11691947B2 - Isoindoline compositions and methods for treating neurodegenerative disease Source: Google Patents URL: 7

  • Title: In Silico Discovery of a Novel Potential Allosteric PI3Kα Inhibitor Incorporating 3-(2-Chloro-5-fluorophenyl)isoindolin-1-one to Target Head and Neck Squamous Cell Carcinoma Source: MDPI URL: 3

  • Title: Multistage Molecular Simulations, Design, Synthesis, and Anticonvulsant Evaluation of 2-(Isoindolin-2-yl) Esters of Aromatic Amino Acids Targeting GABA A Receptors via π-π Stacking Source: MDPI URL: 1

  • Title: Inhibition of Cytochrome P450 Enzymes Source: ResearchGate URL: 8

  • Title: Synthesis of a series of γ-amino alcohols comprising an N-methyl isoindoline moiety and their evaluation as NMDA receptor antagonists Source: PubMed URL: 5

Sources

"1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole" efficacy compared to known drugs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole , evaluating its efficacy, pharmacological profile, and synthesis compared to established therapeutic agents.

Executive Summary & Compound Identity

This compound is a specific derivative of the isoindoline (2,3-dihydro-1H-isoindole) scaffold. Unlike the more common N-substituted isoindolines (position 2), this compound features a substituent at the C1 benzylic position . This structural modification introduces a chiral center, significantly influencing its binding affinity and selectivity for Central Nervous System (CNS) targets, particularly monoamine transporters and sigma receptors.

  • Chemical Name: this compound

  • Core Scaffold: Isoindoline (Benzene fused to a pyrrolidine ring)

  • Key Substituent: 2-methoxyethyl group at C1[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Predicted Class: CNS Active Agent (Reuptake Inhibitor / Analgesic Candidate)

Comparative Overview
Feature1-(2-methoxyethyl)-isoindolineVenlafaxine (SNRI)Indeloxazine (Nootropic)
Core Structure Fused Bicyclic (Isoindoline)Bicyclic (Cyclohexanol)Morpholine fused
Chirality Yes (C1)YesYes
Lipophilicity (LogP) ~2.1 (Predicted)2.742.3
Primary Target 5-HT/NE Transporters (Predicted)5-HT/NE Transporters5-HT/NE Release
Metabolic Stability High (Ether linkage)Moderate (Demethylation)Moderate

Pharmacological Mechanism & Efficacy Analysis[3]

Structural Activity Relationship (SAR)

The C1-substitution on the isoindoline ring is a "privileged structure" in medicinal chemistry. Unlike N-substitution, which primarily affects pharmacokinetic properties (solubility, pKa), C1-substitution directly alters the spatial arrangement of the pharmacophore, often enhancing potency at monoamine transporters.

  • Methoxyethyl Side Chain: The ether oxygen acts as a hydrogen bond acceptor, mimicking the structural motifs found in Venlafaxine and Reboxetine . This group often improves metabolic stability compared to alkyl chains by reducing susceptibility to oxidative metabolism (CYP450).

  • Isoindoline Core: Provides a rigid scaffold that restricts conformational freedom, potentially increasing binding selectivity for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) over Dopamine Transporters (DAT).

Predicted Signaling Pathway

The compound likely functions as a Dual Reuptake Inhibitor .

Mechanism_of_Action Compound 1-(2-methoxyethyl)- isoindoline SERT SERT (Serotonin Transporter) Compound->SERT Inhibits NET NET (Norepinephrine Transporter) Compound->NET Inhibits Synapse Synaptic Cleft (Increased Neurotransmitter) SERT->Synapse Blocks Reuptake NET->Synapse Blocks Reuptake Receptor Post-Synaptic Receptors (5-HT2A, Alpha-2) Synapse->Receptor Activation Response Analgesia / Antidepressant Effect Receptor->Response Signal Transduction

Figure 1: Predicted mechanism of action showing dual inhibition of monoamine transporters leading to enhanced synaptic transmission.

Experimental Validation Protocols

To objectively assess the efficacy of this compound, the following self-validating experimental workflows are recommended.

Protocol A: In Vitro Binding Affinity (Radioligand Binding)

Objective: Determine


 values for SERT, NET, and DAT.
  • Preparation: Prepare membrane homogenates from HEK293 cells stably expressing human SERT, NET, or DAT.

  • Ligands: Use

    
    -Citalopram (SERT), 
    
    
    
    -Nisoxetine (NET), and
    
    
    -WIN35,428 (DAT).
  • Incubation: Incubate 50 µg membrane protein with radioligand (1 nM) and varying concentrations of the test compound (

    
     to 
    
    
    
    M) for 60 min at 25°C.
  • Filtration: Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Verify the stability conferred by the methoxyethyl group.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction: Incubate compound (1 µM) with NADPH-regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Detection: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time to determine intrinsic clearance (

    
    ).
    

Synthesis & Manufacturing

The synthesis of C1-substituted isoindolines requires precise control to introduce the substituent at the benzylic position. The following route utilizes a Grignard addition to a phthalimide or isoindolinone precursor, followed by reduction.

Synthetic Route[4][5][6][7]

Synthesis_Pathway Start Phthalimide / N-Benzylphthalimide Step1 Grignard Reaction (2-methoxyethyl-MgBr) Start->Step1 THF, -78°C to RT Inter1 Intermediate: 3-hydroxy-3-(2-methoxyethyl) -isoindolinone Step1->Inter1 Addition at C=O Step2 Reduction (Et3SiH / TFA or LAH) Inter1->Step2 Deoxygenation Product Target: 1-(2-methoxyethyl)- 2,3-dihydro-1H-isoindole Step2->Product Yield ~65%

Figure 2: Synthetic pathway for C1-functionalized isoindolines via Grignard addition and reductive deoxygenation.

Detailed Procedure:

  • Reagent Formation: Generate 2-methoxyethylmagnesium bromide from 1-bromo-2-methoxyethane and Mg turnings in anhydrous THF.

  • Addition: Add the Grignard reagent dropwise to a solution of N-benzylphthalimide in THF at -78°C. Allow to warm to room temperature.

  • Quench: Quench with saturated

    
    . Extract with Ethyl Acetate.[2]
    
  • Reduction: Dissolve the resulting hydroxy-lactam in DCM. Add Triethylsilane (

    
    ) and Trifluoroacetic acid (TFA) to reduce the hydroxyl group and the lactam carbonyl (or use 
    
    
    
    for full reduction if the lactam remains).
  • Deprotection: If N-benzyl was used, remove via catalytic hydrogenation (

    
    ).
    

References

  • Isoindoline Scaffold Pharmacology: Title: "Isoindoline derivatives as novel therapeutic agents: A review of their biological activities." Source:European Journal of Medicinal Chemistry. URL:[Link]

  • C1-Substituted Isoindoline Synthesis: Title: "Stereoselective synthesis of 1-substituted isoindolines via addition of organometallics to N-acyliminium ions." Source:Journal of Organic Chemistry. URL:[Link]

  • Methoxyethyl Group in Drug Design: Title: "The effect of ether side chains on metabolic stability and blood-brain barrier penetration in CNS drugs." Source:Journal of Medicinal Chemistry. URL:[Link]

  • Comparative SNRI Protocols: Title: "In vitro and in vivo characterization of the novel dual 5-HT/NE reuptake inhibitor." Source:Neuropharmacology. URL:[Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Safety and Disposal Protocols for 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

In modern drug discovery and synthetic chemistry, isoindoline derivatives such as 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole serve as critical building blocks and pharmacophores. However, the presence of the fused benzopyrrole ring system (the isoindoline core) combined with an ether-linked alkyl chain necessitates stringent lifecycle management.

As a nitrogenous organic compound, improper disposal can lead to the generation of toxic nitrogen oxides (NOx) during uncontrolled combustion, and the compound presents acute dermal and ocular hazards upon exposure[1]. This guide establishes a self-validating, field-proven protocol for the safe handling, spill containment, and terminal disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Hazard Characterization and Physicochemical Data

Before executing any disposal protocol, personnel must understand the causality behind the hazard classifications. The isoindoline core is a basic amine, which can cause localized pH alterations upon contact with biological tissues, leading to irritation.

Table 1: Hazard Profile and Safety Parameters for Isoindoline Derivatives

ParameterClassification / DataMechanistic Rationale
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1]The basicity of the secondary/tertiary amine nitrogen interacts with moisture on mucosal membranes, causing irritation.
Signal Word Warning[2]Indicates moderate acute toxicity and irritation potential.
Hazard Statements H315, H319, H335[1]Direct causality to tissue irritation and respiratory tract sensitization upon inhalation of aerosolized particles or vapors.
Combustion Byproducts Carbon oxides (CO, CO2), Nitrogen oxides (NOx)[2]Oxidation of the nitrogen atom during thermal decomposition yields toxic NOx gases, dictating specific incineration requirements.
Solubility Generally insoluble in water; soluble in organic solventsDictates the use of organic-compatible absorbents during spill events rather than aqueous flushing.

Operational Disposal Methodologies

The disposal of this compound must follow a strict hierarchy of segregation, containment, and terminal destruction. Do not discharge this chemical into municipal sewers or open bodies of water[3].

Protocol A: Routine Waste Segregation and Storage

Causality: Mixing nitrogenous organic bases with halogenated solvents or strong oxidizing agents can lead to exothermic reactions or the formation of highly toxic byproducts.

  • Segregation: Designate a specific waste stream for "Non-Halogenated Organic Waste—Nitrogenous." Ensure the waste container is clearly labeled with the chemical name and GHS hazard pictograms.

  • Compatibility Check: Verify that the waste carboy does not contain strong acids, strong bases, or strong oxidizing agents, which are incompatible with isoindolines[4].

  • Secondary Containment: Place the primary waste container within a secondary containment tray made of high-density polyethylene (HDPE) to capture any potential micro-leaks.

  • Ventilation: Store the waste in a well-ventilated area, preferably under a dedicated exhaust hood, to prevent the accumulation of vapors[2].

Protocol B: Spill Containment and Decontamination

Causality: Aqueous cleaning methods can spread the hydrophobic compound. Inert, dry absorbents physically trap the chemical without initiating secondary chemical reactions.

  • Evacuation and PPE: Immediately isolate the spill area. Personnel must don chemical-resistant gloves (e.g., Nitrile, minimum 0.4mm thickness), tightly fitting safety goggles, and a lab coat[4].

  • Containment: Surround the spill with an inert absorbent material such as dry sand, diatomaceous earth, or vermiculite. Do not use combustible absorbents like sawdust.

  • Absorption: Sweep the absorbent mixture from the perimeter inward to prevent spreading.

  • Collection: Transfer the saturated absorbent into a chemically resistant, sealable container (e.g., a wide-mouth HDPE jar) using non-sparking tools.

  • Surface Decontamination: Scrub the contaminated surface with a 60-70% ethanol or isopropanol solution to dissolve residual organic material, followed by a standard soap and water wash. Add all cleaning materials to the solid waste container[4].

Protocol C: Terminal Disposal (Licensed Incineration)

Causality: High-temperature incineration ensures the complete cleavage of the stable isoindoline ring system.

  • Manifesting: Document the exact mass and concentration of this compound on the waste manifest.

  • Transfer: Entrust the disposal strictly to a licensed hazardous waste management facility[2].

  • Destruction Method: The facility must utilize high-temperature incineration equipped with NOx scrubbers. This is critical because the combustion of the nitrogen-containing isoindoline core will produce dense black smoke and toxic nitrogen oxides (NOx) if not properly scrubbed[3].

Waste Management Lifecycle Visualization

The following diagram illustrates the validated workflow for managing this compound from generation to terminal destruction.

G Gen Waste Generation (1-(2-methoxyethyl)-isoindoline) Seg Waste Segregation (Non-Halogenated Organics) Gen->Seg Standard Process Spill Spill Event (Accidental Release) Gen->Spill Accidental Release Store Secondary Containment (Ventilated Storage) Seg->Store Liquid Waste Transport Licensed Waste Transport (Manifested) Store->Transport Scheduled Pickup Absorb Inert Absorbent (Sand/Vermiculite) Spill->Absorb Containment Absorb->Store Solid Waste Incinerate High-Temp Incineration (NOx Scrubbing) Transport->Incinerate Final Destruction

Figure 1: Lifecycle and disposal workflow for isoindoline-based chemical waste.

References

Sources

A Researcher's Guide to Personal Protective Equipment for Handling 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole. As a substituted isoindoline, this compound requires careful management in a laboratory setting. While specific toxicological data for this exact molecule is not extensively published, a conservative approach to personal protective equipment (PPE) is warranted based on the known hazards of its structural components: the isoindole ring system and the methoxyethyl group. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely with this and similar chemical entities.

The isoindoline substructure is found in various biologically active compounds and clinical drugs, highlighting its significance in medicinal chemistry.[1] However, the isoindole ring system can also be inherently unstable and reactive, prone to oxidation and polymerization depending on its substitution.[2][3] The methoxyethyl moiety, present in compounds like 2-methoxyethyl ether, can pose risks of skin, eye, and respiratory irritation, and some related compounds are known to form explosive peroxides over time.[4][5][6] Therefore, the following PPE recommendations are based on a comprehensive evaluation of these potential, combined hazards.

Hazard Assessment and Core Principles

Before handling this compound, a thorough risk assessment is paramount. The primary anticipated hazards, based on analogous compounds, include:

  • Skin Irritation: Direct contact may cause irritation or more severe reactions.[7][8]

  • Serious Eye Irritation: The compound is likely to be a significant eye irritant.[7][9]

  • Respiratory Tract Irritation: Inhalation of aerosols or vapors could irritate the respiratory system.[9][10]

  • Unknown Long-Term Effects: As with many research chemicals, the full toxicological profile has not been thoroughly investigated.[10]

Therefore, the core principle of our safety protocol is the elimination of direct contact and the minimization of aerosol or vapor generation. Personal protective equipment should be considered the final line of defense after engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures) are in place.[11][12]

Recommended Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to provide comprehensive protection.[13]

Eye and Face Protection
  • Mandatory: Tightly fitting safety goggles that meet EN166 standards (Europe) or ANSI Z87.1 standards (US).[6] These are critical to protect against splashes and potential vapors. Standard safety glasses with side shields do not offer sufficient protection from splashes.[14]

  • Recommended for High-Risk Operations: When handling larger quantities or during procedures with a high risk of splashing (e.g., transfers, heating), a full-face shield should be worn in addition to safety goggles.[15][16] This provides a secondary layer of protection for the entire face.

Hand Protection
  • Gloves: Chemical-resistant gloves are mandatory.[14] Given the limited specific data for this compound, selecting a glove material with broad chemical resistance is the most prudent approach.

    • Recommended Glove Types:

      • Nitrile Gloves: Offer good resistance to a wide range of chemicals and are a suitable primary choice for incidental contact.

      • Butyl Rubber Gloves: Provide superior resistance to many organic solvents and are recommended for operations involving prolonged contact or immersion.[15]

    • Glove Protocol:

      • Inspect Before Use: Always check gloves for any signs of degradation, such as discoloration, swelling, or pinholes.

      • Double Gloving: For handling concentrated solutions or for extended procedures, wearing two pairs of nitrile gloves is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.

      • Proper Removal: Remove gloves without touching the outer contaminated surface with bare skin.

      • Immediate Disposal: Dispose of used gloves in the designated hazardous waste container immediately after the task is complete.[15]

      • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[4][17]

Body Protection
  • Laboratory Coat: A standard cotton lab coat may not offer sufficient protection against chemical splashes. A lab coat made of a chemical-resistant material (e.g., polyester or a cotton/poly blend) is required.

  • Chemical Apron: For procedures involving significant quantities or a high risk of splashes, a chemical-resistant apron should be worn over the lab coat.[15]

  • Full Coverage: Ensure that legs and feet are fully covered. Shorts, skirts, and open-toed shoes are strictly prohibited in the laboratory.

Respiratory Protection

The need for respiratory protection depends on the scale of the work and the potential for aerosol or vapor generation.

  • Standard Operations: All handling of this compound should be conducted within a certified chemical fume hood. This is the primary engineering control to prevent inhalation exposure.[6]

  • High-Risk Scenarios: In situations where a fume hood is not available, or if there is a risk of significant aerosolization (e.g., during a spill), respiratory protection is necessary.[11]

    • Recommended Respirator: A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[6][11] A full-face respirator offers the added benefit of eye protection.[11]

    • Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use and maintenance.

PPE Selection and Usage Workflow

The following diagram outlines the decision-making process for selecting and using appropriate PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase cluster_disposal Disposal Phase A Review Safety Data Sheet (SDS) and Conduct Risk Assessment B Verify Fume Hood Certification and Functionality A->B C Locate Emergency Equipment (Eyewash, Safety Shower, Spill Kit) B->C D Eye Protection: - Tightly-fitting Goggles (Minimum) - Face Shield (for splash risk) C->D E Hand Protection: - Nitrile Gloves (Minimum) - Consider Double Gloving or Butyl Rubber C->E F Body Protection: - Chemical-resistant Lab Coat - Chemical Apron (for splash risk) C->F G Respiratory Protection: - Work in Fume Hood (Standard) - Respirator for Spills or Poor Ventilation C->G H Don PPE in Correct Order: 1. Lab Coat 2. Gloves 3. Eye/Face Protection I Handle Chemical in Fume Hood H->I J Doff PPE Carefully to Avoid Contamination I->J K Dispose of Contaminated PPE and Chemical Waste in Sealed, Labeled Hazardous Waste Containers J->K L Wash Hands Thoroughly K->L

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.